molecular formula C24H24N4O2 B610824 (+)-SHIN1

(+)-SHIN1

Cat. No.: B610824
M. Wt: 400.5 g/mol
InChI Key: VVVOFJZXKJKHTD-UHFFFAOYSA-N
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Description

6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound with the molecular formula C24H28N4O2 and is provided for research and development purposes . This pyrano[2,3-c]pyrazole derivative is part of a class of compounds that are of significant interest in medicinal chemistry and drug discovery. Structural analogs and pyrazole derivatives have been investigated in preclinical research for a range of potential therapeutic applications, with some compounds being explored as inhibitors for various cellular targets . For instance, related 4-(indol-3-yl)-pyrazole derivatives have been cited in patent literature for potential use in the treatment of conditions such as cancer, viral infections, and neurodegenerative diseases including Alzheimer's and Parkinson's disease . Other patent research indicates that certain benzopyrazole compounds can function as Rho kinase (ROCK) inhibitors, suggesting a potential mechanism of action for related structures in modulating this signaling pathway . The specific physicochemical properties and analytical data for this compound should be confirmed by the researcher. This product is intended for laboratory research use only and is not classified as a drug or approved for any personal, human, or veterinary therapeutic use.

Properties

IUPAC Name

6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-14(2)24(20(12-25)22(26)30-23-21(24)15(3)27-28-23)19-10-16(13-29)9-18(11-19)17-7-5-4-6-8-17/h4-11,14,29H,13,26H2,1-3H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVOFJZXKJKHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (+)-SHIN1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mechanism of action for (+)-SHIN1, a potent small molecule inhibitor. The information presented herein is collated from peer-reviewed scientific literature and is intended to support further research and development efforts.

Core Mechanism: Dual Inhibition of Serine Hydroxymethyltransferase (SHMT)

This compound functions as a potent inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] This enzyme is a critical component of one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[3][4][5] 5,10-CH2-THF is a central node in 1C metabolism, serving as a carbon donor for the biosynthesis of essential biomolecules, including purines and thymidylate.[4][6]

By inhibiting both SHMT1 and SHMT2, this compound effectively blocks the primary pathway for generating 1C units from serine.[6] This dual inhibition is necessary as cancer cells can often compensate for the loss of one isoform by utilizing the other.[5] The consequence of this enzymatic blockade is a progressive depletion of the cellular pool of purines, leading to a reduction in nucleotide triphosphates.[2][6] This ultimately results in the inhibition of DNA and RNA synthesis, causing cell cycle arrest and impeding cell growth.[6][7]

Quantitative Data Summary

The inhibitory potency of this compound against its primary targets and its effect on cancer cell lines have been quantified in various studies. The following table summarizes key in vitro efficacy data.

Target/Cell LineParameterValue (nM)Reference
Human SHMT1IC505[1][2]
Human SHMT2IC5013[1][2]
HCT-116 (SHMT2 deletion)IC5010[2]
HCT-116 (Wild Type)IC50870

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway and Metabolic Consequences

The inhibition of SHMT1/2 by this compound initiates a cascade of metabolic changes within the cell. The immediate effect is the reduction of glycine and 5,10-CH2-THF production from serine. This disruption in one-carbon metabolism has several downstream consequences, including the impairment of purine and thymidylate synthesis, which are essential for cell proliferation. In certain cancer cell types, such as diffuse large B-cell lymphoma (DLBCL), the resulting glycine deficiency is a key vulnerability that cannot be rescued by formate supplementation alone.[6] Furthermore, in some bladder cancer cells, this compound has been shown to induce ROS-dependent apoptosis through the intrinsic signaling pathway.[8]

Caption: Mechanism of this compound action via dual inhibition of SHMT1 and SHMT2.

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the mechanism of action of this compound.

  • Objective: To determine the IC50 values of this compound against human SHMT1 and SHMT2.

  • Methodology: Recombinant human SHMT1 and SHMT2 enzymes are incubated with varying concentrations of this compound. The enzymatic activity is measured by monitoring the conversion of a substrate, such as dl-erythro-β-phenylserine, to benzaldehyde over a specific time period.[9] The rate of product formation is quantified, and the IC50 values are calculated by fitting the dose-response data to a suitable model.

  • Objective: To assess the effect of this compound on the growth of cancer cell lines.

  • Methodology: Cancer cell lines, such as HCT-116, are seeded in multi-well plates and treated with a range of this compound concentrations (e.g., 1 nM to 10,000 nM) for a specified duration (e.g., 24-72 hours).[2] Cell viability is determined using methods like Trypan blue exclusion counting or a CCK-8 assay.[2][10] The resulting data is used to generate dose-response curves and calculate IC50 values for cell growth inhibition.

  • Objective: To confirm target engagement and elucidate the metabolic consequences of SHMT inhibition in cells.

  • Methodology: Cells (e.g., HCT-116) are cultured in media containing U-13C-serine in the presence of this compound or a vehicle control (DMSO).[6] After a 24-hour incubation period, intracellular metabolites are extracted. The incorporation of 13C into downstream metabolites, such as glycine, glutathione, and purines, is measured using Liquid Chromatography-Mass Spectrometry (LC-MS).[6] A reduction in the M+2 labeling fraction of these metabolites in this compound-treated cells indicates inhibition of SHMT activity.[6]

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Cell_Culture Culture HCT-116 cells Treatment_Groups Prepare treatment groups: - Vehicle (DMSO) - this compound (5 µM) - (-)-SHIN1 (5 µM) Cell_Culture->Treatment_Groups Seed cells Isotope_Labeling Incubate cells for 24h with U-13C-serine Treatment_Groups->Isotope_Labeling Add labeled media & treatments Metabolite_Extraction Extract intracellular metabolites Isotope_Labeling->Metabolite_Extraction Harvest cells LC_MS Analyze extracts by LC-MS Metabolite_Extraction->LC_MS Data_Analysis Quantify 13C incorporation in downstream metabolites LC_MS->Data_Analysis

Caption: Workflow for 13C-serine isotope tracing experiment.

  • Objective: To determine if this compound induces apoptosis in cancer cells.

  • Methodology: Cells, such as Su-DHL-4, are seeded and treated with this compound.[6] After the treatment period, cells are harvested and stained with FITC-conjugated Annexin V and a viability dye (e.g., Propidium Iodide).[6] The percentage of apoptotic cells (Annexin V positive) is then quantified using a flow cytometer.[6]

Conclusion

This compound is a potent dual inhibitor of SHMT1 and SHMT2, key enzymes in one-carbon metabolism. Its mechanism of action involves the disruption of serine catabolism, leading to a depletion of one-carbon units necessary for purine synthesis. This ultimately results in the inhibition of cell proliferation and, in some contexts, the induction of apoptosis. The detailed understanding of its molecular interactions and cellular consequences provides a strong foundation for its further investigation and potential therapeutic application in oncology.

References

The Role of (+)-SHIN1 in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-SHIN1 is a potent and specific small-molecule inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon (1C) metabolism. This guide provides an in-depth technical overview of the role of this compound, focusing on its mechanism of action, its impact on cellular processes, and the experimental methodologies used to characterize its effects. By inhibiting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, this compound disrupts the flow of one-carbon units, which are essential for the biosynthesis of nucleotides and amino acids, and for maintaining cellular redox balance. This disruption has significant implications for cancer therapy, as many tumors exhibit a heightened dependence on 1C metabolism to support their rapid proliferation.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against its targets and its effects on various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay TypeReference
Human SHMT15In vitro enzymatic assay[1]
Human SHMT213In vitro enzymatic assay[1]

Table 2: Cellular IC50 Values for this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay TypeReference
HCT-116 (Wild-Type)Colorectal Carcinoma870Cell Growth Inhibition[2][3][4]
HCT-116 (ΔSHMT1)Colorectal Carcinoma840Cell Growth Inhibition[4]
HCT-116 (ΔSHMT2)Colorectal Carcinoma10 - <50Cell Growth Inhibition[1][2][3][4]
8988TPancreatic Cancer<100Cell Growth Inhibition[3]
T24Bladder CancerNot specifiedCCK-8 Assay[5]
SW780Bladder CancerNot specifiedCCK-8 Assay[5]
BIU-87Bladder CancerNot specifiedCCK-8 Assay[5]
BIU-87 (ΔSHMT2)Bladder CancerNot specifiedCCK-8 Assay[5]
SV-HUC-1 (Normal)Human Urothelial CellsNot specifiedCCK-8 Assay[5]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Inhibition of One-Carbon Metabolism by this compound

This compound acts as a competitive inhibitor at the folate binding site of both SHMT1 and SHMT2.[2] This inhibition blocks the conversion of serine to glycine and the simultaneous transfer of a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (CH2-THF). This disruption has cascading effects on downstream metabolic pathways.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_c Serine Glycine_c Glycine Serine_c->Glycine_c + THF Glycine_c->Serine_c + 5,10-CH2-THF SHMT1 SHMT1 THF_c THF CH2THF_c 5,10-CH2-THF Purine_Synth Purine Synthesis CH2THF_c->Purine_Synth Thymidylate_Synth Thymidylate Synthesis CH2THF_c->Thymidylate_Synth Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m + THF Glycine_m->Serine_m + 5,10-CH2-THF SHMT2 SHMT2 THF_m THF CH2THF_m 5,10-CH2-THF MTHFD2 MTHFD2 CH2THF_m->MTHFD2 Formate Formate Formate->THF_c Export to Cytosol MTHFD1L MTHFD1L MTHFD2->MTHFD1L MTHFD1L->Formate SHIN1 This compound SHIN1->SHMT1 Inhibits SHIN1->SHMT2 Inhibits

Mechanism of this compound Inhibition

Downstream Effects of SHMT Inhibition

The depletion of one-carbon units due to SHMT inhibition by this compound leads to a reduction in the synthesis of purines and thymidylate, essential components of DNA and RNA. This ultimately results in cell cycle arrest and apoptosis. Furthermore, the disruption of glycine synthesis can lead to metabolic vulnerabilities in certain cancer types.

SHIN1 This compound SHMT_Inhibition SHMT1/2 Inhibition SHIN1->SHMT_Inhibition One_Carbon_Depletion Depletion of One-Carbon Units (5,10-CH2-THF) SHMT_Inhibition->One_Carbon_Depletion Glycine_Depletion Glycine Depletion SHMT_Inhibition->Glycine_Depletion Purine_Synth_Down Decreased Purine Synthesis One_Carbon_Depletion->Purine_Synth_Down Thymidylate_Synth_Down Decreased Thymidylate Synthesis One_Carbon_Depletion->Thymidylate_Synth_Down Glycine_Depletion->Purine_Synth_Down Metabolic_Vulnerability Metabolic Vulnerability (e.g., defective glycine import) Glycine_Depletion->Metabolic_Vulnerability DNA_RNA_Synth_Down Impaired DNA/RNA Synthesis Purine_Synth_Down->DNA_RNA_Synth_Down Thymidylate_Synth_Down->DNA_RNA_Synth_Down Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synth_Down->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Metabolic_Vulnerability->Apoptosis Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for specified duration (e.g., 24, 48, 72h) Treat->Incubate2 Add_Reagent Add CCK-8 or MTT reagent Incubate2->Add_Reagent Incubate3 Incubate for 1-4h Add_Reagent->Incubate3 Measure Measure absorbance at specified wavelength Incubate3->Measure Analyze Calculate cell viability and IC50 Measure->Analyze Start Culture cells with [U-13C]serine Treat Treat with this compound or DMSO (control) Start->Treat Incubate Incubate for a defined period Treat->Incubate Quench Quench metabolism and extract metabolites Incubate->Quench LCMS Analyze extracts by LC-MS Quench->LCMS Analyze Quantify isotopic labeling in downstream metabolites (e.g., glycine, purines, thymidylate) LCMS->Analyze End Determine impact on metabolic flux Analyze->End

References

The Dual SHMT1/2 Inhibitor, (+)-SHIN1, and its Impact on Purine Nucleotide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-SHIN1 is a potent, cell-permeable small molecule that dually inhibits the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. This enzyme is a critical component of one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. By inhibiting both SHMT1 and SHMT2, this compound effectively disrupts the cellular supply of one-carbon units, which are essential for the de novo synthesis of purine nucleotides. This mode of action leads to a depletion of the purine pool, resulting in cell growth arrest and apoptosis, particularly in cancer cells with a high demand for nucleotide biosynthesis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions as a competitive inhibitor of SHMT1 and SHMT2 with respect to the folate substrate. The inhibition of these enzymes curtails the production of 5,10-methylenetetrahydrofolate, a key one-carbon donor for multiple biosynthetic pathways. A primary consequence of this inhibition is the disruption of de novo purine synthesis, a process heavily reliant on one-carbon units for the formation of the purine ring. The depletion of purine nucleotides, essential for DNA and RNA synthesis, as well as cellular energy metabolism, triggers cell cycle arrest and, ultimately, apoptosis. In certain cellular contexts, particularly in diffuse large B-cell lymphoma (DLBCL), the cytotoxicity of this compound is also attributed to a depletion of glycine, a co-product of the SHMT-catalyzed reaction, which is also a crucial precursor for purine synthesis.

Quantitative Data

The following tables summarize the in vitro and cellular inhibitory activities of this compound.

Table 1: In Vitro Enzymatic Inhibition of SHMT1 and SHMT2 by this compound

Target EnzymeIC50 (nM)Reference
Human SHMT15[1][2]
Human SHMT213[1][2]

Table 2: Cellular Growth Inhibition (IC50) by this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HCT-116Colon Carcinoma870[3][4]
HCT-116 (SHMT2 knockout)Colon Carcinoma<50[3]
8988TPancreatic Cancer<100[3]
JurkatT-cell Leukemia~2500[3]
Su-DHL-4Diffuse Large B-cell Lymphoma~5000[3]

Signaling and Metabolic Pathways

One-Carbon Metabolism and Purine Synthesis Inhibition by this compound

The following diagram illustrates the central role of SHMT1 and SHMT2 in one-carbon metabolism and how their inhibition by this compound disrupts the de novo purine synthesis pathway.

SHIN1_Mechanism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto Methylene_THF_cyto 5,10-Methylene-THF SHMT1->Methylene_THF_cyto THF_cyto THF THF_cyto->SHMT1 Purine_synthesis_cyto Purine Synthesis Methylene_THF_cyto->Purine_synthesis_cyto Nucleotides Purine Nucleotides (ATP, GTP) Purine_synthesis_cyto->Nucleotides Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito Methylene_THF_mito 5,10-Methylene-THF SHMT2->Methylene_THF_mito THF_mito THF THF_mito->SHMT2 SHIN1 This compound SHIN1->SHMT1 SHIN1->SHMT2 DNA_RNA_synthesis DNA_RNA_synthesis Nucleotides->DNA_RNA_synthesis DNA/RNA Synthesis

Caption: Inhibition of SHMT1/2 by this compound blocks purine synthesis.

Experimental Protocols

In Vitro SHMT1/2 Enzymatic Assay for IC50 Determination

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of this compound against recombinant human SHMT1 and SHMT2.

Materials:

  • Recombinant human SHMT1 and SHMT2 enzymes

  • L-serine

  • Tetrahydrofolate (THF)

  • Pyridoxal 5'-phosphate (PLP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, PLP, and the SHMT enzyme (SHMT1 or SHMT2) in each well of a 96-well plate.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrates, L-serine and THF.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, which corresponds to the conversion of substrates to products. The specific detection method will depend on the assay format (e.g., coupling the production of glycine to a detectable signal).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of this compound on the viability of cancer cell lines, such as HCT-116.

Materials:

  • HCT-116 cells (or other cancer cell lines)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HCT-116 cells into 96-well plates at a density of approximately 4,000 cells per well and allow them to adhere overnight.[5]

  • Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) or DMSO as a vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Metabolomic Analysis of Purine Nucleotides by LC-MS/MS

This protocol provides a general workflow for the extraction and relative quantification of purine nucleotides from cells treated with this compound.

Materials:

  • Cancer cells treated with this compound or vehicle control

  • Ice-cold 80% methanol

  • Cell scrapers

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Metabolite Extraction:

    • After treatment with this compound, rapidly wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding ice-cold 80% methanol to the culture dish.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using an LC-MS/MS system equipped with a suitable column for polar metabolite separation (e.g., HILIC or reversed-phase with an ion-pairing agent).

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify purine nucleotides (e.g., ATP, ADP, AMP, GTP, GDP, GMP) based on their specific precursor-to-product ion transitions.

  • Data Analysis:

    • Integrate the peak areas for each purine nucleotide.

    • Normalize the data to an internal standard and cell number or protein concentration.

    • Compare the relative abundance of each purine nucleotide between this compound-treated and control samples.

Experimental and Logical Workflows

Workflow for Screening and Validating SHMT Inhibitors

The following diagram outlines a typical workflow for the discovery and validation of SHMT inhibitors like this compound.

SHMT_Inhibitor_Workflow Screening High-Throughput Screening (Compound Library) Hit_ID Hit Identification Screening->Hit_ID In_Vitro_Assay In Vitro Enzymatic Assay (IC50 Determination) Hit_ID->In_Vitro_Assay Cell_Viability Cell-Based Assays (Growth Inhibition, Apoptosis) In_Vitro_Assay->Cell_Viability Target_Engagement Target Engagement (Metabolomics, Isotope Tracing) Cell_Viability->Target_Engagement Lead_Opt Lead Optimization Target_Engagement->Lead_Opt In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo

Caption: A standard workflow for SHMT inhibitor discovery and validation.

Logical Flow of this compound's Cellular Effects

This diagram illustrates the logical cascade of events following cellular exposure to this compound.

SHIN1_Logical_Flow SHIN1_Treatment This compound Treatment SHMT_Inhibition Inhibition of SHMT1 & SHMT2 SHIN1_Treatment->SHMT_Inhibition One_Carbon_Depletion Depletion of One-Carbon Units (& Glycine in some cells) SHMT_Inhibition->One_Carbon_Depletion Purine_Inhibition Inhibition of De Novo Purine Synthesis One_Carbon_Depletion->Purine_Inhibition Nucleotide_Depletion Depletion of Purine Nucleotide Pool Purine_Inhibition->Nucleotide_Depletion Cellular_Effects Cell Cycle Arrest & Apoptosis Nucleotide_Depletion->Cellular_Effects

Caption: The logical progression of cellular events induced by this compound.

Conclusion

This compound is a valuable research tool for investigating the role of one-carbon metabolism in cellular physiology and pathology. Its potent and specific inhibition of both SHMT isoforms provides a means to probe the consequences of disrupting purine nucleotide synthesis. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and related metabolic inhibitors. Further research into the in vivo efficacy and potential therapeutic applications of SHMT inhibitors is warranted, particularly in the context of cancers that exhibit a heightened dependence on de novo nucleotide synthesis.

References

An In-depth Technical Guide on the Discovery and Synthesis of (+)-SHIN1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of (+)-SHIN1, a potent and selective dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and serine hydroxymethyltransferase 2 (SHMT2). The content is structured to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction and Discovery

This compound was identified as a potent small-molecule inhibitor of the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. These enzymes are pivotal in one-carbon (1C) metabolism, a fundamental metabolic network that provides one-carbon units for the synthesis of essential biomolecules such as purines and thymidylate, which are the building blocks of DNA and RNA.[1] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway to sustain their growth.[1]

The discovery of this compound originated from a pyrazolopyran scaffold, which was initially found to inhibit plant SHMT. Through a process of chemical optimization, this scaffold was modified to enhance its inhibitory activity against the human SHMT isoforms, leading to the development of SHIN1 (a racemic mixture) and its more active stereoisomer, this compound.

Total Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of a pyrazolopyran core, followed by stereoselective separation to obtain the desired enantiomer.

Experimental Protocol: Synthesis of the Pyrano[2,3-c]pyrazole Core

A foundational step in the synthesis of this compound involves the one-pot, multi-component reaction to form the pyrano[2,3-c]pyrazole scaffold.

  • Reaction Setup: A mixture of ethyl acetoacetate (1 equivalent), hydrazine hydrate (1 equivalent), an appropriate aromatic aldehyde (1 equivalent), and malononitrile (1 equivalent) is prepared in ethanol.

  • Catalysis: A catalytic amount of a basic catalyst, such as piperidine, is added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at room temperature for a duration of 12-24 hours.

  • Workup and Purification: The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pyranopyrazole product.

The specific details for the subsequent steps to introduce the final substitutions and the chiral separation to isolate this compound are based on the methods described in the supplementary information of the primary literature and may involve proprietary steps.

Mechanism of Action and Biological Activity

This compound exerts its biological effects by potently inhibiting both SHMT1 and SHMT2, thereby disrupting the one-carbon metabolic pathway. This inhibition leads to a depletion of the purine nucleotide pool, which is essential for DNA and RNA synthesis, ultimately resulting in the suppression of cancer cell proliferation.[1]

Signaling Pathway: One-Carbon Metabolism and Purine Synthesis```dot

one_carbon_metabolism serine Serine shmt SHMT1/2 serine->shmt glycine Glycine thf Tetrahydrofolate (THF) thf->shmt methylene_thf 5,10-Methylene-THF formyl_thf 10-Formyl-THF methylene_thf->formyl_thf MTHFD1/2 purines Purine Synthesis formyl_thf->purines shin1 This compound shin1->shmt shmt->glycine shmt->methylene_thf

Caption: A streamlined workflow for the synthesis and biological testing of this compound.

Summary and Future Perspectives

This compound represents a significant advancement in the development of targeted therapies against cancer metabolism. Its high potency and selectivity for SHMT1 and SHMT2 make it a valuable tool for studying the role of one-carbon metabolism in cancer and a promising lead compound for further drug development. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound analogs to improve their in vivo efficacy and on exploring their therapeutic potential in combination with other anticancer agents.

References

biochemical properties of (+)-SHIN1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biochemical Properties of (+)-SHIN1

Introduction

This compound, also known as RZ-2994, is a potent, small-molecule inhibitor of human serine hydroxymethyltransferase 1 and 2 (SHMT1/2)[1][2][3]. SHMT is a critical enzyme in one-carbon (1C) metabolism, a complex network of metabolic pathways essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (glycine, serine, and methionine), and for maintaining redox balance[4][5]. Due to the high demand for these building blocks in rapidly proliferating cells, SHMT, particularly the mitochondrial isoform SHMT2, is often upregulated in cancer, making it a promising target for cancer therapy[4][6][7]. This guide provides a comprehensive overview of the , its mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of both cytosolic SHMT1 and mitochondrial SHMT2. The SHMT enzyme catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF)[5][6]. This reaction is a primary source of one-carbon units for the folate cycle[4].

By inhibiting SHMT1 and SHMT2, this compound disrupts the production of 5,10-methylene-THF, leading to a depletion of the one-carbon pool. This has several downstream consequences:

  • Inhibition of Purine and Thymidylate Synthesis: One-carbon units are essential for the de novo synthesis of purines and the conversion of dUMP to dTMP (thymidylate synthesis). Inhibition of SHMT leads to a reduction in nucleotide triphosphates, which hinders DNA replication and repair, ultimately leading to cell cycle arrest and inhibition of cell growth[2][4][8].

  • Glycine Depletion: The SHMT-catalyzed reaction is a major source of intracellular glycine. In certain cancer cell lines, such as diffuse large B-cell lymphoma (DLBCL), which have defective glycine import, the inhibition of glycine synthesis by this compound becomes a critical metabolic vulnerability[4].

  • Induction of Apoptosis: In some cancer cell lines, treatment with this compound has been shown to induce reactive oxygen species (ROS)-dependent apoptosis through the intrinsic signaling pathway[9].

The inactive enantiomer, (-)-SHIN1, shows no significant inhibitory effect on SHMT or cell growth, highlighting the stereospecificity of the interaction[4]. The effects of this compound on cell growth can often be rescued by the addition of formate, which can replenish the one-carbon pool, provided that glycine is available in the media[4].

Quantitative Data

The inhibitory potency of this compound has been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition of Human SHMT1 and SHMT2 by this compound

TargetIC50 (nM)
SHMT15[1][2][3]
SHMT213[1][2][3]

Table 2: Cellular Growth Inhibition by this compound

Cell LineIC50 (nM)Notes
HCT-116 (human colon cancer)870[3][4]Wild-type
HCT-116 (SHMT2 deletion)< 50[4]Demonstrates potent inhibition of cytosolic SHMT1
8988T (human pancreatic cancer)< 100[4]Relies on SHMT1 for one-carbon units
BIU-87 (bladder cancer)Not specifiedInhibits proliferation, migration, and invasion[8]

Signaling and Metabolic Pathways

This compound targets a central node in one-carbon metabolism. The following diagram illustrates the pathway and the point of inhibition.

Isotope_Tracing_Workflow Start Culture cells in media with U-13C-serine Treatment Treat with this compound or DMSO control Start->Treatment Incubation Incubate for 24 hours Treatment->Incubation Extraction Extract intracellular metabolites Incubation->Extraction Analysis Analyze by LC-MS Extraction->Analysis Data_Analysis Calculate fractional labeling of downstream metabolites Analysis->Data_Analysis

References

An In-depth Technical Guide on (+)-SHIN1 Target Engagement in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-SHIN1 is a potent and specific small-molecule inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon metabolism. By targeting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, this compound disrupts the synthesis of essential precursors for nucleotide biosynthesis, leading to anti-proliferative effects in a range of cancer cell lines. This guide provides a comprehensive overview of the target engagement of this compound in cancer cells, including its mechanism of action, cellular effects, and the signaling pathways it modulates. Detailed experimental protocols for key assays and quantitative data on its inhibitory activity are also presented to facilitate further research and drug development efforts.

Introduction to this compound and its Targets

This compound is a pyrazolopyran-based compound that acts as a folate-competitive inhibitor of human SHMT1 and SHMT2.[1] These enzymes are crucial for cellular proliferation as they catalyze the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a primary source of one-carbon units necessary for the synthesis of purines and thymidylate, fundamental building blocks of DNA and RNA.[1][2] Notably, the mitochondrial isoform, SHMT2, is frequently upregulated in various cancers, making it an attractive therapeutic target.[1][3]

The active enantiomer, this compound, demonstrates significantly greater potency than its inactive counterpart, (-)-SHIN1.[2] Its on-target activity has been confirmed through metabolic and isotope tracer studies, which show that its effects on cell growth can be rescued by the addition of formate, a downstream product of one-carbon metabolism.[2]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been characterized through both biochemical and cell-based assays. The following tables summarize the key quantitative data from published studies.

Table 1: Biochemical Inhibition of Human SHMT Isoforms by this compound

IsoformIC₅₀ (nM)
SHMT1~10
SHMT2~10

Source: Data synthesized from multiple research articles.[2][3]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)
HCT-116Colon Cancer870
HCT-116 (SHMT2 knockout)Colon Cancer< 50
8988TPancreatic Cancer< 100
SU-DHL-4Diffuse Large B-cell LymphomaNot specified, but highly sensitive
SU-DHL-2Diffuse Large B-cell LymphomaNot specified, but highly sensitive
JurkatT-cell Acute Lymphoblastic LeukemiaNot specified, but sensitive

Source: Data synthesized from multiple research articles.[2][3]

Signaling Pathways Modulated by this compound

The inhibition of SHMT by this compound triggers a cascade of cellular events, primarily impacting nucleotide biosynthesis and leading to cell cycle arrest and apoptosis. In some cancer contexts, this has been shown to involve the activation of the p53 signaling pathway.[4][5]

One-Carbon Metabolism Pathway and SHIN1 Inhibition

The following diagram illustrates the central role of SHMT in one-carbon metabolism and the point of intervention for this compound.

SHMT_Pathway Serine Serine SHMT SHMT1/2 Serine->SHMT Glycine Glycine THF Tetrahydrofolate (THF) THF->SHMT CH2_THF 5,10-Methylene-THF Purine_Synth Purine Synthesis CH2_THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis CH2_THF->Thymidylate_Synth SHMT->Glycine SHMT->CH2_THF SHIN1 This compound SHIN1->SHMT DNA_RNA DNA/RNA Synthesis Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA

Figure 1. Inhibition of SHMT1/2 by this compound disrupts one-carbon metabolism.
Downstream Cellular Consequences and p53 Activation

Inhibition of nucleotide synthesis by this compound can lead to DNA damage and cell cycle arrest, which in turn may activate the p53 tumor suppressor pathway.[4]

Downstream_Effects SHIN1 This compound SHMT SHMT1/2 Inhibition SHIN1->SHMT Nucleotide_Depletion Nucleotide Depletion SHMT->Nucleotide_Depletion DNA_Damage DNA Damage & Replication Stress Nucleotide_Depletion->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

Figure 2. Cellular consequences of SHMT inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to study this compound target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment.[6][7][8] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Experimental Workflow:

CETSA_Workflow Cell_Culture 1. Treat cells with This compound or vehicle Heating 2. Heat cell suspension at various temperatures Cell_Culture->Heating Lysis 3. Cell Lysis (Freeze-thaw cycles) Heating->Lysis Centrifugation 4. Centrifugation to separate soluble and precipitated proteins Lysis->Centrifugation Western_Blot 5. Western Blot analysis of soluble fraction for SHMT1/2 Centrifugation->Western_Blot Analysis 6. Quantify band intensity to generate melting curve Western_Blot->Analysis

Figure 3. Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment: Culture cancer cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours).

  • Heating: Harvest cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6]

  • Cell Lysis: Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform SDS-PAGE and Western blotting using primary antibodies specific for SHMT1 and SHMT2.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein against temperature to generate melting curves for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS can be used to identify the direct binding partners of this compound or to confirm its interaction with SHMT1 and SHMT2 in a cellular context.

Experimental Workflow:

IPMS_Workflow Cell_Lysis 1. Lyse cells treated with This compound or vehicle Immunoprecipitation 2. Immunoprecipitate SHMT1/2 using specific antibodies Cell_Lysis->Immunoprecipitation Elution 3. Elute bound proteins from beads Immunoprecipitation->Elution SDS_PAGE 4. Separate proteins by SDS-PAGE Elution->SDS_PAGE In_Gel_Digestion 5. In-gel digestion of protein bands SDS_PAGE->In_Gel_Digestion LC_MS 6. Analyze peptides by LC-MS/MS In_Gel_Digestion->LC_MS Data_Analysis 7. Identify and quantify co-precipitated proteins LC_MS->Data_Analysis

Figure 4. Workflow for Immunoprecipitation-Mass Spectrometry (IP-MS).

Protocol:

  • Cell Lysis: Treat cells with this compound or vehicle. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[9]

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target protein (e.g., SHMT1 or SHMT2) overnight at 4°C.[10][11] Add protein A/G-agarose or magnetic beads to capture the antibody-protein complexes.[10][11]

  • Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine or SDS sample buffer).

  • Protein Separation and Digestion: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest and perform in-gel tryptic digestion.[12]

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite to identify and quantify the proteins in the sample by searching the MS/MS spectra against a protein database.

Western Blotting for Signaling Pathway Analysis

Western blotting is a standard technique to assess changes in the expression and phosphorylation status of proteins within a signaling pathway upon treatment with this compound.

Protocol:

  • Sample Preparation: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates.[9]

  • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, phospho-p53, cleaved PARP) overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[14]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][13]

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate that effectively engages its targets, SHMT1 and SHMT2, in cancer cells. Its mechanism of action, centered on the disruption of one-carbon metabolism, leads to potent anti-proliferative effects. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore the intricacies of one-carbon metabolism in cancer. Future studies could focus on identifying biomarkers of sensitivity to this compound and exploring its efficacy in combination with other anti-cancer agents.

References

The Impact of (+)-SHIN1 on Serine-Glycine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-SHIN1 is a potent, enantiomerically specific, small-molecule dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.[1][2] These enzymes are pivotal in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine to glycine and providing one-carbon units for the synthesis of nucleotides and other essential biomolecules.[3][4] By inhibiting both SHMT isoforms, this compound disrupts serine-glycine homeostasis, leading to the depletion of glycine and one-carbon units, which in turn affects downstream processes like purine and thymidylate synthesis.[1][5] This targeted inhibition has shown significant anti-proliferative effects in various cancer cell lines, particularly those with metabolic vulnerabilities related to glycine synthesis or import.[6] This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on cellular metabolism, detailed experimental protocols for its study, and visual representations of the relevant metabolic pathways and experimental workflows.

Mechanism of Action

This compound acts as a folate-competitive inhibitor of both SHMT1 and SHMT2.[7] The enzyme SHMT catalyzes the transfer of a one-carbon unit from serine to tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate (CH2-THF).[8] CH2-THF is a crucial donor of one-carbon units for the synthesis of purines and thymidylate, essential building blocks for DNA and RNA.[9]

The dual inhibition of both cytosolic and mitochondrial SHMT isoforms is critical to the efficacy of this compound. Inhibition of the mitochondrial isoform, SHMT2, which is often upregulated in cancer, is the primary driver of the compound's anti-proliferative effects in many cancer cell lines.[6] However, inhibiting SHMT1 simultaneously is necessary to prevent metabolic compensation, where SHMT1 could reverse its catalytic activity to synthesize glycine from other sources.[6]

The metabolic consequences of SHMT inhibition by this compound are a direct result of the depletion of both glycine and one-carbon units. This leads to a reduction in the pools of downstream metabolites, most notably purine nucleotides, which ultimately results in cell cycle arrest and inhibition of cell proliferation.[5][10]

Quantitative Data

The following tables summarize the quantitative data on the inhibitory activity of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of SHIN1 [2][10]

TargetIC50 (nM)
Human SHMT15
Human SHMT213

Table 2: Cellular Growth Inhibition (IC50) of this compound in Cancer Cell Lines [1][6]

Cell LineCancer TypeIC50 (nM)Notes
HCT-116 (WT)Colon Cancer870-
HCT-116 (ΔSHMT1)Colon Cancer840Similar sensitivity to WT, indicating SHMT2 inhibition is limiting.
HCT-116 (ΔSHMT2)Colon Cancer< 50Increased sensitivity, highlighting potent SHMT1 inhibition.
8988TPancreatic Cancer< 100Highly sensitive due to reliance on SHMT1.
Diffuse Large B-cell Lymphoma (DLBCL) cellsLymphomaVariesGenerally sensitive due to defective glycine import.

Table 3: Metabolic Effects of this compound Treatment (5 µM for 72h) in DLBCL and Jurkat cells [1]

MetaboliteChange upon this compound Treatment
Nucleotide triphosphatesLarge reduction

Experimental Protocols

Cell Culture and Growth Inhibition Assays
  • Cell Lines: HCT-116 (wild-type and SHMT1/2 knockout), 8988T, and various DLBCL cell lines are commonly used.[1][6]

  • Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin. For specific experiments, custom media lacking glycine or containing formate may be used.[1]

  • Growth Inhibition Assay:

    • Seed cells in 96-well plates at an appropriate density.

    • After 24 hours, treat cells with a serial dilution of this compound or DMSO as a vehicle control.

    • Incubate for 72 hours.

    • Assess cell viability using assays such as CellTiter-Glo® (Promega) or by staining with crystal violet.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Isotope Tracing and Metabolite Extraction
  • Isotope Labeling: To trace the metabolic flux, cells are cultured in media containing stable isotope-labeled precursors, such as U-13C-serine.[1][11]

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites by adding a cold solvent mixture, typically 80:20 methanol:water.

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

LC-MS for Metabolite Analysis
  • Instrumentation: A high-resolution mass spectrometer coupled to a liquid chromatography system (LC-MS) is used for metabolite profiling.

  • Chromatography: Separation of metabolites is typically achieved using a C18 reversed-phase column with a gradient of polar and non-polar solvents.

  • Mass Spectrometry: Data is acquired in either positive or negative ionization mode, depending on the metabolites of interest. The mass spectrometer is operated in full scan mode to detect all ions within a specified mass range.

  • Data Analysis: The resulting data is processed using specialized software to identify and quantify metabolites based on their mass-to-charge ratio (m/z) and retention time. The incorporation of isotopes from labeled precursors is determined by analyzing the mass isotopologue distribution of each metabolite.

Visualizations

Signaling Pathway Diagram

SHIN1_Mechanism_of_Action cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Serine_mito Serine Serine_cyto->Serine_mito Import Glycine_cyto Glycine SHMT1->Glycine_cyto CH2THF_cyto 5,10-CH2-THF SHMT1->CH2THF_cyto THF_cyto THF THF_cyto->SHMT1 Purines_Thymidylate Purines & Thymidylate Synthesis CH2THF_cyto->Purines_Thymidylate SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine Glycine_mito->Glycine_cyto Export SHMT2->Glycine_mito CH2THF_mito 5,10-CH2-THF SHMT2->CH2THF_mito THF_mito THF THF_mito->SHMT2 Formate Formate CH2THF_mito->Formate Formate->THF_cyto Export SHIN1 This compound SHIN1->SHMT1 SHIN1->SHMT2

Caption: Mechanism of action of this compound on serine-glycine metabolism.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Seed Cancer Cells Treatment Treat with this compound or DMSO Start->Treatment Isotope Add U-13C-Serine Treatment->Isotope Quench Quench Metabolism Isotope->Quench Extract Extract Metabolites Quench->Extract Dry Dry Extract Extract->Dry LCMS LC-MS Analysis Dry->LCMS Data Data Processing & Interpretation LCMS->Data

Caption: Workflow for studying this compound's metabolic impact.

Conclusion

This compound is a valuable research tool for probing the intricacies of serine-glycine and one-carbon metabolism. Its specific and potent inhibition of both SHMT isoforms allows for the detailed investigation of the metabolic consequences of disrupting this central pathway. The data and protocols outlined in this guide provide a framework for researchers to design and execute experiments aimed at further elucidating the role of SHMT in health and disease, and for drug development professionals to explore the therapeutic potential of targeting this metabolic node. The unique sensitivities of certain cancer types to this compound underscore the importance of understanding the metabolic heterogeneity of tumors and offer promising avenues for targeted cancer therapies.

References

Structural Analysis of (+)-SHIN1 Binding to Serine Hydroxymethyltransferase (SHMT): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF). This function places SHMT at a pivotal node in the biosynthesis of nucleotides and amino acids, making it a compelling target for therapeutic intervention, particularly in oncology. The pyrazolopyran derivative, (+)-SHIN1, has emerged as a potent, folate-competitive inhibitor of both human cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. This technical guide provides a comprehensive overview of the structural and quantitative aspects of this compound binding to SHMT, detailing the molecular interactions that underpin its inhibitory activity. It also outlines the key experimental methodologies employed in the characterization of this interaction, offering a valuable resource for researchers in the fields of structural biology, enzymology, and drug discovery.

Introduction to SHMT and its Role in One-Carbon Metabolism

Serine hydroxymethyltransferase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a central role in cellular 1C metabolism.[1][2] The reaction catalyzed by SHMT is a primary source of one-carbon units essential for various biosynthetic pathways, including the synthesis of purines and thymidylate.[2][3] In mammals, two major isoforms of SHMT exist: SHMT1, located in the cytosol, and SHMT2, found in the mitochondria.[4][5][6] Both isoforms are crucial for maintaining cellular homeostasis, and their upregulation has been observed in various cancers to meet the metabolic demands of rapid cell proliferation.[4][6][7] This makes SHMT a significant target for the development of anti-cancer therapeutics.[7][8]

The enzymatic activity of SHMT involves the transfer of the β-carbon of serine to THF, producing glycine and CH2-THF.[5] This reaction is a key entry point for one-carbon units into the folate cycle, which are subsequently utilized in various metabolic processes.

SHMT_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_c Serine Glycine_c Glycine Serine_c->Glycine_c + Glycine Serine_m Serine Serine_c->Serine_m Glycine_m Glycine Glycine_c->Glycine_m SHMT1 SHMT1 CH2THF_c 5,10-CH2-THF SHMT1->CH2THF_c THF_c THF THF_c->SHMT1 Purine_Synth Purine Synthesis CH2THF_c->Purine_Synth Thymidylate_Synth Thymidylate Synthesis CH2THF_c->Thymidylate_Synth SHIN1 This compound SHIN1->SHMT1 Inhibition Serine_m->Glycine_m + Glycine SHMT2 SHMT2 CH2THF_m 5,10-CH2-THF SHMT2->CH2THF_m THF_m THF THF_m->SHMT2 Formate Formate CH2THF_m->Formate SHIN1_m This compound SHIN1_m->SHMT2 Inhibition

Fig. 1: Role of SHMT1 and SHMT2 in one-carbon metabolism and inhibition by this compound.

Quantitative Analysis of this compound Inhibition

This compound is a potent inhibitor of both human SHMT1 and SHMT2.[9][10] Its inhibitory activity has been quantified through various in vitro and cellular assays, with the key parameters summarized in the table below. The data demonstrates that this compound exhibits nanomolar potency against the isolated enzymes and sub-micromolar to nanomolar efficacy in cellular growth inhibition assays.[4][10][11]

Parameter Target Value Assay Type Reference
IC50 Human SHMT15 nMIn vitro enzyme assay[9][10]
IC50 Human SHMT213 nMIn vitro enzyme assay[9][10]
Cellular IC50 HCT-116 (WT)870 nMCell growth inhibition[4][11]
Cellular IC50 HCT-116 (SHMT2 knockout)< 50 nMCell growth inhibition[4]
EC50 Enterococcus faecium10⁻¹¹ MBacterial growth inhibition[3]

Structural Basis of this compound Binding and Inhibition

The mechanism of this compound inhibition is competitive with respect to the folate co-substrate.[6] Structural studies of a closely related pyrazolopyran inhibitor in complex with human SHMT2 (PDB ID: 5V7I) and this compound with Enterococcus faecium SHMT have provided detailed insights into the binding mode.[3][4]

The pyrazolopyran core of the inhibitor occupies the same binding pocket as the pteridine moiety of folate.[4][11] Key interactions include:

  • Hydrogen Bonding: The exocyclic amine of the inhibitor forms hydrogen bonds with the amide backbone of conserved residues within the active site. The pyrazole nitrogen also engages in hydrogen bonding.[4]

  • Hydrophobic Interactions: The substituted phenyl ring of this compound extends into a hydrophobic pocket, with a nearby tyrosine residue potentially forming a π-stacking interaction, which may contribute to the inhibitor's enhanced potency.[4]

  • Conformational Changes: Two variable loop regions in SHMT are crucial for inhibitor binding. The binding of the natural substrate, serine, can enhance the affinity for this compound by stabilizing the loop structure of the enzyme.[3][12]

The binding of this compound to the folate-binding site effectively blocks the entry of tetrahydrofolate, thereby inhibiting the catalytic cycle of SHMT.

Experimental Protocols

The characterization of this compound binding to SHMT involves a combination of biochemical, biophysical, and structural biology techniques. Below are outlines of the key experimental protocols.

Recombinant SHMT Expression and Purification

A standard workflow for obtaining purified SHMT for in vitro studies is depicted below.

Protein_Purification_Workflow start SHMT cDNA Clone expression_vector Cloning into Expression Vector (e.g., pET with His-tag) start->expression_vector transformation Transformation into E. coli Expression Host expression_vector->transformation induction IPTG Induction at 16°C Overnight transformation->induction cell_lysis Cell Lysis (e.g., Sonication) induction->cell_lysis ni_affinity Ni-NTA Affinity Chromatography cell_lysis->ni_affinity tev_cleavage TEV Protease Digestion (to remove His-tag) ni_affinity->tev_cleavage second_ni_affinity Second Ni-NTA Column (to remove TEV and uncut protein) tev_cleavage->second_ni_affinity sec Size-Exclusion Chromatography (e.g., Superdex 200) second_ni_affinity->sec purity_check Purity Assessment (>95% by SDS-PAGE) sec->purity_check end Purified SHMT purity_check->end

Fig. 2: General workflow for recombinant SHMT expression and purification.
  • Cloning and Expression: The open reading frame of human SHMT1 or SHMT2 is cloned into a suitable bacterial expression vector, often with an N-terminal polyhistidine tag for purification. The construct is then transformed into an E. coli strain like BL21(DE3). Expression is typically induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a reduced temperature (e.g., 16-18°C) to enhance protein solubility.[4]

  • Purification: The bacterial cells are harvested and lysed. The soluble fraction is subjected to immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin. The polyhistidine tag is often cleaved by a specific protease (e.g., TEV protease), followed by a second IMAC step to remove the protease and any uncleaved protein. The final purification step is typically size-exclusion chromatography to obtain a homogenous protein sample.[4]

SHMT Enzyme Activity Assay

SHMT activity can be measured using various methods, including a coupled spectrophotometric assay.[13][14]

  • Principle: The SHMT-catalyzed reaction produces CH2-THF. This product can be used by a coupling enzyme, 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which oxidizes CH2-THF to 5,10-methenyltetrahydrofolate, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored over time.[13][14]

  • Reaction Mixture: A typical reaction mixture contains purified SHMT, L-serine, tetrahydrofolate, NADP+, and the coupling enzyme MTHFD in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).[13][15]

  • IC50 Determination: To determine the IC50 value of this compound, the assay is performed in the presence of varying concentrations of the inhibitor. The initial reaction rates are plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50.

X-ray Crystallography

Determining the high-resolution structure of SHMT in complex with an inhibitor is crucial for understanding the molecular interactions.

  • Crystallization: Purified SHMT is concentrated and mixed with the inhibitor and co-factors (e.g., glycine, PLP). Crystallization conditions are screened using techniques like sitting-drop or hanging-drop vapor diffusion.

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement: The structure is solved by molecular replacement using a known SHMT structure as a search model. The model is then refined against the experimental data, and the inhibitor is built into the observed electron density.[3][4] The final model is validated for its geometric quality.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct binding of this compound to SHMT in a cellular context.

  • Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein.

  • Methodology: Cells are treated with either vehicle or this compound. The cells are then heated to a range of temperatures, followed by cell lysis. The soluble fraction is analyzed by Western blotting to detect the amount of SHMT that remains in solution at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mechanism of Action and Therapeutic Implications

The inhibition of SHMT by this compound has significant downstream metabolic consequences. By blocking the production of CH2-THF, this compound depletes the cellular pool of one-carbon units required for nucleotide synthesis.[9][10] This leads to an arrest of the cell cycle and inhibition of cell proliferation.

Logical_Relationship SHIN1 This compound SHMT SHMT1 / SHMT2 SHIN1->SHMT Binds to Folate Site Inhibition Inhibition of Enzymatic Activity CH2THF_Depletion Depletion of 5,10-CH2-THF Inhibition->CH2THF_Depletion Nucleotide_Synth_Block Blockade of Purine and Thymidylate Synthesis CH2THF_Depletion->Nucleotide_Synth_Block Cell_Cycle_Arrest Cell Cycle Arrest Nucleotide_Synth_Block->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Cell Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition

Fig. 3: Logical flow of the mechanism of action of this compound.

The dual inhibition of both SHMT1 and SHMT2 is critical for therapeutic efficacy, as it prevents metabolic compensation between the cytosolic and mitochondrial compartments.[4][11] The potent and specific inhibition of SHMT by this compound validates this enzyme as a promising target for cancer therapy, and the structural and quantitative data presented herein provide a solid foundation for the rational design of next-generation SHMT inhibitors with improved pharmacological properties.

References

Methodological & Application

Application Notes and Protocols for (+)-SHIN1 in Cancer Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-SHIN1 is a potent and specific dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.[1][2][3][4] These enzymes are critical components of one-carbon (1C) metabolism, which is essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids (glycine and methionine).[3] Cancer cells often exhibit elevated 1C metabolism to support their high proliferation rates, making SHMT1 and SHMT2 attractive targets for anti-cancer therapy.[5][6] this compound acts as a folate-competitive inhibitor, binding to the folate binding site of SHMT enzymes.[3][6] By inhibiting SHMT1 and SHMT2, this compound disrupts the production of 1C units, leading to the depletion of purines and subsequent inhibition of cell growth and induction of apoptosis.[5] These application notes provide detailed protocols for utilizing this compound in cancer cell culture to study its effects on cell viability, apoptosis, and relevant signaling pathways.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)NotesReference
HCT-116Colon Cancer870Wild-type[5][6]
HCT-116 (SHMT2 knockout)Colon Cancer< 50Demonstrates potent inhibition of SHMT1[5][6]
8988TPancreatic Cancer< 100These cells have defects in mitochondrial folate metabolism and rely on SHMT1.[5][6]
JurkatT-cell LeukemiaVaries with glycine concentration[5]
Su-DHL-4Diffuse Large B-cell LymphomaVaries with formate addition[5]
Gastric Cancer Cell LinesGastric Cancer2220 - 2590[7]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound Action

SHIN1_Pathway cluster_cell Cancer Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion SHIN1 This compound SHMT1 SHMT1 SHIN1->SHMT1 inhibits SHMT2 SHMT2 SHIN1->SHMT2 inhibits Apoptosis Apoptosis SHIN1->Apoptosis induces ROS ROS Accumulation SHIN1->ROS induces Serine_c Serine THF_c THF Cell_Growth Cell Proliferation SHMT1->Cell_Growth supports Glycine_c Glycine Serine_c->Glycine_c CH2THF_c 5,10-CH2-THF THF_c->CH2THF_c Purine_Synth Purine Synthesis CH2THF_c->Purine_Synth donates 1C unit Thymidylate_Synth Thymidylate Synthesis CH2THF_c->Thymidylate_Synth donates 1C unit DNA_Synth DNA Synthesis/Repair Purine_Synth->DNA_Synth provides precursors Thymidylate_Synth->DNA_Synth provides precursors Serine_m Serine THF_m THF SHMT2->Cell_Growth supports Glycine_m Glycine Serine_m->Glycine_m CH2THF_m 5,10-CH2-THF THF_m->CH2THF_m Formate Formate CH2THF_m->Formate produces Formate->Purine_Synth rescues DNA_Synth->Cell_Growth enables Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys causes Mito_Dys->Apoptosis triggers

Caption: Mechanism of action of this compound in cancer cells.

Experimental Workflow for Assessing this compound Efficacy

experimental_workflow cluster_assays Endpoint Assays start Start: Cancer Cell Culture seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_shin1 Treat with this compound (and controls) seed_cells->treat_shin1 incubate Incubate for 24-72 hours treat_shin1->incubate viability_assay Cell Viability Assay (e.g., CCK-8, MTT) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) incubate->apoptosis_assay western_blot Western Blot Analysis (e.g., Caspase-3, Bcl-2) incubate->western_blot cell_cycle_analysis Cell Cycle Analysis (e.g., PI Staining) incubate->cell_cycle_analysis data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis cell_cycle_analysis->data_analysis end End: Determine Efficacy of this compound data_analysis->end

Caption: General workflow for evaluating this compound in vitro.

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., CCK-8 or MTT)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with is 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement (CCK-8):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 1x and 2x IC50) and a vehicle control for 24-48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the adherent cells with PBS and then trypsinize.

    • Combine the trypsinized cells with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic/necrotic.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol assesses changes in the expression of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis:

    • Seed and treat cells with this compound as described in the apoptosis assay protocol.

    • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize protein expression levels.

Rescue Experiments

The effects of this compound on cell growth can often be rescued by supplementing the culture medium with downstream products of the one-carbon pathway.[5] This is a crucial experiment to confirm the on-target activity of the inhibitor.

  • Formate Rescue: Supplementing the medium with 1 mM formate can rescue the depletion of the 1C pool for purine synthesis.[5]

  • Glycine Rescue: As SHMTs also produce glycine, supplementation with glycine may be necessary for rescue in some cell lines, particularly if the medium is glycine-free.[5]

To perform a rescue experiment, co-treat the cells with this compound and the rescuing agent (e.g., formate) and assess cell viability as described in Protocol 1. A successful rescue will show a rightward shift in the IC50 curve.

Troubleshooting

  • Low Potency of this compound:

    • Ensure the compound is properly dissolved and stored.

    • Verify the cell line's dependence on the one-carbon pathway. Some cell lines may have alternative metabolic pathways.

    • Check for the presence of high concentrations of formate or glycine in the culture medium, which could counteract the effect of the inhibitor.

  • Inconsistent Results:

    • Maintain consistent cell seeding densities and passage numbers.

    • Ensure accurate and consistent drug dilutions.

    • Monitor for any contamination in the cell culture.

  • Off-Target Effects:

    • Perform rescue experiments with formate and/or glycine to confirm on-target activity.

    • Use the inactive enantiomer, (-)-SHIN1, as a negative control; it should not exhibit significant activity.[5]

Conclusion

This compound is a valuable tool for investigating the role of one-carbon metabolism in cancer biology and for exploring novel therapeutic strategies. The protocols outlined above provide a framework for researchers to effectively utilize this compound in cancer cell culture and to assess its impact on cell proliferation, survival, and underlying molecular pathways. Careful experimental design, including appropriate controls and rescue experiments, is crucial for interpreting the results and confirming the on-target effects of this potent SHMT inhibitor.

References

Application Notes and Protocols: (+)-SHIN1 Treatment for Lymphoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-SHIN1 is a potent, dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] This enzyme is critical for one-carbon (1C) metabolism, catalyzing the conversion of serine to glycine and generating 5,10-methylenetetrahydrofolate, a key 1C unit donor for the synthesis of nucleotides and other essential biomolecules.[2][3] Certain malignancies, particularly subtypes of B-cell lymphoma like Diffuse Large B-cell Lymphoma (DLBCL) and Burkitt's Lymphoma (BL), exhibit a heightened sensitivity to SHMT inhibition.[3][4] This vulnerability stems from a defective glycine import mechanism, making them highly dependent on endogenous glycine synthesis via SHMT2 for survival and proliferation.[1][5] Inhibition of SHMT by this compound consequently leads to the depletion of both glycine and 1C units, disrupting purine synthesis, impairing redox balance, and ultimately inducing apoptotic cell death.[1][2]

These application notes provide a summary of the mechanism, quantitative effects, and detailed protocols for the treatment of lymphoma cell lines with this compound.

Mechanism of Action

This compound exerts its cytotoxic effects by competitively inhibiting SHMT1 and SHMT2, which disrupts cellular one-carbon metabolism. In lymphoma cells with defective glycine import, the inhibition of mitochondrial SHMT2 is particularly critical as it blocks the primary route for glycine synthesis. This dual depletion of glycine and one-carbon units leads to reduced production of purines and glutathione (GSH), culminating in impaired nucleotide synthesis, energy stress, and apoptosis.[1][3]

SHIN1_Mechanism cluster_Mitochondrion Mitochondrion Serine_in Serine SHMT2 SHMT2 Serine_in->SHMT2 THF_in Tetrahydrofolate (THF) THF_in->SHMT2 Glycine_out Glycine SHMT2->Glycine_out Produces mTHF_out 5,10-Methylene-THF (1C Unit) SHMT2->mTHF_out Produces Purine Purine Synthesis Glycine_out->Purine GSH Glutathione (GSH) Synthesis Glycine_out->GSH mTHF_out->Purine Required for Apoptosis Apoptosis CellGrowth Cell Growth & Proliferation Purine->CellGrowth GSH->CellGrowth Supports SHIN1 This compound SHIN1->SHMT2 Inhibits

Caption: Mechanism of this compound in vulnerable lymphoma cells.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound against various lymphoma cell lines.

Table 1: Growth Inhibition of Lymphoma Cell Lines by this compound

Cell Line Lymphoma Subtype IC50 Value (µM) Notes Reference(s)
SU-DHL-4 DLBCL ~5 - [2]
DoHH2 DLBCL ~5 - [2]
OCI-Ly1 DLBCL ~5 - [2]
OCI-Ly7 DLBCL ~5 - [2]
Various BL Lines Burkitt's Lymphoma Not specified Sensitive to SHIN1 [3]

| Jurkat | T-cell Leukemia | >5 | Less sensitive; growth rescued by formate. |[1][4] |

DLBCL: Diffuse Large B-cell Lymphoma; BL: Burkitt's Lymphoma.

Table 2: Apoptosis Induction by this compound

Cell Line This compound Conc. (µM) Treatment Duration Apoptotic Fraction (%) Notes Reference(s)
SU-DHL-4 5 24 hours ~25% Apoptosis measured by Annexin V staining. [1][4]
SU-DHL-4 10 48 hours Significant increase Annexin V and 7-AAD staining. [2]

| Jurkat | 2.5 | 24 hours | ~20% | Apoptosis rescued by formate addition. |[1][4] |

Experimental Protocols

The following are detailed protocols for treating lymphoma cell lines with this compound and assessing its effects on cell viability and apoptosis.

Experimental_Workflow cluster_Assays Perform Assay start Start: Lymphoma Cell Culture seed Seed Cells into Multi-well Plates start->seed treat Prepare & Add This compound Dilutions seed->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability Assay (e.g., MTT, Resazurin) incubate->viability Path 1 apoptosis Apoptosis Assay (Annexin V/PI Staining) incubate->apoptosis Path 2 analyze Data Acquisition & Analysis viability->analyze apoptosis->analyze end End: Determine IC50/ Apoptosis Rate analyze->end

Caption: General experimental workflow for this compound treatment.
Protocol 1: Cell Viability Assay (MTT-Based)

This protocol determines the concentration of this compound required to inhibit the growth of lymphoma cell lines by 50% (IC50).

Materials:

  • Lymphoma cell lines (e.g., SU-DHL-4, BL60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Culture lymphoma cells to a logarithmic growth phase.

    • Count cells and adjust the density to 1 x 10^5 cells/mL in fresh complete medium.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate. Include wells for vehicle control (DMSO) and blanks (medium only).

  • Drug Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from the 10 mM stock. A typical final concentration range would be 0.1 µM to 30 µM.

    • Prepare a vehicle control solution containing the highest concentration of DMSO used in the dilutions.

    • Add 100 µL of the diluted this compound solutions or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[3]

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, it may be necessary to first centrifuge the plate.

    • Add 150 µL of solubilization buffer to each well to dissolve the crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot the % Viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • Lymphoma cell lines

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/mL in 2 mL of complete medium.

    • Treat cells with the desired concentrations of this compound (e.g., 5 µM, 10 µM) and a vehicle control (DMSO) for 24 to 48 hours.[1][2]

  • Cell Harvesting:

    • After incubation, transfer the cells from each well into flow cytometry tubes.

    • Centrifuge the tubes at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.

    • Centrifuge again and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

  • Data Analysis:

    • Use appropriate software to analyze the flow cytometry data.

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Create a quadrant plot of FITC (Annexin V) vs. PI fluorescence.

    • Quantify the cell populations:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

    • Calculate the total percentage of apoptotic cells (early + late) for each treatment condition.

Apoptosis_Logic cluster_CellState Cell State cluster_Staining Stain cluster_Result Flow Cytometry Quadrant Live Live Cell (Intact Membrane) Q_LL Annexin V (-) PI (-) Live->Q_LL Results in Early Early Apoptosis (PS Exposure) AV Annexin V-FITC Early->AV Binds Late Late Apoptosis / Necrosis (Membrane Permeable) Late->AV Binds PI Propidium Iodide Late->PI Permeable to Q_LR Annexin V (+) PI (-) AV->Q_LR Results in Q_UR Annexin V (+) PI (+) AV->Q_UR Results in PI->Q_UR Results in

Caption: Logic of Annexin V / PI staining for apoptosis detection.

References

Application of (+)-SHIN1 in Leukemia Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-SHIN1, also known as RZ-2994, is a potent and selective dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferases. These enzymes are critical components of one-carbon (1C) metabolism, a network of interconnected metabolic pathways essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (glycine and methionine), and for maintaining cellular redox balance. In rapidly proliferating cancer cells, including various types of leukemia, the demand for the products of 1C metabolism is significantly elevated. By inhibiting SHMT1 and SHMT2, this compound disrupts this crucial metabolic pathway, leading to cell cycle arrest and, in some cases, apoptosis. This makes this compound a valuable tool for investigating the role of one-carbon metabolism in leukemia and a potential therapeutic agent.

Mechanism of Action

This compound acts as a competitive inhibitor at the folate binding site of both SHMT1 and SHMT2. This inhibition blocks the conversion of serine to glycine and the simultaneous transfer of a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH2-THF). The depletion of 5,10-CH2-THF disrupts the downstream synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis. This leads to an accumulation of cells in the S and G2 phases of the cell cycle[1][2]. The anti-leukemic effects of this compound are particularly pronounced in T-cell acute lymphoblastic leukemia (T-ALL)[1][2].

Data Presentation

In Vitro Efficacy of this compound in Leukemia Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various leukemia cell lines.

Leukemia SubtypeCell LineAverage IC50 (µM)Reference
T-cell Acute Lymphoblastic Leukemia (T-ALL)16 cell lines2.8[1][2]
B-cell Acute Lymphoblastic Leukemia (B-ALL)9 cell lines4.4[1][2]
Acute Myeloid Leukemia (AML)9 cell lines8.1[1][2]
Colon Cancer (for comparison)HCT-1160.870[3]

Note: IC50 values were determined after a 6-day treatment period.

Mandatory Visualizations

SHIN1_Mechanism_of_Action cluster_cytosol Cytosol cluster_SHMT1 cluster_mitochondrion Mitochondrion cluster_SHMT2 Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 SHMT1 Serine_cyto->SHMT1 THF_cyto THF mTHF_cyto 5,10-CH2-THF THF_cyto->mTHF_cyto THF_cyto->SHMT1 Purine_Synth Purine Synthesis mTHF_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis mTHF_cyto->Thymidylate_Synth SHMT1->Glycine_cyto SHMT1->mTHF_cyto DNA_RNA DNA/RNA Synthesis Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 SHMT2 Serine_mito->SHMT2 THF_mito THF mTHF_mito 5,10-CH2-THF THF_mito->mTHF_mito THF_mito->SHMT2 SHMT2->Glycine_mito SHMT2->mTHF_mito SHIN1 This compound SHIN1->SHMT1 inhibits SHIN1->SHMT2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest (S/G2 Phase) DNA_RNA->Cell_Cycle_Arrest

Caption: Mechanism of action of this compound in leukemia cells.

Experimental_Workflow start Start: Leukemia Cell Culture treatment Treat with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle western_blot Western Blot Analysis (SHMT1, SHMT2, etc.) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: General experimental workflow for studying this compound in leukemia.

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent Selection : this compound is soluble in dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation :

    • Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.

    • To do this, weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

  • Storage :

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on leukemia cells.

Materials:

  • Leukemia cell lines (e.g., T-ALL, B-ALL, AML)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding :

    • Culture leukemia cells to a logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

  • Drug Treatment :

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Add 100 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubation :

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition :

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization :

    • Carefully remove the medium without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement :

    • Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in leukemia cells treated with this compound.

Materials:

  • Leukemia cell lines

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment :

    • Seed leukemia cells in 6-well plates at a density of 0.5 x 10^6 to 1 x 10^6 cells/mL.

    • Treat the cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO) for 24 to 48 hours.

  • Cell Harvesting :

    • Collect the cells (including floating cells in the supernatant) and transfer to flow cytometry tubes.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing :

    • Wash the cells twice with cold PBS.

  • Staining :

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis :

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

    • Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of leukemia cells.

Materials:

  • Leukemia cell lines

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment :

    • Seed leukemia cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.

    • Treat the cells with this compound at various concentrations (e.g., 1 µM, 2 µM, 5 µM) and a vehicle control (DMSO) for 24 to 48 hours.

  • Cell Harvesting and Fixation :

    • Harvest the cells and wash once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining :

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation :

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis :

    • Analyze the samples on a flow cytometer.

    • Use software to de-convolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting the protein levels of SHMT1 and SHMT2 in leukemia cells.

Materials:

  • Leukemia cell lysates

  • Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-SHMT1

    • Rabbit anti-SHMT2

    • Mouse or Rabbit anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification :

    • Lyse the cells in protein extraction buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer :

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation :

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-SHMT1, anti-SHMT2, and anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection :

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to the loading control.

References

Application Notes and Protocols: Pancreatic Cancer Cell Response to (+)-SHIN1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its aggressive nature and profound resistance to conventional therapies. A growing body of research highlights the metabolic plasticity of pancreatic cancer cells as a key driver of their survival and proliferation. One-carbon metabolism, a complex network of pathways that provides single-carbon units for the synthesis of nucleotides, amino acids, and other essential biomolecules, has emerged as a critical metabolic dependency in cancer.

(+)-SHIN1 is a potent inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase, key enzymes that catalyze the reversible conversion of serine to glycine, a reaction that serves as a primary source of one-carbon units. By targeting SHMT1 and SHMT2, this compound disrupts the one-carbon metabolic pathway, leading to impaired nucleotide synthesis, cell cycle arrest, and ultimately, apoptosis in cancer cells. This document provides detailed application notes and protocols for studying the response of pancreatic cancer cells to this compound.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of SHMT1 and SHMT2. This inhibition disrupts the flow of one-carbon units, which are essential for the de novo synthesis of purines and thymidylate, critical components of DNA and RNA. The depletion of these building blocks leads to an S-phase arrest in the cell cycle, as DNA replication cannot proceed. Prolonged cell cycle arrest and metabolic stress ultimately trigger the intrinsic apoptotic pathway, leading to programmed cell death.

SHIN1_Mechanism_of_Action cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_c Serine Glycine_c Glycine Serine_c->Glycine_c SHMT1 SHMT1 SHMT1 THF_c THF mTHF_c 5,10-methylene-THF THF_c->mTHF_c SHMT1 Purines_c Purine Synthesis mTHF_c->Purines_c Thymidylate Thymidylate Synthesis mTHF_c->Thymidylate DNA/RNA Synthesis DNA/RNA Synthesis Purines_c->DNA/RNA Synthesis Thymidylate->DNA/RNA Synthesis CellCycleArrest Cell Cycle Arrest (S-Phase) DNA/RNA Synthesis->CellCycleArrest Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m SHMT2 SHMT2 SHMT2 THF_m THF mTHF_m 5,10-methylene-THF THF_m->mTHF_m SHMT2 Formate Formate mTHF_m->Formate SHIN1 This compound SHIN1->SHMT1 SHIN1->SHMT2 Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 1: Proposed signaling pathway of this compound in pancreatic cancer cells.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on pancreatic cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines

Cell LineDescriptionIC50 (nM)Reference
8988THuman pancreatic cancer< 100[1][2]
PANC-1Human pancreatic carcinoma, epithelial-likeND
MIA PaCa-2Human pancreatic carcinomaND
BxPC-3Human pancreatic adenocarcinomaND

*ND: Not Determined in publicly available literature. It is recommended to perform dose-response studies to determine the IC50 for these cell lines.

Table 2: Effect of this compound on Apoptosis in Pancreatic Cancer Cells (Illustrative)

Cell LineTreatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptotic Cells (%)
PANC-1 Control (DMSO)2.5 ± 0.53.1 ± 0.75.6
This compound (IC50)15.8 ± 2.120.4 ± 2.536.2
MIA PaCa-2 Control (DMSO)3.1 ± 0.64.2 ± 0.97.3
This compound (IC50)18.2 ± 2.525.1 ± 3.043.3

*This table presents illustrative data based on typical results for cytotoxic agents in pancreatic cancer cells and should be confirmed by experimentation.

Table 3: Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells (Illustrative)

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
PANC-1 Control (DMSO)45.2 ± 3.130.5 ± 2.524.3 ± 2.0
This compound (IC50)35.8 ± 2.850.1 ± 3.514.1 ± 1.8
MIA PaCa-2 Control (DMSO)50.1 ± 3.525.8 ± 2.124.1 ± 2.3
This compound (IC50)40.2 ± 3.048.7 ± 3.211.1 ± 1.5

*This table presents illustrative data showing an expected S-phase arrest and should be confirmed by experimentation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

MTT_Assay_Workflow start Seed Pancreatic Cancer Cells incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of this compound incubation1->treatment incubation2 Incubate for 72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add Solubilization Solution (e.g., DMSO) incubation3->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3, 8988T)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Pancreatic cancer cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the predetermined IC50 concentration and a vehicle control (DMSO) for 48 hours.

  • Harvest the cells, including both the adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Unstained, Annexin V-FITC only, and PI only controls should be included for proper compensation and gating.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Pancreatic cancer cells

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the IC50 concentration and a vehicle control (DMSO) for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for detecting the expression levels of SHMT1 and SHMT2 proteins.

Western_Blot_Workflow start Cell Lysis and Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-SHMT1, anti-SHMT2, anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis and Quantification detection->analysis

Figure 3: General workflow for Western blot analysis.

Materials:

  • Treated pancreatic cancer cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-SHMT1, anti-SHMT2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells in RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

Conclusion

This compound represents a promising therapeutic agent for pancreatic cancer by targeting the metabolic vulnerability of one-carbon metabolism. The protocols outlined in this document provide a framework for the comprehensive evaluation of this compound's efficacy in pancreatic cancer cell lines. The provided data tables, while partially illustrative due to the limited availability of public data, offer a clear structure for presenting experimental findings. Further research to determine the IC50 values across a broader range of pancreatic cancer cell lines and to quantify the effects on apoptosis and the cell cycle is highly encouraged to fully elucidate the therapeutic potential of this compound.

References

Metabolomics Analysis of Cells Treated with (+)-SHIN1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for conducting metabolomics analysis of cultured cells treated with (+)-SHIN1, a potent dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase. Inhibition of these key enzymes in one-carbon metabolism disrupts the synthesis of essential biomolecules, including nucleotides and amino acids, leading to anti-proliferative effects in cancer cells. These application notes offer comprehensive protocols for cell culture and treatment, metabolite extraction, and LC-MS-based metabolomic analysis, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor that targets both serine hydroxymethyltransferase 1 (SHMT1) in the cytosol and SHMT2 in the mitochondria.[1][2] These enzymes are critical for cellular one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a primary source of one-carbon units essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting SHMT1 and SHMT2, this compound effectively depletes the cellular pools of one-carbon units and glycine, leading to the inhibition of cell growth and, in some cases, the induction of apoptosis.[3][4]

The metabolic consequences of this compound treatment can be cell-type specific. In many cancer cell lines, the cytotoxic effects are driven by the depletion of one-carbon units, which can be rescued by the addition of formate.[3] However, in certain cancer types, such as diffuse large B-cell lymphoma (DLBCL), the primary vulnerability lies in a dependency on endogenous glycine synthesis, and formate supplementation can paradoxically enhance the toxicity of this compound.[3]

Metabolomics, the large-scale study of small molecules within cells, provides a powerful tool to elucidate the precise metabolic perturbations induced by this compound. This document outlines detailed protocols for applying untargeted metabolomics to study the effects of this compound on cultured cells, enabling researchers to identify and quantify changes in key metabolic pathways.

Data Presentation

The following tables summarize the expected quantitative changes in key metabolite classes upon treatment with this compound, based on published literature. The precise fold changes can vary depending on the cell line, treatment concentration, and duration.

Table 1: Effect of this compound on Purine and Nucleotide Metabolism

Metabolite ClassKey MetabolitesExpected Change upon this compound TreatmentReference
Purine Biosynthesis IntermediatesGAR (Glycinamide ribonucleotide), AICAR (Aminoimidazole carboxamide ribonucleotide)Increase[3]
Nucleotide TriphosphatesATP, GTPLarge Reduction[3]
Adenosine DiphosphateADPVariable[3]

Table 2: Effect of this compound on Amino Acid and Glutathione Metabolism

Metabolite ClassKey MetabolitesExpected Change upon this compound TreatmentReference
Amino AcidsGlycineDecrease (intracellular)[3]
SerineInhibition of media consumption[3]
GlutathioneGlutathione (GSH)Blockade of glycine incorporation[3]

Mandatory Visualizations

Signaling Pathway

SHIN1_Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito mTHF 5,10-methylene-THF SHMT2->mTHF cTHF 5,10-methylene-THF mTHF->cTHF Formate Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine Glutathione Glutathione Glycine_cyto->Glutathione SHMT1->Glycine_cyto SHMT1->cTHF Purine_synthesis Purine Synthesis cTHF->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis cTHF->Thymidylate_synthesis SHIN1 This compound SHIN1->SHMT2 SHIN1->SHMT1

Caption: Mechanism of this compound action on one-carbon metabolism.

Experimental Workflow

Metabolomics_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_DataAnalysis Data Analysis A1 Cell Culture & Treatment (e.g., HCT-116, DLBCL) A2 This compound Treatment (e.g., 5-10 µM, 24-72h) A1->A2 A3 Metabolite Quenching (Cold Methanol) A2->A3 A4 Metabolite Extraction (Methanol/Water/Chloroform) A3->A4 A5 Sample Normalization (e.g., DNA or protein content) A4->A5 B1 LC-MS Data Acquisition (Untargeted Profiling) A5->B1 C1 Data Pre-processing (Peak picking, alignment) B1->C1 C2 Statistical Analysis (t-test, ANOVA, PCA) C1->C2 C3 Metabolite Identification C2->C3 C4 Pathway Analysis C3->C4

Caption: Experimental workflow for metabolomics analysis.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is a general guideline and should be optimized for the specific cell line being used.

Materials:

  • Cell line of interest (e.g., HCT-116, SU-DHL-4)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA (for adherent cells)

  • Cell scraper (for adherent cells)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Culture cells in medium supplemented with 10% dialyzed FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.

  • Treatment: Once cells have adhered (for adherent lines) and are in the exponential growth phase, replace the medium with fresh medium containing either this compound at the desired concentration (e.g., 5-10 µM) or an equivalent volume of DMSO as a vehicle control. A typical treatment duration is 24 to 72 hours.

  • Cell Harvesting (Adherent Cells):

    • Aspirate the culture medium.

    • Quickly wash the cell monolayer twice with ice-cold PBS to remove any residual medium.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

    • Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a microcentrifuge tube.

  • Cell Harvesting (Suspension Cells):

    • Transfer the cell suspension to a centrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

    • After the final wash, resuspend the cell pellet in 1 mL of ice-cold 80% methanol to quench metabolism.

Metabolite Extraction

This protocol is suitable for the extraction of a broad range of polar and non-polar metabolites.

Materials:

  • Quenched cell lysate in 80% methanol

  • Chloroform, ice-cold

  • LC-MS grade water, ice-cold

  • Microcentrifuge

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Phase Separation:

    • To the 1 mL of 80% methanol cell lysate, add 500 µL of ice-cold chloroform and 300 µL of ice-cold LC-MS grade water.

    • Vortex the mixture vigorously for 10 minutes at 4°C.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to separate the phases.

  • Fraction Collection:

    • Carefully collect the upper aqueous layer (containing polar metabolites) and transfer it to a new microcentrifuge tube.

    • Collect the lower organic layer (containing non-polar metabolites) and transfer it to a separate new microcentrifuge tube.

  • Drying:

    • Dry the aqueous and organic fractions completely using a vacuum concentrator or a gentle stream of nitrogen.

  • Storage: Store the dried metabolite extracts at -80°C until LC-MS analysis.

LC-MS Based Metabolomics Analysis

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC/UHPLC) is recommended for untargeted metabolomics.

Sample Reconstitution:

  • Reconstitute the dried polar metabolite extracts in a suitable volume (e.g., 50-100 µL) of 50% acetonitrile in water.

  • Reconstitute the dried non-polar metabolite extracts in a suitable volume (e.g., 50-100 µL) of 90% isopropanol/10% acetonitrile.

Chromatographic Separation (Polar Metabolites):

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar metabolites.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient from high organic to high aqueous content.

Chromatographic Separation (Non-polar Metabolites):

  • Column: A C18 reversed-phase column is suitable for the separation of lipids and other non-polar metabolites.

  • Mobile Phase A: Water/acetonitrile (e.g., 40:60) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A gradient from lower to higher organic content.

Mass Spectrometry:

  • Ionization Mode: Both positive and negative electrospray ionization (ESI) modes should be used to achieve broad metabolite coverage.

  • Data Acquisition: Acquire data in a data-dependent or data-independent acquisition mode to collect both MS1 and MS/MS spectra for metabolite identification.

Data Analysis

1. Data Pre-processing:

  • Use software such as XCMS, MetaboAnalyst, or vendor-specific software for peak picking, retention time correction, and peak alignment to generate a feature table.

2. Statistical Analysis:

  • Perform univariate statistical analysis (e.g., t-test or ANOVA) to identify features that are significantly different between the this compound treated and control groups. A volcano plot can be used to visualize these changes.

  • Employ multivariate statistical analysis, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to visualize the overall metabolic differences between the groups and to identify metabolites that contribute most to this separation.

3. Metabolite Identification:

  • Identify significantly altered metabolites by matching their accurate mass (m/z) and MS/MS fragmentation patterns to metabolomics databases (e.g., METLIN, HMDB, KEGG).

4. Pathway Analysis:

  • Use tools like MetaboAnalyst or Mummichog to perform pathway analysis on the identified metabolites to determine which metabolic pathways are most significantly perturbed by this compound treatment.

Conclusion

The protocols and information provided in this document offer a robust framework for investigating the metabolic effects of this compound in cultured cells. By employing these metabolomics approaches, researchers can gain valuable insights into the mechanism of action of this SHMT inhibitor and identify potential biomarkers of drug response. This detailed understanding of the metabolic reprogramming induced by this compound can aid in the development of novel therapeutic strategies targeting one-carbon metabolism in cancer and other diseases.

References

Application Notes and Protocols for (+)-SHIN1 Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for assessing cell viability in response to treatment with (+)-SHIN1, a potent inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2).[1][2] This document is intended for researchers, scientists, and drug development professionals investigating the cellular effects of this compound.

Introduction

This compound is a small molecule inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] This enzyme is a critical component of one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylene-tetrahydrofolate. By inhibiting SHMT1/2, this compound disrupts the synthesis of purines and thymidylate, which are essential for DNA replication and repair. This leads to a depletion of the nucleotide pool, ultimately hindering cell growth and proliferation.[1][2][3] Recent studies have also indicated that this compound can induce ROS-dependent apoptosis through the intrinsic signaling pathway.[4]

This protocol outlines a robust method for quantifying the effects of this compound on cell viability using a common colorimetric assay, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Additionally, it provides guidance on interpreting the results in the context of this compound's mechanism of action.

Signaling Pathway of this compound Action

SHIN1_Pathway SHIN1 This compound SHMT SHMT1/2 SHIN1->SHMT Inhibits ROS Increased ROS SHIN1->ROS One_Carbon One-Carbon Metabolism SHMT->One_Carbon Catalyzes Purine_Synthesis Purine Synthesis One_Carbon->Purine_Synthesis Supports Nucleotide_Pool Nucleotide Pool Depletion Purine_Synthesis->Nucleotide_Pool Maintains Cell_Growth Inhibition of Cell Growth and Proliferation Nucleotide_Pool->Cell_Growth Required for Apoptosis Intrinsic Apoptosis ROS->Apoptosis

Caption: Mechanism of this compound-induced cytotoxicity.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Seeding incubation Incubation with this compound cell_culture->incubation compound_prep This compound Dilution compound_prep->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance data_processing Calculate % Viability read_absorbance->data_processing dose_response Generate Dose-Response Curve data_processing->dose_response

Caption: Workflow for the this compound cell viability assay.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
This compoundMedChemExpressHY-101533A
Cell Line (e.g., HCT-116)ATCCCCL-247
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Trypsin-EDTA (0.25%)Thermo Fisher Scientific25200056
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific10010023
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Thermo Fisher ScientificM6494
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
96-well cell culture platesCorning3596

Protocol

1. Cell Seeding:

  • Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight to allow the cells to attach.

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. It is recommended to prepare 2X concentrated solutions for addition to the wells.

3. Cell Treatment:

  • Remove the old medium from the wells.

  • Add 100 µL of the diluted this compound solutions to the respective wells.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

5. Data Acquisition:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis

  • Background Subtraction: Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

  • Calculate Percentage Viability:

    • Percentage Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Dose-Response Curve: Plot the percentage viability against the log of the this compound concentration.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve. This is the concentration of this compound that reduces cell viability by 50%.

Expected Results

Treatment with this compound is expected to decrease cell viability in a dose- and time-dependent manner. The IC50 value will vary depending on the cell line and incubation time. For example, in HCT-116 cells, the IC50 for growth inhibition has been reported to be around 870 nM.

Cell LineThis compound Concentration (µM)Incubation Time (h)% Viability (Hypothetical)
HCT-1160 (Vehicle)48100
HCT-1160.14885
HCT-11614845
HCT-116104815

Troubleshooting

IssuePossible CauseSolution
High background absorbanceContamination of medium or reagentsUse fresh, sterile reagents.
Low signalLow cell number or short incubation timeOptimize cell seeding density and incubation period.
Inconsistent resultsUneven cell seeding or pipetting errorsEnsure proper mixing of cell suspension and careful pipetting.

Conclusion

This protocol provides a standardized method for assessing the effect of this compound on cell viability. By understanding its mechanism of action and following this detailed procedure, researchers can obtain reliable and reproducible data to further investigate the therapeutic potential of this SHMT1/2 inhibitor.

References

Application Notes and Protocols for Determining the IC50 of (+)-SHIN1 in Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-SHIN1 is a potent and selective inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.[1] These enzymes are critical for the synthesis of one-carbon units required for nucleotide biosynthesis, particularly the production of purines and thymidylate. By inhibiting SHMT1 and SHMT2, this compound disrupts the cellular supply of essential building blocks for DNA replication, leading to cell growth inhibition. This mechanism of action makes this compound a compound of significant interest in cancer research, with demonstrated efficacy against a variety of cancer cell lines, particularly those of hematological origin.[1]

These application notes provide a comprehensive overview of the inhibitory activity of this compound across different cancer cell lines and detailed protocols for determining its half-maximal inhibitory concentration (IC50).

Data Presentation: IC50 Values of this compound

The potency of this compound has been evaluated across a panel of human cancer cell lines, revealing a range of sensitivities. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Notes
HCT-116Colon Carcinoma0.870Wild-type
HCT-116 ΔSHMT1Colon Carcinoma~0.870Similar sensitivity to wild-type, indicating mitochondrial SHMT2 is the primary target.
HCT-116 ΔSHMT2Colon Carcinoma<0.05Increased sensitivity highlights the potent inhibition of cytosolic SHMT1.
8988TPancreatic Cancer<0.100Highly sensitive due to reliance on SHMT1 for one-carbon units.
JurkatAcute T-Cell Leukemia1.8-
MOLT-4Acute Lymphoblastic Leukemia2.5-
SU-DHL-4Diffuse Large B-cell Lymphoma0.356-
SU-DHL-2Diffuse Large B-cell Lymphoma4.3-

Signaling Pathway of this compound Inhibition

This compound exerts its cytotoxic effects by targeting the one-carbon metabolic pathway, which is fundamental for cell proliferation. The diagram below illustrates the mechanism of action of this compound.

Caption: Mechanism of this compound action.

Experimental Protocols

The following are detailed protocols for determining the IC50 value of this compound using two common cell viability assays: the MTT assay and the AlamarBlue™ assay.

Experimental Workflow for IC50 Determination

The general workflow for an IC50 determination experiment is outlined below.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Logarithmic Growth Phase) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding shin1_prep This compound Stock Solution (in DMSO) serial_dilution Serial Dilution of this compound shin1_prep->serial_dilution treatment Add this compound Dilutions to Wells serial_dilution->treatment cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT or AlamarBlue) incubation->viability_assay read_plate Measure Absorbance/Fluorescence viability_assay->read_plate data_norm Normalize Data to Control read_plate->data_norm dose_response Plot Dose-Response Curve (% Viability vs. log[Concentration]) data_norm->dose_response ic50_calc Calculate IC50 Value (Non-linear Regression) dose_response->ic50_calc

Caption: General workflow for IC50 determination.

Protocol 1: MTT Assay

This protocol is adapted for adherent cell lines. For suspension cells, centrifugation steps will be required to pellet the cells before media changes.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest cells growing in their logarithmic phase.

    • Determine cell concentration and viability using a hemocytometer or automated cell counter.

    • Dilute the cells in culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-treatment control (medium only).

    • After 24 hours of cell incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions and controls to the respective wells.

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism).

Protocol 2: AlamarBlue™ Assay

This assay is a fluorescent/colorimetric indicator of cell viability and is less toxic to cells than MTT.

Materials:

  • This compound

  • DMSO

  • Appropriate cell culture medium

  • AlamarBlue™ reagent

  • 96-well black-walled, clear-bottom plates (for fluorescence) or standard clear plates (for absorbance)

  • Multichannel pipette

  • Plate reader with fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) capabilities

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding protocol as described for the MTT assay.

  • Compound Preparation and Treatment:

    • Follow the same compound preparation and treatment protocol as described for the MTT assay.

  • AlamarBlue™ Assay:

    • After the 48-72 hour incubation with this compound, add AlamarBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).

    • Incubate the plate for 1-4 hours at 37°C, protected from direct light. Incubation time can be optimized for each cell line.

  • Data Acquisition and Analysis:

    • Measure fluorescence with an excitation of 560 nm and an emission of 590 nm. Alternatively, measure absorbance at 570 nm and use 600 nm as a reference wavelength.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis as described for the MTT assay.

Conclusion

This compound is a potent inhibitor of SHMT1/2 with significant anti-proliferative activity against a range of cancer cell lines, showing particular promise for hematological malignancies. The provided protocols offer robust methods for determining the IC50 of this compound, enabling further investigation into its therapeutic potential. Careful optimization of cell seeding densities and incubation times is recommended for each specific cell line to ensure accurate and reproducible results.

References

(+)-SHIN1: A Potent Tool for Interrogating Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

(+)-SHIN1 has emerged as a critical tool compound for elucidating the intricacies of one-carbon (1C) metabolism. As a potent and specific dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and serine hydroxymethyltransferase 2 (SHMT2), this compound allows for the acute and reversible perturbation of this central metabolic hub, providing valuable insights into cellular proliferation, nucleotide biosynthesis, and amino acid homeostasis. These application notes provide an overview of this compound's mechanism of action, key applications, and detailed protocols for its use in metabolic research.

Mechanism of Action

This compound is a pyrazolopyran-based compound that acts as a folate-competitive inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of SHMT. These enzymes are pivotal in 1C metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF). By inhibiting SHMT1 and SHMT2, this compound effectively curtails the primary cellular source of one-carbon units, which are essential for the de novo synthesis of purines and thymidylate. This blockade of 1C unit production leads to a depletion of downstream metabolites, ultimately impairing DNA synthesis and cellular proliferation.

Key Applications in Metabolic Research

  • Studying One-Carbon Metabolism: this compound is an invaluable tool for investigating the roles of SHMT1 and SHMT2 in providing one-carbon units for various biosynthetic pathways.

  • Cancer Metabolism Research: Given the elevated demand for nucleotides in rapidly proliferating cancer cells, targeting 1C metabolism has become a promising anti-cancer strategy. This compound allows researchers to probe the vulnerabilities of different cancer types to SHMT inhibition.

  • Drug Discovery and Development: As a well-characterized inhibitor, this compound can serve as a reference compound in screens for novel inhibitors of SHMT or other enzymes in the 1C metabolic network.

  • Investigating Metabolic Vulnerabilities: The differential sensitivity of cell lines to this compound can reveal unique metabolic dependencies, such as defects in glycine uptake or reliance on mitochondrial folate metabolism.

Data Presentation

In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Assay Condition
Human SHMT15In vitro enzyme assay
Human SHMT213In vitro enzyme assay

Source: MedchemExpress, Ducker GS, et al. (2017)

Cellular Growth Inhibition by this compound
Cell LineCancer TypeCellular IC50Notes
HCT-116 (WT)Colon Cancer870 nMPrimarily due to SHMT2 inhibition.
HCT-116 (ΔSHMT2)Colon Cancer~10 nMReflects potent inhibition of SHMT1.
8988TPancreatic Cancer<100 nMCells are dependent on SHMT1 due to defects in mitochondrial folate metabolism.
T-ALL cell lines (average)T-cell Acute Lymphoblastic Leukemia2.8 µM
B-ALL cell lines (average)B-cell Acute Lymphoblastic Leukemia4.4 µM
AML cell lines (average)Acute Myeloid Leukemia8.1 µM

Source: Ducker GS, et al. (2017), Jean A, et al. (2021)

Metabolic Effects of this compound Treatment
Cell LineTreatment ConditionKey Metabolic Changes
HCT-11610 µM this compound for 48hIncreased: Purine biosynthetic intermediates (e.g., AICAR), Homocysteine. Decreased: N-carbamoyl-aspartate.
DLBCL5 µM this compound for 72hDecreased: Nucleotide triphosphates.
T-ALL2 µM (+)SHIN2 (a derivative of SHIN1)Increased: GAR, AICAR, PRPP.

Source: Ducker GS, et al. (2017), Garcia-Bermudez J, et al. (2020)

Experimental Protocols

Protocol 1: Cell Growth Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 1 nM to 30 µM. Include a DMSO-only control.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the signal (fluorescence or luminescence) using a plate reader.

  • Normalize the data to the DMSO control and plot the cell viability against the log of the this compound concentration to determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Metabolite Extraction and LC-MS Analysis

Objective: To analyze the changes in intracellular metabolite levels upon this compound treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Ice-cold 80% methanol

  • Cell scraper

  • Centrifuge

  • LC-MS system

Procedure:

  • Seed cells in 6-well plates and grow to ~80% confluency.

  • Treat the cells with the desired concentration of this compound (e.g., 5-10 µM) or DMSO as a control for 24-48 hours.

  • To quench metabolism and extract metabolites, aspirate the medium and immediately add 1 mL of ice-cold 80% methanol to each well.

  • Scrape the cells on ice and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the samples and incubate at -80°C for at least 15 minutes.

  • Centrifuge the samples at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.

  • Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system to identify and quantify changes in metabolite levels.

Protocol 3: Isotope Tracing with 13C-Serine

Objective: To monitor the inhibition of SHMT activity by this compound using a stable isotope-labeled substrate.

Materials:

  • Cancer cell line of interest

  • Culture medium lacking serine

  • U-13C-serine

  • This compound

  • Metabolite extraction reagents (as in Protocol 2)

  • LC-MS system

Procedure:

  • Culture cells in their standard medium to the desired confluency.

  • Two hours prior to the start of labeling, replace the medium with fresh medium containing either DMSO or this compound.

  • To initiate the labeling experiment, replace the medium with serine-free medium supplemented with U-13C-serine and the respective inhibitor (DMSO or this compound).

  • Incubate the cells for a defined period (e.g., 24 hours).

  • Extract intracellular metabolites as described in Protocol 2.

  • Analyze the samples by LC-MS to measure the incorporation of 13C from serine into downstream metabolites such as glycine, purines (e.g., ADP), and glutathione. A significant reduction in the M+2 labeled fraction of these metabolites in this compound-treated cells indicates on-target inhibition of SHMT.

Visualizations

SHIN1_Mechanism_of_Action cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 THF_cyto THF THF_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto CH2THF_cyto 5,10-CH2-THF SHMT1->CH2THF_cyto Purine_Synth Purine Synthesis CH2THF_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis CH2THF_cyto->Thymidylate_Synth SHIN1_cyto This compound SHIN1_cyto->SHMT1 Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 THF_mito THF THF_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito CH2THF_mito 5,10-CH2-THF SHMT2->CH2THF_mito Glycine_mito->Glycine_cyto Formate Formate CH2THF_mito->Formate Formate->Purine_Synth SHIN1_mito This compound SHIN1_mito->SHMT2 Metabolic_Consequences_of_SHIN1 SHIN1 This compound SHMT1_2 SHMT1/2 Inhibition SHIN1->SHMT1_2 One_Carbon_Depletion Depletion of One-Carbon Units SHMT1_2->One_Carbon_Depletion Glycine_Depletion Glycine Depletion SHMT1_2->Glycine_Depletion Purine_Synth_Block Purine Synthesis Blockade One_Carbon_Depletion->Purine_Synth_Block Thymidylate_Synth_Block Thymidylate Synthesis Impairment One_Carbon_Depletion->Thymidylate_Synth_Block Nucleotide_Depletion Nucleotide Triphosphate Depletion Purine_Synth_Block->Nucleotide_Depletion Thymidylate_Synth_Block->Nucleotide_Depletion Proliferation_Arrest Cell Proliferation Arrest Nucleotide_Depletion->Proliferation_Arrest Apoptosis Apoptosis Proliferation_Arrest->Apoptosis Experimental_Workflow_SHIN1 cluster_assays Downstream Assays start Cell Culture treatment Treat with this compound or DMSO Control start->treatment incubation Incubate (e.g., 24-72h) treatment->incubation viability Cell Viability Assay (e.g., Resazurin) incubation->viability metabolomics Metabolite Extraction & LC-MS Analysis incubation->metabolomics isotope_tracing 13C-Serine Isotope Tracing incubation->isotope_tracing

Troubleshooting & Optimization

(+)-SHIN1 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-SHIN1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the active enantiomer of SHIN1, a potent inhibitor of both cytosolic serine hydroxymethyltransferase (SHMT1) and mitochondrial (SHMT2).[1][2][3][4] These enzymes are crucial for one-carbon metabolism, catalyzing the conversion of serine to glycine and generating one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other critical cellular processes.[5][6][7] By inhibiting SHMT1 and SHMT2, this compound disrupts the one-carbon supply, leading to a depletion of purines and subsequent blockage of cell growth.[2][8]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the integrity of this compound. For the solid (powder) form, storage at -20°C for up to three years is recommended.[3][9] Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 2 years) or at -20°C for short-term use (up to 1 month).[1][2][9]

Troubleshooting Guide

Issue 1: I'm having trouble dissolving this compound.

  • Question: My this compound is not fully dissolving in DMSO. What should I do?

    • Answer: Ensure you are using fresh, anhydrous (moisture-free) DMSO, as hygroscopic DMSO can significantly reduce the solubility of the compound.[1][2][9] You can also try gentle heating and/or sonication to aid dissolution.[1][2][3] this compound is reported to be soluble in DMSO at concentrations up to 100 mg/mL.[1]

  • Question: The compound precipitates when I dilute my DMSO stock solution in aqueous media (e.g., cell culture medium, PBS). How can I prevent this?

    • Answer: Direct dilution of a highly concentrated DMSO stock into an aqueous solution can cause precipitation. It is recommended to perform a serial dilution of the DMSO stock with DMSO first to a lower concentration. Then, add this diluted inhibitor solution dropwise to the aqueous buffer or cell culture medium while vortexing to ensure rapid mixing.[3]

Issue 2: I am concerned about the stability of this compound in my experiments.

  • Question: How stable is this compound in cell culture medium?

    • Answer: this compound is considered to have appropriate stability for cell culture studies.[8] For in vivo experiments, it is recommended to prepare the working solutions fresh on the day of use.[2]

  • Question: Is this compound stable in vivo?

    • Answer: There are conflicting reports regarding its in vivo stability. Some studies have noted that it is unstable in liver microsome assays and has rapid clearance, which may limit its in vivo usability.[4][8] However, another study reported a pharmacokinetic half-life of 5.9 hours.[10] Due to this potential for rapid metabolism, careful consideration of the experimental design for in vivo studies is warranted.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent/VehicleReported SolubilitySource(s)
DMSO≥ 100 mg/mL (249.71 mM)[1]
DMSO80 mg/mL (199.76 mM)[9]
DMSO66.67 mg/mL (166.48 mM)[2]
DMSO50 mg/mL (124.85 mM)[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.24 mM)[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.24 mM)[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.24 mM)[1]

Table 2: Storage and Stability of this compound

FormStorage TemperatureDurationSource(s)
Solid (Powder)-20°C3 years[3][9]
Solid (Powder)4°C2 years[2]
In Solvent (e.g., DMSO)-80°C6 months - 2 years[1][2]
In Solvent (e.g., DMSO)-20°C1 month[1][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out the required amount of this compound powder (Molecular Weight: 400.47 g/mol ).

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add 0.2497 mL of DMSO).

  • If necessary, gently warm the solution and/or sonicate until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of an In Vivo Formulation (Example)

This protocol is based on a common vehicle formulation.[1][3]

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.

  • It is recommended to use this formulation immediately after preparation.

Visualizations

SHMT_Pathway SHMT Inhibition and its Impact on One-Carbon Metabolism cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito mTHF 5,10-methylene-THF SHMT2->mTHF Formate Formate mTHF->Formate cTHF 5,10-methylene-THF Formate->cTHF One-carbon unit shuttling Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto SHMT1->cTHF Nucleotides Purine & Thymidylate Synthesis cTHF->Nucleotides Block_Nucleotides Blockage of Cell Growth Nucleotides->Block_Nucleotides SHIN1 This compound SHIN1->Inhibition_SHMT1 SHIN1->Inhibition_SHMT2

Caption: Mechanism of this compound action on SHMT1/2 signaling.

Workflow_Solubilization Troubleshooting Workflow for this compound Solubilization start Start: Dissolve this compound check_dmso Use fresh, anhydrous DMSO start->check_dmso dissolved Is the compound fully dissolved? check_dmso->dissolved sonicate Apply sonication and/or gentle heat dissolved->sonicate No precipitate Precipitation upon aqueous dilution? dissolved->precipitate Yes sonicate->dissolved success Solution ready for use/storage precipitate->success No serial_dilute Perform serial dilution in DMSO first precipitate->serial_dilute Yes add_dropwise Add dropwise to aqueous solution while vortexing serial_dilute->add_dropwise add_dropwise->success

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing (+)-SHIN1 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of (+)-SHIN1 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective dual inhibitor of cytosolic serine hydroxymethyltransferase (SHMT1) and mitochondrial SHMT2.[1][2] It acts as a folate-competitive inhibitor.[3] By inhibiting both isoforms, this compound effectively blocks the conversion of serine to glycine and one-carbon units (in the form of 5,10-methylenetetrahydrofolate). This disruption of one-carbon metabolism leads to a depletion of purines and glycine, which are essential for nucleotide synthesis, redox balance, and protein synthesis, ultimately hindering cell growth and proliferation.[1][4][5]

Q2: What is the recommended concentration range for this compound in cell culture?

The optimal concentration of this compound is cell-line dependent and should be determined empirically through dose-response experiments. However, published studies provide a general guidance:

  • For potent inhibition of cytosolic SHMT1: IC50 values can be in the low nanomolar range (e.g., <50 nM in SHMT2 deletion cells).[6]

  • For dual inhibition of SHMT1 and SHMT2 in wild-type cells: Effective concentrations typically range from the sub-micromolar to low micromolar range. For example, the IC50 for growth inhibition in HCT-116 cells is approximately 870 nM.[7] In other cell lines, concentrations of 2.5 µM, 5 µM, and 10 µM have been used to observe metabolic effects and inhibit cell growth.[1]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[2][5] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 50-100 mM) to minimize the volume of solvent added to your cell culture, which can have its own effects on cells.

  • Storage of Powder: Store at -20°C for up to 3 years.[4][5]

  • Storage of Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 2 years).[2][4] For short-term storage, -20°C for up to 1 month is also acceptable.[4][6]

Q4: Is this compound stable in cell culture media?

While this compound has appropriate stability for typical cell culture studies, it is known to be unstable in liver microsome assays and has a poor in vivo half-life.[1] For long-term experiments (e.g., several days), it may be necessary to replenish the media with fresh this compound to maintain its effective concentration. The stability of compounds in media can be influenced by factors like pH, temperature, and the presence of certain media components.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low efficacy of this compound Sub-optimal concentration: The concentration used may be too low for the specific cell line.Perform a dose-response curve (e.g., from 10 nM to 30 µM) to determine the IC50 for your cell line.[1]
Degraded this compound: Improper storage or repeated freeze-thaw cycles of the stock solution.Prepare a fresh stock solution from powder. Ensure proper storage at -80°C in single-use aliquots.[2][4]
Cell line insensitivity: Some cell lines may have compensatory metabolic pathways or low dependence on the SHMT pathway.Consider using cell lines known to be sensitive to SHMT inhibition, such as certain diffuse large B-cell lymphoma (DLBCL) or pancreatic cancer cell lines.[1][7]
Media components: The presence of high concentrations of glycine or formate in the culture medium can rescue cells from the effects of this compound.[1][7]Use a custom medium with controlled levels of glycine and formate or dialyzed fetal bovine serum to reduce exogenous sources.
High variability in results Inconsistent compound concentration: Instability of this compound in media during long-term experiments.For experiments lasting longer than 48-72 hours, consider replenishing the media with fresh this compound every 2-3 days.
Inconsistent cell seeding density: Variations in initial cell numbers can lead to different responses.Ensure consistent cell seeding densities across all experimental and control wells.
Precipitation of this compound: Adding a large volume of DMSO stock directly to aqueous media can cause precipitation.Perform serial dilutions of the stock solution in media to reach the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all conditions.[5]
Unexpected cytotoxicity in control (DMSO-treated) cells High DMSO concentration: DMSO can be toxic to cells at higher concentrations.Keep the final DMSO concentration in the culture media as low as possible (ideally ≤0.1%) and ensure it is the same in all wells, including untreated controls.
Paradoxical effect of formate supplementation Cell-specific metabolic vulnerabilities: In some cell lines, like certain DLBCLs with defective glycine import, formate can paradoxically increase the cytotoxicity of this compound.[1][7]This is an on-target effect. The lack of rescue by formate in these specific contexts suggests a dependency on SHMT for glycine synthesis.[1]

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Various Contexts

Cell Line/ConditionIC50 ValueReference
Human SHMT1 (in vitro assay)5 nM[2]
Human SHMT2 (in vitro assay)13 nM[2]
HCT-116 (wild-type)870 nM[7]
HCT-116 (SHMT2 deletion)< 50 nM[6]
HCT-116 (SHMT2 knockout)~10 nM[7]
Median IC50 across ~300 cancer cell lines4 µM[1]

Experimental Protocols

Protocol: Cell Viability Assay (e.g., MTT or Resazurin-based)

This protocol provides a general framework for determining the effect of this compound on cell viability.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).

  • Compound Preparation and Treatment:

    • Prepare a 2X working solution of this compound in complete culture medium by diluting the DMSO stock. Prepare a range of concentrations for a dose-response curve (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Remove the old medium from the cells and add the medium containing this compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment:

    • Add the viability reagent (e.g., MTT or resazurin) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the colorimetric reaction to occur.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (media only).

    • Normalize the readings to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

Visualizations

SHIN1_Mechanism_of_Action Serine Serine SHMT1_2 SHMT1/2 Serine->SHMT1_2 THF Tetrahydrofolate (THF) THF->SHMT1_2 Glycine Glycine SHMT1_2->Glycine Methylene_THF 5,10-Methylene-THF SHMT1_2->Methylene_THF Purine_Synth Purine Synthesis Glycine->Purine_Synth Methylene_THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis Methylene_THF->Thymidylate_Synth SHIN1 This compound SHIN1->SHMT1_2 Cell_Growth Cell Growth & Proliferation Purine_Synth->Cell_Growth Thymidylate_Synth->Cell_Growth SHIN1_Troubleshooting_Workflow Start Start: No or Low Efficacy Check_Conc Is the concentration optimized for the cell line? Start->Check_Conc Perform_DR Perform Dose-Response (e.g., 10 nM - 30 µM) Check_Conc->Perform_DR No Check_Stock Is the stock solution fresh? Check_Conc->Check_Stock Yes Perform_DR->Check_Stock New_Stock Prepare fresh stock from powder Check_Stock->New_Stock No Check_Media Does the media contain high Glycine/Formate? Check_Stock->Check_Media Yes New_Stock->Check_Media Custom_Media Use custom media or dialyzed serum Check_Media->Custom_Media Yes Consider_Insens Consider cell line insensitivity Check_Media->Consider_Insens No Custom_Media->Consider_Insens Experimental_Workflow Seed 1. Seed cells in 96-well plate Adhere 2. Allow cells to adhere (18-24h) Seed->Adhere Prepare 3. Prepare this compound serial dilutions Adhere->Prepare Treat 4. Treat cells with This compound or DMSO Prepare->Treat Incubate 5. Incubate for desired duration (e.g., 72h) Treat->Incubate Assay 6. Add viability reagent (e.g., Resazurin) Incubate->Assay Read 7. Read plate (absorbance/fluorescence) Assay->Read Analyze 8. Analyze data and calculate IC50 Read->Analyze

References

Technical Support Center: Troubleshooting (+)-SHIN1 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-SHIN1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered when working with the serine hydroxymethyltransferase (SHMT) 1/2 inhibitor, this compound, particularly regarding its precipitation in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferases.[1][2] These enzymes are critical for one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[3][4] By inhibiting SHMT1 and SHMT2, this compound disrupts the production of one-carbon units necessary for the synthesis of purines and thymidylate, which are essential for DNA replication and cell growth.[1][2][5] This ultimately leads to cell cycle arrest and inhibition of proliferation in cancer cells, particularly those sensitive to disruptions in glycine or one-carbon unit availability.[5][6][7]

Q2: Why is my this compound precipitating in my cell culture media?

A2: this compound has limited aqueous solubility.[8] Precipitation in cell culture media is a common issue for hydrophobic compounds. It typically occurs when a concentrated stock solution of this compound, usually dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the cell culture media, causing the compound to fall out of solution.[9][10]

Q3: What are the consequences of this compound precipitation in my experiments?

A3: The precipitation of this compound can significantly impact your experimental results by:

  • Inaccurate Dosing: The actual concentration of soluble, and therefore active, this compound will be lower than intended, leading to unreliable and difficult-to-interpret data.[10]

  • Cellular Toxicity: The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological effects of this compound.[10]

  • Assay Interference: Precipitates can interfere with imaging-based assays and other analytical techniques.[10][11]

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.

ObservationPotential CauseRecommended Solution
Precipitate forms immediately upon adding this compound to the media. The final concentration of this compound exceeds its solubility in the aqueous media. The concentration of the organic solvent (e.g., DMSO) in the final working solution is too low to maintain solubility.- Decrease the final working concentration of this compound. - Increase the final DMSO concentration (if experimentally permissible and non-toxic to cells). - Perform serial dilutions of the stock solution in the media instead of a single large dilution.[9]
Precipitate forms over time in the incubator. Temperature shift: Changes in temperature from room temperature to 37°C can decrease the solubility of some compounds.[9][11][12] pH shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[9] Interaction with media components: this compound may interact with salts, proteins (especially in serum), or other components in the media over time, leading to precipitation.[9][11][12]- Pre-warm the cell culture media to 37°C before adding this compound.[9] - Ensure the media is properly buffered for the incubator's CO2 concentration. - Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment.
The prepared media containing this compound appears cloudy or hazy. Micro-precipitation is occurring, which may not be visible as distinct particles.- Visually inspect the media against a dark background. - Centrifuge a small aliquot of the media; a pellet will indicate precipitation. - Filter the media through a 0.22 µm filter before adding to cells (note: this will remove the precipitate and lower the effective concentration).

Data Presentation: Solubility and Stock Solution Preparation

Proper preparation of stock solutions is critical to prevent precipitation. The following tables summarize the solubility of this compound and provide a guide for preparing stock solutions.

Table 1: this compound Solubility

SolventMaximum SolubilityReference(s)
DMSO≥ 50 mg/mL (≥ 124.85 mM)[1]
Ethanol5 mg/mL[8]
WaterInsoluble[8]

Table 2: Preparation of this compound Stock Solutions in DMSO

Desired Stock Concentration1 mg this compound5 mg this compound10 mg this compound
1 mM 2.497 mL12.485 mL24.971 mL
10 mM 0.250 mL1.249 mL2.497 mL
50 mM 0.050 mL0.250 mL0.499 mL
Molecular Weight of this compound: 400.47 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration, fully dissolved stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (e.g., for 1 mL, you need 4.0047 mg).

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Vortex the solution vigorously until the this compound is completely dissolved. If necessary, sonicate for short intervals to aid dissolution.[1][2]

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[1][13]

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (e.g., RPMI, DMEM) with all supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Incubator at 37°C, 5% CO2

Procedure:

  • Pre-warm your complete cell culture medium to 37°C.

  • Prepare a series of dilutions of this compound in the pre-warmed medium. It is recommended to perform serial dilutions to minimize the risk of precipitation. For example, to achieve a final concentration of 10 µM, first dilute the 10 mM stock 1:100 in media (to 100 µM), and then dilute this intermediate solution 1:10.

  • Include a vehicle control (e.g., medium with the same final concentration of DMSO as your highest this compound concentration).

  • Incubate the dilutions under your standard experimental conditions (37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, 72 hours).

  • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points.

  • The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your specific experimental conditions.

Visualizations

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Precipitation of this compound Observed Check_Concentration Is the final concentration too high? Start->Check_Concentration Check_Dilution How was the working solution prepared? Check_Concentration->Check_Dilution No Reduce_Concentration Lower the final concentration of this compound Check_Concentration->Reduce_Concentration Yes Check_Media Are there media compatibility issues? Check_Dilution->Check_Media Serial Dilution Used Serial_Dilution Use serial dilutions in pre-warmed media Check_Dilution->Serial_Dilution Direct Dilution Test_Solubility Determine max soluble concentration in specific media Check_Media->Test_Solubility Solution Precipitation Resolved Reduce_Concentration->Solution Serial_Dilution->Solution Test_Solubility->Solution

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Overcoming Poor In Vivo Stability of (+)-SHIN1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with the serine hydroxymethyltransferase (SHMT) inhibitor, (+)-SHIN1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vivo instability of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during in vivo experiments with this compound and provide actionable solutions.

Q1: My in vivo study with this compound is showing a lack of efficacy, despite promising in vitro results. What could be the reason?

A1: A significant challenge with this compound is its poor in vivo stability. This is primarily due to rapid metabolic clearance, which prevents the compound from reaching and maintaining therapeutic concentrations in target tissues.[1][2][3] Published literature indicates that this compound and related pyrazolopyrans are unstable in liver microsome assays and exhibit short in vivo half-lives, which has precluded their use in many animal models.[1]

Q2: How can I improve the in vivo stability and efficacy of my SHMT inhibitor?

A2: The most effective strategy to overcome the limitations of this compound is to use its next-generation analog, SHIN2.[4] SHIN2 was specifically designed to have improved pharmacokinetic properties, including a longer half-life, leading to better in vivo target engagement and anti-tumor efficacy.[1][4] In preclinical models, SHIN2 has demonstrated potent in vivo inhibition of T-cell acute lymphoblastic leukemia (T-ALL) xenografts.[4]

Q3: I am still in the early stages of my research and have a stock of this compound. Are there any formulation strategies I can try to improve its stability for preliminary studies?

A3: While switching to SHIN2 is the recommended long-term solution, you can attempt certain formulation strategies to enhance the stability of this compound for short-term or preliminary experiments. These strategies aim to protect the compound from rapid metabolism. However, their success with this compound specifically is not guaranteed. General approaches include:

  • Microencapsulation: Creating a protective barrier around the active pharmaceutical ingredient (API).

  • Use of Cyclodextrin Complexes: To improve solubility and protect from degradation.

  • Hot Melt Extrusion and Solid Dispersion: To enhance solubility and chemical stability.

It is important to note that these are general strategies and would require significant formulation development for this compound.

Q4: What are the likely metabolic liabilities of the pyrazolopyran scaffold of this compound?

A4: The pyrazolopyran scaffold can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver. This is a common metabolic pathway for many heterocyclic compounds. The specific sites of metabolism on the this compound molecule have not been publicly detailed, but it is the primary reason for its rapid clearance.

Q5: Where can I find a protocol to assess the in vivo stability of my SHMT inhibitor?

A5: While a specific, published protocol for the in vivo pharmacokinetic study of this compound is not available due to its known instability, you can adapt a general protocol for a rodent pharmacokinetic study of a small molecule inhibitor. A detailed, generalized protocol is provided in the "Experimental Protocols" section of this guide.

Data Presentation

The following tables summarize the known information regarding this compound and its improved analog, SHIN2. Due to the limited in vivo studies with this compound, specific pharmacokinetic parameters are not available; however, the qualitative descriptions from the literature are included for comparison.

Table 1: In Vitro Potency of SHMT Inhibitors

CompoundTarget(s)IC₅₀ (nM)Cell-Based Assay IC₅₀ (nM)Reference(s)
This compound SHMT15<50 (in SHMT2 deletion cells)[1]
SHMT213870 (in HCT-116 cells)[1]
SHIN2 SHMT1/2Not explicitly stated, but potentSimilar to SHIN1[1]

Table 2: In Vivo Stability and Pharmacokinetic Profile

CompoundIn Vivo StabilityPharmacokinetic ProfileKey FindingsReference(s)
This compound PoorRapid clearance, short half-life, unstable in liver microsomes.Not suitable for in vivo studies due to poor pharmacokinetic properties.[1][2][3]
SHIN2 ImprovedLonger half-life and improved pharmacokinetic properties compared to SHIN1.Demonstrates in vivo target engagement and efficacy in mouse models of T-ALL.[1][4]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol provides a general method to assess the metabolic stability of a compound like this compound or its analogs.

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test compound (e.g., this compound, SHIN2)

  • Pooled liver microsomes (human, mouse, or rat)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching the reaction and sample analysis)

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound at the desired final concentration. Pre-warm the mixture at 37°C for 5-10 minutes.

  • Initiation of Metabolic Reaction:

    • Add the NADPH regenerating system to the pre-warmed mixture to start the metabolic reaction.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression line.

Protocol 2: General In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for evaluating the pharmacokinetic properties of a test compound in a rodent model.

Objective: To determine the pharmacokinetic profile (e.g., Cmax, Tmax, AUC, half-life) of a test compound after administration to rodents.

Materials:

  • Test compound formulated in a suitable vehicle

  • Rodents (e.g., mice or rats)

  • Dosing equipment (e.g., gavage needles for oral administration, syringes for intravenous injection)

  • Blood collection supplies (e.g., capillaries, microcentrifuge tubes with anticoagulant)

  • Anesthetic (if required for blood collection)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimate animals to the housing conditions for at least one week before the study.

    • Administer the test compound to the animals via the desired route (e.g., oral gavage, intravenous injection).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing. The sampling sites can include the tail vein, saphenous vein, or retro-orbital sinus.

  • Plasma Preparation:

    • Immediately process the collected blood to obtain plasma by centrifuging at a specified speed and temperature.

  • Sample Storage:

    • Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

    • Analyze the plasma samples to determine the concentration of the test compound at each time point.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time curve.

    • Calculate the key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

SHMT_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito mTHF 5,10-methylene-THF SHMT2->mTHF cTHF 5,10-methylene-THF mTHF->cTHF One-Carbon Unit Transport Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto SHMT1->cTHF Purine_Synth Purine Synthesis cTHF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis cTHF->Thymidylate_Synth DNA_RNA DNA/RNA Synthesis Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA SHIN1 This compound SHIN1->SHMT2 Inhibition SHIN1->SHMT1 Inhibition PK_Workflow cluster_InVivo_Study In Vivo Pharmacokinetic Study cluster_InVitro_Study In Vitro Metabolic Stability Assay Animal_Dosing 1. Animal Dosing (Oral or IV) Blood_Sampling 2. Serial Blood Sampling (Multiple time points) Animal_Dosing->Blood_Sampling Plasma_Prep 3. Plasma Preparation (Centrifugation) Blood_Sampling->Plasma_Prep Bioanalysis 4. Bioanalysis (LC-MS/MS) Plasma_Prep->Bioanalysis PK_Analysis 5. Pharmacokinetic Analysis (Calculate parameters) Bioanalysis->PK_Analysis Incubation 1. Incubation with Liver Microsomes Reaction_Quench 2. Reaction Quenching (Acetonitrile) Incubation->Reaction_Quench Sample_Process 3. Sample Processing (Protein Precipitation) Reaction_Quench->Sample_Process LCMS_Analysis 4. LC-MS/MS Analysis Sample_Process->LCMS_Analysis Stability_Calc 5. Stability Calculation (t½, CLint) LCMS_Analysis->Stability_Calc

References

potential off-target effects of (+)-SHIN1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-SHIN1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, dual inhibitor of the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] These enzymes are critical for one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH₂-THF). By inhibiting SHMT1 and SHMT2, this compound disrupts the production of 1C units necessary for the synthesis of purines and thymidylate.[3][4] It also blocks the synthesis of glycine.[3][] This dual action leads to the depletion of nucleotide triphosphates and subsequent inhibition of cell growth.[2]

Q2: How selective is this compound for SHMT1/2? Are there known off-target effects?

A2: Current research suggests that this compound is highly selective for SHMT1 and SHMT2.[3] Metabolomic studies have shown that at effective doses, the metabolic changes observed in cells treated with this compound are consistent with on-target inhibition of 1C metabolism.[3] These changes are often rescued by the addition of formate, a downstream product of the one-carbon pathway, which further supports its on-target activity.[3] Furthermore, the metabolic profile of cells treated with this compound closely resembles that of cells with genetic deletion of SHMT1/2.[3] While no significant off-target effects have been reported, as with any small molecule inhibitor, the possibility of off-target interactions cannot be entirely excluded, especially at high concentrations.

Q3: Why is this compound particularly effective in certain cancer types like diffuse large B-cell lymphoma (DLBCL)?

A3: The heightened sensitivity of certain cancer cells, such as DLBCL, to this compound is linked to their specific metabolic vulnerabilities.[3][4] DLBCL cells often have defective glycine import, making them highly dependent on endogenous glycine synthesis via the SHMT-mediated pathway.[3][4] By inhibiting SHMT, this compound creates a dual metabolic crisis in these cells: a shortage of one-carbon units for purine synthesis and a severe depletion of glycine.[3] In these specific cases, formate supplementation alone is not sufficient to rescue the anti-proliferative effects.[3][4]

Q4: Can this compound be used for in vivo studies?

A4: this compound has been reported to have rapid clearance and may not be suitable for in vivo studies.[6] A related compound, SHIN2, was developed with improved pharmacokinetic properties for in vivo applications.[6]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
No significant inhibition of cell proliferation. 1. Cell line is not sensitive to SHMT inhibition. 2. Suboptimal drug concentration or treatment duration. 3. Degradation of this compound. 4. Presence of high levels of glycine or formate in the media. 1. Confirm SHMT1/2 expression in your cell line. Consider using a positive control cell line known to be sensitive (e.g., HCT-116, certain DLBCL lines).[3][]2. Perform a dose-response and time-course experiment. IC50 values can vary between cell lines.[4]3. Ensure proper storage and handling of the compound. this compound should be stored at -20°C.4. Check the composition of your cell culture medium. High levels of glycine or formate can rescue cells from the effects of SHMT inhibition.[3] Consider using custom media with defined concentrations of these metabolites for mechanistic studies.
Unexpected or excessive cytotoxicity. 1. High sensitivity of the cell line. 2. Potential off-target effects at high concentrations. 3. Combined effect with other media components. 1. Titrate the concentration of this compound to determine the optimal dose for your specific cell line. 2. Perform a rescue experiment. Add formate (typically 1 mM) to the culture medium. If the cytotoxicity is due to on-target SHMT inhibition, formate should rescue the phenotype.[3] If not, consider the possibility of off-target effects.3. Review your experimental setup. Ensure that other components in your media are not exacerbating the effects of this compound.
Variability in experimental results. 1. Inconsistent cell culture conditions. 2. Inconsistent preparation of this compound working solutions. 3. Cell passage number. 1. Maintain consistent cell density, media composition, and incubation times. 2. Prepare fresh working solutions of this compound from a DMSO stock for each experiment. Ensure the DMSO stock is stored properly.[1][2]3. Use cells within a consistent and low passage number range.
Formate rescue is not working in a non-DLBCL cell line. 1. Incomplete inhibition of the pathway. 2. Cell line has a unique metabolic dependency. 1. Confirm that the concentration of this compound is sufficient to inhibit SHMT. 2. Investigate if the cell line has a high demand for glycine that cannot be met by uptake from the media. Consider supplementing with both formate and glycine.[4]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay ConditionsReference
Human SHMT15In vitro enzyme assay[1][2]
Human SHMT213In vitro enzyme assay[1][2]
HCT-116 cells870Cell proliferation assay[4][]
HCT-116 ΔSHMT2 cells10Cell proliferation assay[2][4]

Experimental Protocols

Protocol 1: Cell Proliferation Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density appropriate for the cell line's growth rate to ensure they are in the exponential growth phase at the end of the assay.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: The following day, remove the existing medium and add fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours).[3]

  • Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay or by direct cell counting with trypan blue exclusion.[2][3]

  • Data Analysis: Calculate the relative cell viability for each concentration compared to the vehicle control and determine the IC50 value.

Protocol 2: Metabolite Rescue Experiment

  • Experimental Setup: Follow the steps for the cell proliferation assay.

  • Rescue Conditions: Prepare media containing a fixed concentration of this compound (e.g., at or above the IC50) with and without the addition of a rescuing agent. A typical concentration for formate is 1 mM.

  • Controls: Include wells with vehicle control (DMSO), this compound alone, and the rescuing agent alone.

  • Incubation and Assessment: Incubate the cells and assess viability as described above.

  • Interpretation: A significant increase in cell viability in the presence of the rescuing agent compared to this compound alone indicates that the observed effect is on-target.[3]

Visualizations

SHMT_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine THF_cyto THF THF_cyto->SHMT1 CH2THF_cyto 5,10-CH2-THF Purine_synthesis_cyto Purine Synthesis CH2THF_cyto->Purine_synthesis_cyto Thymidylate_synthesis Thymidylate Synthesis CH2THF_cyto->Thymidylate_synthesis SHMT1->Glycine_cyto SHMT1->CH2THF_cyto Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 CH2THF_mito 5,10-CH2-THF Formate Formate CH2THF_mito->Formate SHMT2->Glycine_mito SHMT2->CH2THF_mito Formate->Purine_synthesis_cyto Rescues SHIN1 This compound SHIN1->SHMT1 Inhibits SHIN1->SHMT2 Inhibits

Caption: Mechanism of this compound action on one-carbon metabolism.

Troubleshooting_Flowchart Start Unexpected Cytotoxicity Observed Check_Concentration Is the concentration appropriate? Start->Check_Concentration Rescue_Experiment Perform Formate Rescue Experiment Check_Concentration->Rescue_Experiment Yes Titrate_Dose Titrate down the concentration Check_Concentration->Titrate_Dose No Is_Rescued Is cytotoxicity rescued? Rescue_Experiment->Is_Rescued On_Target Likely On-Target Effect Is_Rescued->On_Target Yes Off_Target Potential Off-Target Effect Is_Rescued->Off_Target No Titrate_Dose->Start

Caption: Troubleshooting unexpected cytotoxicity with this compound.

References

Technical Support Center: Formate Rescue Experiments with (+)-SHIN1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting formate rescue experiments with (+)-SHIN1 treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific dual inhibitor of the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1] These enzymes are critical for one-carbon (1C) metabolism, catalyzing the conversion of serine to glycine and generating a one-carbon unit carried by tetrahydrofolate.[2] By inhibiting SHMT1 and SHMT2, this compound depletes the cellular pool of one-carbon units, which are essential for the biosynthesis of nucleotides (purines and thymidylate) and other macromolecules necessary for cell proliferation.[1][3]

Q2: What is the purpose of a formate rescue experiment?

A2: A formate rescue experiment is a crucial control to demonstrate that the cytotoxic or anti-proliferative effects of this compound are specifically due to the depletion of the one-carbon pool (on-target effect).[3] By providing an exogenous source of one-carbon units in the form of formate, the metabolic block caused by SHMT inhibition is bypassed, allowing for the resumption of nucleotide synthesis and cell growth. If formate supplementation rescues the phenotype induced by this compound, it strongly suggests that the observed effects are due to the intended inhibition of one-carbon metabolism.[3][4]

Q3: What is a typical concentration range for this compound and formate in these experiments?

A3: The optimal concentration of this compound will vary depending on the cell line's sensitivity. A common starting point is to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration). Effective concentrations often range from high nanomolar to low micromolar (e.g., 100 nM to 10 µM).[3][5] For formate rescue, a concentration of 1 mM sodium formate is frequently used and has been shown to be effective in rescuing cell growth.[4][6][7]

Q4: Why is glycine sometimes added along with formate in rescue experiments?

A4: The reaction catalyzed by SHMT produces both a one-carbon unit and a molecule of glycine from serine. In some cell lines, particularly those with defective glycine import, the inhibition of SHMT by this compound can lead to a deficiency in both one-carbon units and glycine.[2][3] In such cases, formate alone may not be sufficient to fully rescue cell growth, and the addition of exogenous glycine is necessary.[3][7]

Q5: What are the expected outcomes of a successful formate rescue experiment?

A5: In a successful experiment, you should observe a significant inhibition of cell proliferation or induction of cell death in cells treated with this compound alone. In the presence of both this compound and formate, cell viability and proliferation should be restored to levels similar to or approaching those of the untreated control group.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 of this compound (nM)Citation
HCT-116Colon Cancer870[1][3]
HCT-116 (SHMT2 knockout)Colon Cancer~10[1]
Molt4T-cell Acute Lymphoblastic Leukemia~90[4]

Table 2: Effect of Formate Rescue on this compound Treated Cells

Cell LineThis compound ConcentrationFormate ConcentrationOutcomeCitation
HCT-11610 µM1 mMGrowth restored[3]
Ewing Sarcoma Cells10 µM1 mMProliferation partially restored (~70%)[5]
T-ALL cell lines2 µM1 mMProliferation rescued[4]
Diffuse Large B-cell Lymphoma (DLBCL)5 µM1 mMRescue is ineffective; toxicity may be enhanced[2][3]

Experimental Protocols

Protocol 1: Cell Viability Assessment using Crystal Violet Staining

This protocol is adapted for a 96-well plate format and is suitable for assessing the effect of this compound and formate rescue on the proliferation of adherent cells.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • Sodium Formate solution (e.g., 1 M stock in sterile water)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold 100% methanol

  • Crystal Violet Staining Solution (0.5% w/v in 20% methanol)

  • Solubilization Solution (e.g., 10% acetic acid or 1% SDS)

  • 96-well flat-bottom tissue culture plates

  • Plate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 2,000-10,000 cells per well in 100 µL of media).

    • Include wells with media only to serve as a background control.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare fresh media containing the desired concentrations of this compound with and without 1 mM sodium formate. Also prepare a vehicle control (e.g., DMSO at the same final concentration as the this compound-treated wells).

    • Carefully remove the old media from the wells and replace it with 100 µL of the treatment or control media.

    • Incubate for the desired treatment period (e.g., 48-72 hours).

  • Fixation:

    • Gently aspirate the media from the wells.

    • Wash the cells once with 150 µL of PBS per well.

    • Add 100 µL of fixation solution (e.g., 4% PFA) to each well and incubate for 15 minutes at room temperature.[8] If using methanol, add 100 µL of ice-cold methanol and incubate for 10 minutes at room temperature.[9]

  • Staining:

    • Remove the fixation solution and wash the plates gently with tap water.

    • Invert the plate on a paper towel and tap gently to remove excess water.

    • Add 50 µL of 0.5% Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.[9]

  • Washing:

    • Gently wash the plate under a stream of tap water until the water runs clear.[9]

    • Invert the plate on a paper towel and allow it to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 100-200 µL of solubilization solution to each well.[10]

    • Place the plate on a shaker for 20-30 minutes to ensure the dye is fully dissolved.

    • Measure the absorbance at 570-590 nm using a plate reader.[9][10]

  • Data Analysis:

    • Subtract the average absorbance of the media-only wells from all other readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

Protocol 2: Intracellular Metabolite Extraction for LC-MS Analysis

This protocol provides a general workflow for extracting polar metabolites from cultured cells to analyze the effects of this compound and formate rescue on the cellular metabolome.

Materials:

  • Cultured cells treated as described in Protocol 1.

  • Ice-cold 0.9% NaCl solution

  • Extraction Solvent: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.

  • Cell scraper

  • Centrifuge capable of reaching high speeds at 4°C.

  • Dry ice or a cooling block

  • Nitrogen gas stream or centrifugal evaporator (e.g., SpeedVac)

  • LC-MS grade water and solvents for sample reconstitution.

Procedure:

  • Quenching and Washing:

    • Quickly aspirate the culture medium.

    • Immediately wash the cells twice with ice-cold 0.9% NaCl to remove extracellular metabolites. Perform this step as quickly as possible to minimize metabolic changes.

    • After the final wash, aspirate all residual liquid completely.

  • Metabolite Extraction:

    • Place the culture plate on dry ice.

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well (for a 6-well plate; adjust volume for other plate sizes).

    • Use a cell scraper to scrape the cells in the extraction solvent.

    • Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the tubes for 1 minute at 4°C.

    • Centrifuge at maximum speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection and Drying:

    • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

    • Dry the metabolite extracts using a nitrogen gas stream or a centrifugal evaporator.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried metabolite pellet in a suitable solvent for LC-MS analysis (e.g., a mixture of water and organic solvent).

    • Vortex and centrifuge to remove any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Uneven cell seeding.- Edge effects in the plate.- Inconsistent washing during staining.- Ensure a single-cell suspension before seeding and mix well.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.- Be gentle and consistent with washing steps to avoid detaching cells.
No or weak effect of this compound - this compound degradation.- Incorrect concentration.- Cell line is resistant.- Insufficient incubation time.- Prepare fresh stock solutions of this compound.- Verify the concentration of the stock solution.- Perform a dose-response curve over a wider concentration range.- Increase the duration of treatment (e.g., up to 72 hours).
Incomplete or no rescue with formate - Formate solution is not fresh or at the wrong concentration.- Cell line has a glycine import defect.- this compound is causing off-target effects at the concentration used.- Prepare fresh sodium formate solution and verify the final concentration.- Supplement the rescue media with both 1 mM formate and glycine (e.g., 0.4 mM).- Lower the concentration of this compound and/or confirm on-target effects with metabolite analysis (e.g., look for accumulation of purine precursors like AICAR).
Formate enhances toxicity - In some cell lines (e.g., certain DLBCLs), excess formate can drive the SHMT reaction in the reverse (glycine-consuming) direction, exacerbating glycine deficiency.- This is a known phenomenon in specific contexts.[2] Analyze intracellular glycine and glutathione levels. This may indicate a specific metabolic vulnerability of the cell line.
Low metabolite yield in LC-MS samples - Insufficient cell number.- Inefficient extraction.- Metabolite degradation.- Start with a higher number of cells.- Ensure the extraction solvent is at the correct temperature (-80°C) and that cells are thoroughly scraped and lysed.- Keep samples on dry ice or at -80°C throughout the extraction process.

Visualizations

OneCarbonMetabolism cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 MethyleneTHF_mito 5,10-Methylene-THF Formate_mito Formate MethyleneTHF_mito->Formate_mito MTHFD2/1L Formate_cyto Formate Formate_mito->Formate_cyto Export SHMT2->Glycine_mito SHMT2->MethyleneTHF_mito Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine THF_cyto THF THF_cyto->SHMT1 MethyleneTHF_cyto 5,10-Methylene-THF FormylTHF_cyto 10-Formyl-THF MethyleneTHF_cyto->FormylTHF_cyto MTHFD1 Thymidylate Thymidylate Synthesis MethyleneTHF_cyto->Thymidylate Purines Purine Synthesis FormylTHF_cyto->Purines SHMT1->Glycine_cyto SHMT1->MethyleneTHF_cyto Formate_cyto->FormylTHF_cyto MTHFD1 SHIN1 This compound SHIN1->SHMT2 SHIN1->SHMT1

Caption: Signaling pathway of one-carbon metabolism and the inhibitory action of this compound.

FormateRescueLogic Start Cancer Cells SHIN1_treatment This compound Treatment Start->SHIN1_treatment SHMT_inhibition SHMT1/2 Inhibited SHIN1_treatment->SHMT_inhibition Formate_addition Exogenous Formate Added SHIN1_treatment->Formate_addition OneCarbon_depletion 1-C Unit Depletion SHMT_inhibition->OneCarbon_depletion Bypass 1-C Unit Pool Restored SHMT_inhibition->Bypass Nucleotide_synthesis_block Nucleotide Synthesis Blocked OneCarbon_depletion->Nucleotide_synthesis_block Proliferation_inhibition Cell Proliferation Inhibited Nucleotide_synthesis_block->Proliferation_inhibition Formate_addition->Bypass Proliferation_restored Cell Proliferation Rescued Bypass->Proliferation_restored Bypasses Block

Caption: Logical relationship of a formate rescue experiment.

ExperimentalWorkflow cluster_Day1 Day 1 cluster_Day2 Day 2 cluster_Day4_5 Day 4-5 cluster_Analysis Data Analysis Seed_cells Seed cells in 96-well plate Treat_cells Treat cells with: - Vehicle Control - this compound - this compound + Formate Seed_cells->Treat_cells Assay Perform Cell Viability Assay (e.g., Crystal Violet) Treat_cells->Assay Metabolite_extraction Extract Metabolites for LC-MS Treat_cells->Metabolite_extraction Analyze_viability Quantify Cell Viability (Absorbance) Assay->Analyze_viability Analyze_metabolites Analyze Metabolome (LC-MS Data) Metabolite_extraction->Analyze_metabolites

Caption: Experimental workflow for a formate rescue experiment.

References

Technical Support Center: Glycine Supplementation in (+)-SHIN1 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (+)-SHIN1, a potent inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2), with a focus on the role and application of glycine supplementation in these assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a stereospecific small-molecule inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] SHMT enzymes are crucial for one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylene-tetrahydrofolate.[1][2][3] This latter product is a key donor of one-carbon units for the biosynthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[1][2][4] Therefore, by inhibiting SHMT1/2, this compound depletes the cell of both glycine and the one-carbon units necessary for nucleotide synthesis, leading to cell growth inhibition.[1][3][5]

Q2: Why would I consider supplementing my this compound assay with glycine?

Glycine supplementation is a critical component of "rescue" experiments designed to dissect the specific metabolic consequences of SHMT inhibition. Since this compound depletes both one-carbon units and glycine, adding back these metabolites can help determine which downstream pathway is responsible for the observed phenotype (e.g., decreased cell viability).

Specifically, glycine supplementation is used to:

  • Isolate the effect of one-carbon unit depletion: By providing an exogenous source of glycine, you can test whether the primary driver of this compound's effect is the lack of one-carbon units for nucleotide synthesis. In many cell lines, the growth inhibition caused by this compound can be rescued by the addition of a one-carbon donor like formate, but only if glycine is also present in the media.[1][2]

  • Investigate glycine import capabilities: Some cancer cell lines, particularly diffuse large B-cell lymphoma (DLBCL), have defective glycine import mechanisms.[1][2][6] These cells are highly dependent on endogenous glycine synthesis via SHMT and are therefore particularly sensitive to this compound. In such cases, exogenous glycine supplementation will fail to rescue the anti-proliferative effects of the inhibitor.[1]

Q3: What is a typical concentration of glycine to use for supplementation?

The optimal concentration of glycine for supplementation can be cell-line dependent. A common starting point is to increase the glycine concentration in the culture medium. For example, one study demonstrated that increasing the media glycine concentration tenfold substantially rescued cells from this compound-induced growth inhibition.[1] It is recommended to perform a dose-response experiment to determine the optimal glycine concentration for your specific cell line and experimental conditions.

Q4: Can I use other metabolites to rescue the effects of this compound?

Yes, formate is commonly used as a one-carbon donor to rescue the effects of this compound that are due to the depletion of the one-carbon pool for nucleotide synthesis.[1][2] However, it is crucial to remember that formate rescue is often dependent on the presence of glycine.[1][2] In some cell types, such as DLBCL, formate can paradoxically enhance the cytotoxicity of this compound in the absence of sufficient glycine uptake.[1][2][6] Supplementation with purines like hypoxanthine or adenine has also been shown to partially rescue the effects of SHIN1, highlighting the importance of purine depletion in its mechanism of action.[7]

Troubleshooting Guides

Problem 1: Formate supplementation fails to rescue the anti-proliferative effects of this compound.
Possible Cause Suggested Solution
Insufficient Glycine Availability The cell line may have defective glycine import, making it unable to utilize exogenous glycine. In this scenario, formate alone cannot rescue the phenotype because both one-carbon units and glycine (for purine synthesis) are limiting.[1][2]
Glycine Depletion in Media Ensure that the cell culture medium contains an adequate concentration of glycine. Standard media formulations can vary in their glycine content. Consider supplementing with additional glycine.[1]
Cell Line-Specific Metabolism Some cell lines may have a greater reliance on SHMT for glycine production than for one-carbon unit generation.[1]
Problem 2: Unexpected enhancement of this compound cytotoxicity with formate supplementation.
Possible Cause Suggested Solution
Defective Glycine Import This is a key indicator of cell lines with impaired glycine uptake, such as certain DLBCLs. In these cells, formate supplementation can exacerbate the glycine deficiency, leading to increased cell death.[1][2][6]
Driving Reverse SHMT Reaction Formate, by providing an excess of one-carbon units, may drive any residual SHMT activity in the reverse direction (glycine consumption to produce serine), further depleting the limited intracellular glycine pool.[1][2]
Problem 3: High variability in the response to this compound across different cell lines.
Possible Cause Suggested Solution
Differential Glycine Import Capacity Cell lines with robust glycine transporters will be more readily rescued by exogenous glycine and may appear less sensitive to this compound, especially in glycine-rich media.[1]
Differences in Endogenous SHMT Expression and Activity Cell lines with higher levels of SHMT1/2 may require higher concentrations of this compound to achieve the same level of inhibition.
Variations in Downstream Metabolic Pathways The relative dependence of a cell line on de novo purine and thymidylate synthesis will influence its sensitivity to SHMT inhibition.

Data Summary

Table 1: Effect of Glycine and Formate Supplementation on this compound Activity in Different Cell Contexts

Cellular Context This compound Treatment Supplementation Expected Outcome Reference
Standard Cancer Cell Line (e.g., HCT-116)Growth InhibitionFormate + GlycineRescue of cell growth[1][2]
Standard Cancer Cell Line (e.g., HCT-116)Growth InhibitionFormate only (in glycine-containing media)Rescue of cell growth[1][2]
DLBCL Cell Line (defective glycine import)Growth InhibitionFormate + GlycineNo rescue of cell growth[1][2]
DLBCL Cell Line (defective glycine import)Growth InhibitionFormate onlyEnhanced cytotoxicity[1][2][6]
DLBCL Cell Line (defective glycine import)Growth Inhibition10x GlycineSubstantial rescue of cell growth[1]

Experimental Protocols

Protocol 1: Glycine Rescue Experiment in a this compound Cell Viability Assay

  • Cell Seeding: Plate cells at a density that will allow for logarithmic growth over the course of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a stock solution of glycine in sterile water or PBS.

  • Treatment: The following day, treat the cells with a dose-response of this compound in the presence or absence of supplemental glycine. A common concentration for glycine supplementation is to increase the final concentration in the media by 10-fold. Also include vehicle-treated control wells.

  • Incubation: Incubate the cells for a period appropriate to observe a significant effect on cell viability (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as a resazurin-based assay or by cell counting.

  • Data Analysis: Compare the dose-response curves of this compound in the presence and absence of supplemental glycine to determine if glycine rescues the phenotype.

Visualizations

SHIN1_Mechanism cluster_0 Cellular Metabolism cluster_1 Inhibition Serine Serine SHMT SHMT1/2 Serine->SHMT Glycine Glycine Purines Purine Synthesis Glycine->Purines THF Tetrahydrofolate (THF) THF->SHMT CH2THF 5,10-Methylene-THF (One-Carbon Unit) CH2THF->Purines Thymidylate Thymidylate Synthesis CH2THF->Thymidylate SHMT->Glycine Product 1 SHMT->CH2THF Product 2 SHIN1 This compound SHIN1->SHMT

Caption: Mechanism of this compound action on one-carbon metabolism.

Glycine_Rescue_Workflow cluster_conditions Experimental Conditions start Start Experiment seed_cells Seed Cells in Culture Plates start->seed_cells treat_cells Treat Cells with this compound seed_cells->treat_cells add_supplements Add Supplements treat_cells->add_supplements no_supplement No Supplement add_supplements->no_supplement Control glycine_supplement Glycine Supplementation add_supplements->glycine_supplement Test 1 formate_supplement Formate Supplementation add_supplements->formate_supplement Test 2 glycine_formate_supplement Glycine + Formate Supplementation add_supplements->glycine_formate_supplement Test 3 incubate Incubate (e.g., 72 hours) measure_viability Measure Cell Viability incubate->measure_viability analyze Analyze Results measure_viability->analyze no_supplement->incubate glycine_supplement->incubate formate_supplement->incubate glycine_formate_supplement->incubate

Caption: Experimental workflow for a glycine rescue assay with this compound.

Troubleshooting_Logic start Observation: Formate does not rescue This compound effect hypothesis1 Hypothesis: Cell line has defective glycine import start->hypothesis1 experiment1 Experiment: Supplement with high concentration of exogenous glycine hypothesis1->experiment1 result1 Result? experiment1->result1 conclusion1 Conclusion: Defective glycine import is likely result1->conclusion1 No Rescue conclusion2 Conclusion: Other mechanisms may be involved result1->conclusion2 Rescue

Caption: Troubleshooting logic for unexpected results in a rescue experiment.

References

minimizing variability in (+)-SHIN1 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-SHIN1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing variability in their results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and SHMT2.[1][2][3] These enzymes are critical for one-carbon metabolism, catalyzing the conversion of serine to glycine and generating one-carbon units necessary for the synthesis of purines and thymidylate.[4][5][6] By inhibiting SHMT1 and SHMT2, this compound disrupts these processes, leading to a depletion of purine pools and subsequent inhibition of cell growth.[4][7]

Q2: What is the difference between this compound and (-)-SHIN1?

A2: this compound is the active enantiomer of the SHIN1 compound.[8] The inactive enantiomer, (-)-SHIN1, shows no significant inhibitory effect on cell growth at comparable concentrations and can be used as a negative control in experiments.[4]

Q3: In which cell lines has this compound shown activity?

A3: this compound has demonstrated potent activity in various cancer cell lines. For instance, it has a half-maximal inhibitory concentration (IC50) for blocking growth of less than 50 nM in SHMT2 deletion cells and 870 nM in HCT-116 cells.[4][8] It is particularly active against B-cell malignancies.[2][7] T-cell acute lymphoblastic leukemia (T-ALL) cell lines have also shown sensitivity to this compound (also referred to as RZ-2994 in some studies), with an average IC50 of 2.8 μM.[9]

Q4: Is this compound suitable for in vivo studies?

A4: While potent in cell culture, this compound has been reported to have rapid clearance, making it unsuitable for most in vivo applications.[4][5] A derivative, SHIN2, has been developed with improved pharmacokinetic properties for in vivo studies.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent IC50 values between experiments. Cell density and growth phase: Variations in cell number and metabolic state at the time of treatment can affect drug sensitivity.Standardize cell seeding density and ensure cells are in the logarithmic growth phase before adding the compound.
Compound solubility and stability: this compound precipitation or degradation can lead to lower effective concentrations.Prepare fresh working solutions from a DMSO stock for each experiment. Ensure complete dissolution; sonication can be used to aid this.[2][7][8] Use freshly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can impact solubility.[1][8]
Media components: The presence of glycine or formate in the culture media can rescue cells from the effects of SHMT inhibition.[4]Be aware of the glycine and formate concentrations in your media. For some experiments, you may need to use custom media with controlled levels of these components.
Complete lack of or reduced compound activity. Incorrect enantiomer: The inactive (-)-SHIN1 enantiomer may have been used by mistake.Confirm that you are using the active this compound enantiomer.
Compound degradation: Improper storage can lead to a loss of activity.Store the solid compound at -20°C and stock solutions at -80°C for long-term storage (up to 2 years).[2][7] For shorter periods, -20°C storage for up to 1 year is acceptable.[7] Avoid repeated freeze-thaw cycles.[8]
Precipitation of the compound in the culture medium. Low solubility in aqueous solutions: this compound is poorly soluble in water.[1]First, dissolve this compound in DMSO to make a concentrated stock solution. Then, dilute the stock solution in the cell culture medium to the final working concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.[2]
Unexpected off-target effects. High compound concentration: At high concentrations, the risk of off-target activity increases.Perform dose-response experiments to determine the optimal concentration range for on-target effects. Metabolomic analysis can be used to confirm on-target engagement by observing expected changes in one-carbon metabolism intermediates.[4]
Cell line-specific metabolic pathways: The metabolic wiring of your specific cell line might lead to unexpected sensitivities.Characterize the metabolic phenotype of your cell line, particularly its reliance on de novo versus salvage pathways for nucleotide synthesis.

Data and Protocols

Quantitative Data Summary
ParameterValueCell Line/ConditionReference
IC50 (SHMT1, in vitro) 5 nMHuman SHMT1 enzyme assay[1][2][3][7]
IC50 (SHMT2, in vitro) 13 nMHuman SHMT2 enzyme assay[1][2][3][7]
IC50 (Cell Growth) 870 nMHCT-116 cells[3][4][]
IC50 (Cell Growth) < 50 nMSHMT2 deletion HCT-116 cells[4]
IC50 (Cell Growth) ~2.8 µM (average)T-ALL cell lines[9]
Solubility in DMSO ≥ 50 mg/mL (124.85 mM)-[2][3]
Experimental Protocols

1. Preparation of this compound Stock Solution

  • Reagent: this compound powder, Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a stock solution of 10 mM by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.005 mg of this compound (MW: 400.47 g/mol ) in 1 mL of DMSO.

    • If solubility is an issue, sonication or gentle warming can be used to aid dissolution.[2][7][8]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -80°C for up to 2 years or -20°C for up to 1 year.[7]

2. Cell-Based Proliferation Assay

  • Materials:

    • Cells of interest (e.g., HCT-116)

    • Complete cell culture medium

    • This compound stock solution (10 mM in DMSO)

    • 96-well plates

    • Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).

    • Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (DMSO).

    • Incubate the plate for the desired duration (e.g., 72 hours).

    • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

    • Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Visualizations

SHIN1_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine THF_cyto THF THF_cyto->SHMT1 CH2THF_cyto 5,10-CH2-THF Purine_synthesis_cyto Purine Synthesis CH2THF_cyto->Purine_synthesis_cyto Thymidylate_synthesis Thymidylate Synthesis CH2THF_cyto->Thymidylate_synthesis SHMT1->Glycine_cyto SHMT1->CH2THF_cyto Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 CH2THF_mito 5,10-CH2-THF Formate Formate CH2THF_mito->Formate SHMT2->Glycine_mito SHMT2->CH2THF_mito SHIN1 This compound SHIN1->SHMT1 SHIN1->SHMT2

Caption: Mechanism of action of this compound targeting SHMT1 and SHMT2.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Stock_Prep Prepare this compound Stock (10 mM in DMSO) Serial_Dilution Prepare Serial Dilutions of this compound Stock_Prep->Serial_Dilution Cell_Seeding Seed Cells in Multi-well Plates Cell_Treatment Treat Cells with this compound and Vehicle Control Cell_Seeding->Cell_Treatment Serial_Dilution->Cell_Treatment Incubate Incubate for Desired Duration (e.g., 72h) Cell_Treatment->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Data_Analysis Analyze Data and Calculate IC50 Viability_Assay->Data_Analysis

Caption: General experimental workflow for a cell proliferation assay.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solubility Solubility Issues cluster_biology Biological Factors Start Inconsistent or No This compound Activity Check_Compound Check Compound: Correct Enantiomer? Proper Storage? Start->Check_Compound Check_Protocol Review Protocol: Correct Concentrations? Vehicle Control OK? Start->Check_Protocol Check_Solubility Observe for Precipitation in Media Check_Compound->Check_Solubility Compound OK Check_Cells Standardize Cell Seeding and Growth Phase Check_Protocol->Check_Cells Protocol OK Solubility_Solutions Prepare Fresh Solutions Use Anhydrous DMSO Check Final DMSO % Check_Solubility->Solubility_Solutions Precipitation Observed Check_Media Analyze Media Components (Glycine, Formate) Check_Cells->Check_Media Biological_Solutions Use Consistent Cell Culture Practices Use Defined Media if Necessary Check_Cells->Biological_Solutions Variability Suspected Check_Media->Biological_Solutions Media Rescue Possible

Caption: Troubleshooting decision tree for this compound experiments.

References

proper storage and handling of (+)-SHIN1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and experimental use of (+)-SHIN1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A: this compound, also known as (+)-RZ-2994, is the active enantiomer of SHIN1. It is a potent inhibitor of both cytosolic Serine Hydroxymethyltransferase 1 (SHMT1) and mitochondrial SHMT2.[1][2][3] By inhibiting these enzymes, this compound blocks the conversion of serine to glycine, which depletes the one-carbon units essential for purine and nucleotide triphosphate synthesis.[4][5] This disruption of one-carbon metabolism ultimately leads to the inhibition of cell growth and can induce apoptosis.[5][6]

Q2: How should I store this compound powder? A: The solid (powder) form of this compound should be stored at -20°C. Under these conditions, it is stable for up to three years.[4][7]

Q3: What are the recommended storage conditions for this compound stock solutions? A: Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles.[2][4] For long-term storage, keep aliquots at -80°C, where they are stable for at least 6 months to a year.[1][4] For short-term storage, -20°C is acceptable for up to one month.[1][4]

Q4: What is the best solvent for preparing a stock solution of this compound? A: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is highly soluble in DMSO, reaching concentrations of 50 mM or greater. It is critical to use newly opened, anhydrous (hygroscopic) DMSO, as moisture can significantly reduce solubility.[1][4]

Q5: What are the general safety precautions for handling this compound? A: Standard laboratory safety practices should be followed. Avoid inhalation of the powder and prevent contact with skin and eyes.[8] It is harmful if swallowed.[8] Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle the compound in a well-ventilated area.[8] According to its Safety Data Sheet (SDS), it is also very toxic to aquatic life with long-lasting effects, so proper disposal is crucial.[8]

Quantitative Data Summary

Table 1: Storage Conditions and Stability

FormStorage TemperatureStability PeriodSource(s)
Powder-20°C3 years[4][7]
In Solvent-80°C6 months - 2 years[1][2][4]
In Solvent-20°C1 month[1][4]

Table 2: Inhibitory Activity (IC₅₀)

Target/Cell LineIC₅₀ ValueSource(s)
Human SHMT1 (in vitro)5 nM[2][4][7]
Human SHMT2 (in vitro)13 nM[2][4][7]
HCT-116 Cells (WT)870 nM[1][5]
HCT-116 Cells (SHMT2 deletion)< 50 nM[1]

Table 3: Solubility Specifications

SolventConcentrationNotesSource(s)
DMSO≥ 100 mg/mL (249.71 mM)Use fresh, anhydrous DMSO.[1]
DMSO80 mg/mL (199.76 mM)Moisture reduces solubility.[4]
In Vivo Formulation 1≥ 2.5 mg/mL (6.24 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
In Vivo Formulation 2≥ 2.5 mg/mL (6.24 mM)10% DMSO, 90% Corn Oil[1]

Troubleshooting Guide

Issue 1: My this compound powder will not fully dissolve in DMSO, or a precipitate forms.

  • Q: I'm having trouble dissolving the compound. What should I do?

    • A: First, ensure you are using fresh, anhydrous DMSO, as absorbed moisture is a common cause of reduced solubility.[1][4] Second, gentle warming and/or sonication can be used to aid dissolution.[1][7] If precipitation occurs after adding the solution to an aqueous buffer or cell culture medium, this is expected due to the compound's low aqueous solubility. For cell-based assays, ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cell line.

Issue 2: I am observing inconsistent or no effect in my cell-based experiments.

  • Q: My results vary between experiments. What could be the cause?

    • A: Inconsistent results can stem from several factors. Ensure your stock solution has been stored correctly and that you are using a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles.[4] Verify the final concentration of this compound in your assay. Since its mechanism involves depleting nucleotide pools, the metabolic state of your cells and the composition of the culture medium (e.g., glycine concentration) can significantly influence the outcome.[5]

  • Q: I don't see the expected level of cell growth inhibition. Why might this be?

    • A: The effect of this compound can be rescued by the addition of formate or glycine to the culture medium, as these can replenish the one-carbon and glycine pools downstream of SHMT inhibition.[5] Check the formulation of your cell culture medium. If it is rich in these metabolites, a higher concentration of this compound may be required to observe an effect. Additionally, confirm cell line identity and ensure the target enzymes (SHMT1/2) are expressed.

Issue 3: I am planning an in vivo study and need to prepare a formulation.

  • Q: How do I prepare this compound for animal experiments?

    • A: Direct injection of a DMSO stock solution is not recommended. A co-solvent formulation is required. Common formulations involve first dissolving this compound in DMSO to create a concentrated stock, which is then sequentially mixed with vehicles like PEG300, Tween-80, and saline, or with corn oil (see Table 3).[1][2] It is critical to prepare these working solutions freshly on the day of use and to observe for any precipitation before administration.[2] Note that some studies have found this compound to have rapid clearance in vivo, which may limit its utility in some animal models.[5][9]

Visualizations

SHIN1_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion Serine_c Serine Glycine_c Glycine Serine_c->Glycine_c SHMT1 SHMT1 SHMT1 Serine_c->SHMT1 SHMT1->Glycine_c mTHF_c 5,10-methylene-THF SHMT1->mTHF_c THF_c THF THF_c->SHMT1 THF_c->mTHF_c SHMT1 Purine Purine Synthesis mTHF_c->Purine Thymidylate Thymidylate Synthesis mTHF_c->Thymidylate SHIN1 This compound SHIN1->SHMT1 Inhibits SHMT2 SHMT2 SHIN1->SHMT2 Inhibits Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m SHMT2 Serine_m->SHMT2 SHMT2->Glycine_m mTHF_m 5,10-methylene-THF SHMT2->mTHF_m THF_m THF THF_m->SHMT2 THF_m->mTHF_m SHMT2 Formate Formate mTHF_m->Formate Formate->Purine Export

Caption: Mechanism of this compound action on one-carbon metabolism.

Experimental_Workflow prep Prepare this compound Stock (10 mM in anhydrous DMSO) treat Treat Cells with Serial Dilutions of this compound prep->treat seed Seed Cells in 96-well Plate (e.g., HCT-116) incubate1 Incubate Cells Overnight (Allow attachment) seed->incubate1 incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 assay Add Viability Reagent (e.g., Resazurin, CCK-8) incubate2->assay measure Measure Signal (Fluorescence/Absorbance) assay->measure analyze Analyze Data (Calculate IC50) measure->analyze

Caption: Workflow for a typical cell viability assay using this compound.

Troubleshooting_Logic A Experiment Fails (e.g., No Cell Death) B Is Compound Dissolved? A->B C Use fresh DMSO, Sonicate/Warm B->C No D Are Stock Solutions Fresh? B->D Yes E Make Fresh Aliquots, Avoid Freeze-Thaw D->E No F Is Media Composition a Factor? D->F Yes G Check for Glycine/Formate, Use Dialyzed FBS if needed F->G Yes H Are Controls Working? F->H No I Review Positive/Negative Control Data H->I No

Caption: Logical flow for troubleshooting common experimental issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

  • Materials : this compound powder (MW: 400.47), anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation : To prepare a 10 mM stock solution, weigh out 4.00 mg of this compound. This will be dissolved in 1 mL of DMSO.

    • Calculation: (4.00 mg) / (400.47 g/mol ) = ~0.01 mmol. (0.01 mmol) / (1 mL) = 10 mM.

  • Procedure : a. Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation. b. Weigh 4.00 mg of the powder and transfer it to a sterile microcentrifuge tube. c. Add 1 mL of fresh, anhydrous DMSO to the tube. d. Vortex thoroughly. If needed, gently warm the solution or sonicate in a water bath until all solid is dissolved.[1][7] e. Once fully dissolved, create small-volume aliquots (e.g., 20 µL) in sterile tubes to minimize freeze-thaw cycles. f. Store aliquots at -80°C for long-term storage.[1][2]

Protocol 2: Cell Proliferation Assay using Resazurin

  • Cell Seeding : Seed cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium).

  • Incubation : Allow cells to attach and resume proliferation by incubating for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation : a. Thaw a fresh aliquot of the 10 mM this compound stock solution. b. Perform serial dilutions in cell culture medium to prepare working concentrations (e.g., 2x the final desired concentrations). A typical concentration range to test for HCT-116 cells would span from 10 nM to 30 µM.[5]

  • Cell Treatment : a. Carefully add 100 µL of the 2x working solutions to the corresponding wells of the 96-well plate, bringing the total volume to 200 µL and achieving the final desired concentrations. b. Include appropriate controls: wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (background control).

  • Incubation : Return the plate to the incubator for the desired treatment duration (e.g., 72 hours).[5]

  • Viability Assessment : a. Add 20 µL of a resazurin-based reagent to each well. b. Incubate for 2-4 hours, or as recommended by the manufacturer, allowing viable cells to convert resazurin to the fluorescent resorufin.

  • Data Acquisition : Measure the fluorescence on a plate reader (typically ~560 nm excitation / ~590 nm emission).

  • Analysis : a. Subtract the background fluorescence value (medium only) from all other values. b. Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Plot the normalized viability versus the log of the this compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

References

quality control for (+)-SHIN1 compound

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the (+)-SHIN1 compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the quality control of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the active enantiomer of SHIN1, a potent inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.[1][2][3] These enzymes are crucial for one-carbon metabolism, which is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids.[1][4][5] By inhibiting SHMT1 and SHMT2, this compound disrupts these processes, leading to a depletion of purines and subsequent blockage of cell growth, making it a compound of interest in cancer research.[3][4]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the integrity of the compound. Recommended storage conditions can vary slightly by supplier, but general guidelines are provided in the table below. Always refer to the supplier's datasheet for specific instructions.

Storage FormatTemperatureDurationNotes
Solid (Powder)-20°CUp to 3 years
Stock Solution (in solvent)-80°CUp to 1 yearAvoid repeated freeze-thaw cycles.
-20°CUp to 1 month

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vivo experiments, it is common to first prepare a stock solution in DMSO and then dilute it with other vehicles like PEG300, Tween-80, and saline, or corn oil. It is recommended to prepare working solutions fresh on the day of use. If precipitation occurs during preparation, gentle heating or sonication may help in dissolution.

Q4: How can I be sure of the purity of my this compound sample?

A4: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is generally expected for research-grade material. The identity and structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It is crucial to obtain a Certificate of Analysis (CoA) from the supplier, which should detail the purity and the methods used for its determination.

Q5: Since this compound is a chiral molecule, how can I verify its enantiomeric purity?

A5: Verifying the enantiomeric purity is critical as the pharmacological activity resides in the (+)-enantiomer. Chiral HPLC is the most common method for determining enantiomeric excess (e.e.). Another powerful technique is NMR spectroscopy using chiral derivatizing agents or chiral solvating agents. These reagents interact differently with the two enantiomers, leading to separate signals in the NMR spectrum, which can be integrated to determine the enantiomeric ratio.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low Purity on HPLC Analysis - Degradation: The compound may have degraded due to improper storage (e.g., exposure to light, high temperatures, or moisture).- Process-Related Impurities: Residual starting materials, reagents, or by-products from the synthesis may be present.- Verify Storage Conditions: Ensure the compound has been stored according to the supplier's recommendations.- Review Certificate of Analysis (CoA): Compare your results with the supplier's CoA.- Impurity Identification: Use LC-MS to obtain the mass of the impurity peaks. This can help in identifying potential process-related impurities or degradation products.
Inconsistent Biological Activity - Incorrect Enantiomer: The sample may contain a significant amount of the inactive (-)-enantiomer.- Degradation: The active compound may have degraded.- Poor Solubility: The compound may not be fully dissolved in the experimental medium.- Confirm Enantiomeric Purity: Perform chiral HPLC or NMR analysis to determine the enantiomeric excess.- Check for Degradation: Re-analyze the purity of the compound by HPLC.- Optimize Dissolution: Ensure the compound is fully dissolved. Sonication may be helpful. Prepare fresh solutions for each experiment.
Precipitation in Working Solution - Low Solubility: The concentration of this compound may be too high for the chosen solvent system.- Solvent Incompatibility: The components of the solvent system may not be compatible.- Adjust Concentration: Lower the concentration of the working solution.- Modify Solvent System: Consult literature for alternative solvent systems for in vivo or in vitro use.- Use Fresh Solvents: Ensure all solvents are anhydrous and of high quality.
Unexpected Peaks in NMR Spectrum - Residual Solvents: Solvents used in the final purification step may be present.- Impurities: Process-related impurities or degradation products.- Water: Presence of moisture in the NMR solvent.- Identify Solvent Peaks: Compare the chemical shifts of the unknown peaks with common laboratory solvents.- Correlate with HPLC: Check if the impurities detected by NMR are also visible in the HPLC chromatogram.- Use Dry NMR Solvent: Ensure the NMR solvent is anhydrous.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the chemical purity of this compound. The method should be optimized and validated for specific laboratory conditions.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Protocol 2: Structural Confirmation by Proton NMR (¹H NMR)

This protocol outlines the general procedure for acquiring a ¹H NMR spectrum to confirm the identity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Compare the obtained chemical shifts, multiplicities, and integration values with a reference spectrum or the expected structure of this compound.

Visualizations

Quality_Control_Workflow cluster_0 Sample Reception cluster_1 Initial Quality Assessment cluster_2 Decision cluster_3 Outcome start Receive this compound Sample purity_check Purity Check (HPLC) start->purity_check identity_check Identity Confirmation (NMR, MS) purity_check->identity_check enantiomeric_check Enantiomeric Purity (Chiral HPLC) identity_check->enantiomeric_check decision Meets Specifications? enantiomeric_check->decision release Release for Experimental Use decision->release Yes reject Reject and Investigate decision->reject No

Caption: Quality control workflow for this compound.

SHMT_Inhibition_Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito mTHF 5,10-methylene-THF SHMT2->mTHF Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto cTHF 5,10-methylene-THF SHMT1->cTHF Purine_synthesis Purine Synthesis cTHF->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis cTHF->Thymidylate_synthesis SHIN1 This compound SHIN1->SHMT2 inhibition SHIN1->SHMT1 inhibition

Caption: Mechanism of action of this compound.

References

Validation & Comparative

A Comparative Guide to the In Vivo Efficacy of SHMT Inhibitors: (+)-SHIN1 vs. SHIN2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of two serine hydroxymethyltransferase (SHMT) inhibitors, (+)-SHIN1 and SHIN2. The information presented is intended to inform researchers and drug development professionals on the suitability of these compounds for in vivo studies, supported by available experimental data.

Executive Summary

The central finding of this comparison is that This compound is not suitable for in vivo studies due to its poor pharmacokinetic properties and rapid clearance .[1][2][3] In contrast, SHIN2 was specifically developed to overcome these limitations and has demonstrated significant in vivo anti-leukemic activity , particularly in models of T-cell acute lymphoblastic leukemia (T-ALL).[1][2][4] Therefore, this guide will primarily focus on the established in vivo efficacy of SHIN2, while highlighting the absence of corresponding data for this compound to underscore the critical differences in their drug-like properties.

Data Presentation: In Vivo Efficacy Comparison

The following table summarizes the available in vivo data for SHIN2. Due to its unsuitability for in vivo applications, no efficacy data for this compound is available.

ParameterThis compoundSHIN2
Animal Model Not ApplicableNOTCH1-driven mouse T-ALL; Patient-Derived Xenografts (PDX) of T-ALL[1][2]
Dosing Regimen Not Applicable200 mg/kg, intraperitoneal (IP) injection[1][5]
Treatment Schedule Not Applicablee.g., Twice daily for 11 consecutive days; 5 days on, 2 days off[1][6]
Observed Efficacy Not Applicable- Increased survival in mouse models of T-ALL[1][4][7] - Synergistic anti-leukemic effect with methotrexate[1][2][4] - Efficacy in methotrexate-resistant T-ALL models[6]
Pharmacokinetics Poor in vivo half-life, rapid clearance[3]Improved pharmacokinetic properties suitable for in vivo studies[1]

Signaling Pathway and Mechanism of Action

Both this compound and SHIN2 are potent inhibitors of serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism. SHMT catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This process is crucial for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are essential for rapidly proliferating cancer cells. By inhibiting SHMT1 and SHMT2, these compounds disrupt the supply of one-carbon units, leading to cell cycle arrest and apoptosis in cancer cells.

SHMT_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_inhibitors SHMT Inhibitors Serine_c Serine Glycine_c Glycine Serine_c->Glycine_c SHMT1 THF_c Tetrahydrofolate (THF) CH2THF_c 5,10-Methylene-THF THF_c->CH2THF_c SHMT1 CH2THF_c->THF_c Purines_c Purine Synthesis CH2THF_c->Purines_c Thymidylate Thymidylate Synthesis CH2THF_c->Thymidylate SHMT1 SHMT1 Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m SHMT2 THF_m Tetrahydrofolate (THF) CH2THF_m 5,10-Methylene-THF THF_m->CH2THF_m SHMT2 CH2THF_m->THF_m Formate Formate CH2THF_m->Formate SHMT2 SHMT2 Formate->Purines_c One-Carbon Unit Transport SHIN1 This compound SHIN1->SHMT1 SHIN1->SHMT2 SHIN2 SHIN2 SHIN2->SHMT1 SHIN2->SHMT2

Figure 1: Simplified signaling pathway of SHMT inhibition by this compound and SHIN2.

Experimental Protocols

In Vivo Efficacy Study of SHIN2 in a T-ALL Xenograft Model

This protocol is a synthesized representation based on published studies.[1][5]

  • Animal Model: Utilize immunodeficient mice (e.g., NSG mice) for the engraftment of human T-ALL cells or patient-derived xenografts.

  • Cell Preparation and Engraftment:

    • Culture human T-ALL cell lines (e.g., MOLT-4) or use primary patient T-ALL cells.

    • Resuspend cells in a suitable medium (e.g., PBS or Hank's Balanced Salt Solution).

    • Inject a specified number of cells (e.g., 1 x 10^6) intravenously or subcutaneously into the recipient mice.

  • Tumor Growth Monitoring:

    • Monitor tumor engraftment and growth. For subcutaneous models, measure tumor volume with calipers. For disseminated leukemia models, monitor for signs of disease and use bioluminescence imaging if cells are luciferase-tagged.

  • Drug Formulation and Administration:

    • Prepare SHIN2 in a vehicle solution suitable for intraperitoneal (IP) injection (e.g., 20% 2-hydroxypropyl-β-cyclodextrin in water).

    • Administer SHIN2 at a dose of 200 mg/kg via IP injection.

    • For combination studies, prepare methotrexate in a suitable vehicle (e.g., saline) and administer at a specified dose (e.g., 10 mg/kg, IP).

  • Treatment Schedule:

    • Initiate treatment once tumors are established or at a specified time post-engraftment.

    • A common treatment schedule is a 5-days on, 2-days off cycle.

  • Efficacy Assessment:

    • Monitor animal body weight and overall health.

    • Measure tumor volume regularly for subcutaneous models.

    • For leukemia models, monitor disease progression and survival.

    • At the end of the study, collect tumors and/or tissues for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Compare tumor growth rates and survival curves between treatment groups (vehicle, SHIN2 alone, methotrexate alone, combination).

    • Use appropriate statistical methods to determine significance.

in_vivo_workflow start Start: T-ALL Xenograft Model cell_prep Prepare T-ALL Cells (Cell line or PDX) start->cell_prep engraftment Engraft Cells into Immunodeficient Mice cell_prep->engraftment tumor_monitoring Monitor Tumor Growth (e.g., Bioluminescence) engraftment->tumor_monitoring randomization Randomize Mice into Treatment Groups tumor_monitoring->randomization treatment Administer Treatment: - Vehicle - SHIN2 (200 mg/kg, IP) - Methotrexate - SHIN2 + Methotrexate randomization->treatment efficacy_assessment Assess Efficacy: - Tumor Burden - Survival - Body Weight treatment->efficacy_assessment Follow Treatment Schedule (e.g., 5 days on, 2 off) data_analysis Statistical Analysis of Results efficacy_assessment->data_analysis end End of Study data_analysis->end

Figure 2: Experimental workflow for in vivo efficacy testing of SHIN2.

Conclusion

The available scientific literature clearly indicates that while both this compound and SHIN2 are potent inhibitors of SHMT, only SHIN2 possesses the necessary pharmacokinetic properties for in vivo applications. Researchers planning in vivo studies targeting one-carbon metabolism should consider SHIN2 as the appropriate tool compound. The data presented here from studies on T-ALL models demonstrate its potential as an anti-cancer agent, both as a monotherapy and in combination with standard-of-care chemotherapeutics like methotrexate. Future research may explore the efficacy of SHIN2 in other cancer types that are dependent on serine metabolism.

References

Validating (+)-SHIN1 Results: A Comparison with SHMT1/2 siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular effects of the dual SHMT1/2 inhibitor, (+)-SHIN1, with the genetic knockdown of its targets, serine hydroxymethyltransferase 1 (SHMT1) and serine hydroxymethyltransferase 2 (SHMT2), using small interfering RNA (siRNA). The objective is to offer a framework for validating the on-target effects of this compound, a critical step in preclinical drug development. This guide includes comparative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation

The following tables summarize the expected comparative outcomes of treating cancer cells with this compound versus knocking down SHMT1 and SHMT2. The data is synthesized from multiple studies investigating the effects of SHMT inhibition in various cancer cell lines, including T-cell acute lymphoblastic leukemia (T-ALL) and others.

Table 1: Comparative Effects on Cell Viability and Proliferation

Treatment/ConditionTarget(s)Effect on Cell ViabilityRescue with FormateKey Findings
This compound SHMT1 & SHMT2Dose-dependent decreaseYesEffective inhibition of proliferation in sensitive cell lines.
shRNA/siRNA vs. SHMT1 only SHMT1Minimal to no effectNot applicableInsufficient to significantly impact proliferation in most cancer cells.
shRNA/siRNA vs. SHMT2 only SHMT2Minor to moderate decreaseNot applicablePartial inhibition of proliferation, less potent than dual knockdown.
shRNA/siRNA vs. SHMT1 & SHMT2 SHMT1 & SHMT2Significant decreaseYesPhenocopies the effect of this compound, confirming the necessity of dual inhibition.[1]

Table 2: Comparative Effects on Cell Cycle Progression

Treatment/ConditionTarget(s)Effect on Cell CycleObserved Phase ArrestKey Findings
This compound SHMT1 & SHMT2Cell cycle arrestS/G2 phaseInduction of arrest is a key mechanism of action.[1]
shRNA/siRNA vs. SHMT1 only SHMT1No significant changeNoneSingle knockdown does not significantly alter cell cycle distribution.
shRNA/siRNA vs. SHMT2 only SHMT2Minor changesMinimal S/G2 accumulationPartial effect on cell cycle progression.
shRNA/siRNA vs. SHMT1 & SHMT2 SHMT1 & SHMT2Significant cell cycle arrestS/G2 phaseMirrors the cell cycle effects of this compound treatment.[1]

Table 3: Comparative Metabolomic Changes

MetaboliteExpected Change with this compoundExpected Change with SHMT1/2 KnockdownPathway Affected
Serine IncreaseIncreaseOne-Carbon Metabolism
Glycine DecreaseDecreaseOne-Carbon Metabolism
Formate DecreaseDecreaseOne-Carbon Metabolism
Purine Nucleotides (e.g., ATP, GTP) DecreaseDecreasePurine Synthesis
Thymidylate (dTMP) DecreaseDecreaseThymidylate Synthesis

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's on-target effects.

SHMT1 and SHMT2 Knockdown using Lentiviral shRNA

This protocol is adapted for suspension cell lines like T-ALL cells.

Materials:

  • HEK293T cells for lentivirus production

  • Lentiviral packaging plasmids (e.g., pCMV-VSV-G, psPAX2)

  • shRNA constructs targeting human SHMT1 and SHMT2 in a lentiviral vector (e.g., pLKO.1-puro) and a non-targeting control shRNA

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Target cancer cell line (e.g., Jurkat, MOLT-4)

  • Complete culture medium

  • Polybrene

  • Puromycin

Procedure:

Day 1: Lentivirus Production

  • Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

  • Co-transfect the HEK293T cells with the shRNA construct, and the packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.

Day 3 & 4: Viral Harvest

  • Harvest the virus-containing supernatant 48 and 72 hours post-transfection.

  • Filter the supernatant through a 0.45 µm filter to remove cell debris.

  • The viral supernatant can be used immediately or stored at -80°C.

Day 5: Transduction of Target Cells

  • Seed the target cancer cells in a 6-well plate.

  • Add the viral supernatant to the cells at various multiplicities of infection (MOI) to determine the optimal transduction efficiency.

  • Add Polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.

  • Incubate the cells with the virus for 24 hours.

Day 6 onwards: Selection and Expansion

  • Replace the virus-containing medium with fresh complete medium.

  • After 24-48 hours, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration for your cell line.

  • Culture the cells for several days, replacing the puromycin-containing medium every 2-3 days, until non-transduced cells are eliminated.

  • Expand the puromycin-resistant cells for subsequent experiments.

Western Blot for SHMT1 and SHMT2 Protein Levels

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-SHMT1 antibody (e.g., Cell Signaling Technology #12612, 1:1000 dilution)[2]

    • Rabbit anti-SHMT2 antibody (e.g., Cell Signaling Technology #12762, 1:1000 dilution)[3]

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells (from both knockdown and control groups) in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to confirm the knockdown efficiency of SHMT1 and SHMT2.

Cell Viability Assay (CellTiter-Glo®)

Materials:

  • Opaque-walled 96-well plates

  • Target cells (wild-type, control shRNA, SHMT1/2 shRNA)

  • This compound compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed the cells in an opaque-walled 96-well plate at an appropriate density.

  • For the this compound treatment group, add the compound at various concentrations. For the shRNA groups, seed the already selected knockdown and control cells.

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the control (untreated or control shRNA).

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the central role of SHMT1 and SHMT2 in one-carbon metabolism, which is critical for the synthesis of nucleotides required for DNA replication and repair. Inhibition of SHMT1/2 by this compound or their knockdown via siRNA disrupts this pathway, leading to decreased proliferation and cell cycle arrest in cancer cells.

Caption: One-Carbon Metabolism Pathway and Intervention Points.

Experimental Workflow

The following diagram outlines the logical flow for validating the on-target effects of this compound by comparing its activity with that of SHMT1/2 siRNA knockdown.

ExperimentalWorkflow cluster_setup cluster_validation cluster_comparison Start Start: Select Cancer Cell Line Treatment Treat with this compound (Dose-Response) Start->Treatment Knockdown Transduce with shRNA (shSHMT1, shSHMT2, shBoth, shControl) Start->Knockdown Viability Assess Cell Viability (e.g., CellTiter-Glo) Treatment->Viability CellCycle Analyze Cell Cycle (Flow Cytometry) Treatment->CellCycle Metabolomics Analyze Metabolites (LC-MS) Treatment->Metabolomics Confirm_KD Confirm Knockdown (Western Blot) Knockdown->Confirm_KD Confirm_KD->Viability Confirm_KD->CellCycle Confirm_KD->Metabolomics Compare Compare Phenotypes: This compound vs. shBoth Viability->Compare CellCycle->Compare Metabolomics->Compare Conclusion Conclusion: Phenocopy confirms on-target activity Compare->Conclusion

Caption: Workflow for Validating this compound On-Target Effects.

References

Synergistic Antitumor Effects of (+)-SHIN1 and Methotrexate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of the serine hydroxymethyltransferase (SHMT) inhibitor, (+)-SHIN1, and the dihydrofolate reductase (DHFR) inhibitor, methotrexate, in the context of cancer therapy. The experimental data presented herein is primarily derived from studies utilizing (+)-SHIN2, a closely related and in vivo-active analog of this compound, which was specifically developed for animal studies due to the rapid clearance of this compound.[1] The findings related to (+)-SHIN2 are considered highly relevant to the potential applications of this compound in combination therapies.

Introduction

One-carbon metabolism is a critical network of biochemical reactions that provides essential building blocks for the synthesis of nucleotides and amino acids, thus supporting rapid cell proliferation, a hallmark of cancer.[2][3] Key enzymes in this pathway, such as SHMT and DHFR, have emerged as promising targets for anticancer drug development.[2][4] this compound is a potent inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1] Methotrexate is a widely used chemotherapeutic agent that inhibits DHFR, leading to the depletion of tetrahydrofolate (THF), a crucial cofactor in one-carbon metabolism.[2][4] This guide explores the synergistic potential of combining this compound (via its analog (+)-SHIN2) with methotrexate, presenting key experimental findings, detailed methodologies, and the underlying molecular mechanisms.

In Vitro Synergistic Effects

The combination of (+)-SHIN2 and methotrexate has demonstrated significant synergistic effects in suppressing the proliferation of human T-cell acute lymphoblastic leukemia (T-ALL) cell lines, particularly Molt4 cells.[2][5]

Quantitative Data: In Vitro Cell Proliferation

While specific Combination Index (CI) values are not explicitly stated in the reviewed literature, isobologram analysis conclusively demonstrated a synergistic interaction between (+)-SHIN2 and methotrexate in Molt4 cells.[2][5] The isobologram plots showed that the concentrations of the two drugs required to achieve a 50% reduction in cell proliferation were significantly lower in combination than when used as single agents, indicating a potent synergistic effect.[5]

Table 1: In Vitro Synergy of (+)-SHIN2 and Methotrexate in Molt4 T-ALL Cells

Cell LineDrug CombinationMethod of Synergy AssessmentOutcomeReference
Molt4(+)-SHIN2 + MethotrexateIsobologram AnalysisSynergistic[2][5]
Molt3(+)-SHIN2 + MethotrexateNot specifiedSynergistic[6]
Jurkat(+)-SHIN2 + MethotrexateNot specifiedSynergistic[6]

In Vivo Synergistic Efficacy

The synergistic antitumor activity of (+)-SHIN2 and methotrexate has been validated in a patient-derived T-ALL xenograft (PDX) mouse model.[1][2] The combination therapy resulted in a more pronounced reduction in tumor burden and a significant extension of survival compared to either agent alone.[2]

Quantitative Data: In Vivo Antitumor Efficacy

Table 2: In Vivo Efficacy of (+)-SHIN2 and Methotrexate in a T-ALL PDX Model

Treatment GroupChange in Tumor Burden (vs. Control)Median SurvivalReference
Vehicle (Control)-Baseline[1][2]
(+)-SHIN2 (200 mg/kg)DecreasedSignificantly Increased[1][2]
Methotrexate (10 mg/kg)DecreasedIncreased[1][2]
(+)-SHIN2 + MethotrexateSignificantly Decreased (more than single agents)Significantly Increased (more than single agents)[1][2]

Mechanism of Synergistic Action

The synergistic interaction between this compound/SHIN2 and methotrexate is rooted in their complementary inhibition of the folate pathway, a critical component of one-carbon metabolism.[2][7]

Methotrexate inhibits DHFR, which is responsible for regenerating THF from dihydrofolate (DHF).[2][4] This leads to a depletion of the intracellular THF pool. THF is an essential substrate for SHMT, the enzyme targeted by this compound/SHIN2.[2][7] By reducing the availability of the SHMT substrate, methotrexate sensitizes cancer cells to the inhibitory effects of this compound/SHIN2. This dual blockade of the folate pathway leads to a more profound inhibition of nucleotide synthesis, ultimately resulting in cell cycle arrest and a potent antitumor effect.[2]

Proposed Mechanism of Synergy between this compound and Methotrexate cluster_0 Folate Metabolism Pathway Dihydrofolate Dihydrofolate (DHF) Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Methylene_THF 5,10-Methylene-THF Tetrahydrofolate->Methylene_THF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT Methylene_THF->Tetrahydrofolate Nucleotide_Synthesis Purine & Pyrimidine Synthesis Methylene_THF->Nucleotide_Synthesis Cell_Proliferation Tumor Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation Supports Nucleotide_Synthesis->Cell_Proliferation Methotrexate Methotrexate Methotrexate->Dihydrofolate Inhibits DHFR SHIN1 This compound SHIN1->Serine Inhibits SHMT

Mechanism of Synergy

Experimental Protocols

In Vitro Synergy Assessment: Isobologram Analysis
  • Cell Culture: Molt4 human T-ALL cells are cultured in appropriate media and conditions.[8]

  • Drug Preparation: Stock solutions of (+)-SHIN2 and methotrexate are prepared and diluted to various concentrations.

  • Cell Seeding: Molt4 cells are seeded into 96-well plates at a predetermined density.

  • Drug Treatment: Cells are treated with a matrix of concentrations of (+)-SHIN2 and methotrexate, both individually and in combination, for a specified period (e.g., 72 hours).

  • Cell Viability Assay: Cell proliferation is assessed using a standard viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The half-maximal inhibitory concentrations (IC50) for each drug alone and in combination are determined. An isobologram is constructed by plotting the IC50 values of the combined drugs. Synergy is indicated if the data points for the combination fall below the line of additivity connecting the IC50 values of the individual drugs.[5]

Experimental Workflow: In Vitro Synergy Start Start Culture Culture Molt4 T-ALL Cells Start->Culture Prepare Prepare Drug Solutions Culture->Prepare Seed Seed Cells in 96-well Plates Prepare->Seed Treat Treat with (+)-SHIN2 & Methotrexate (Single & Combo) Seed->Treat Incubate Incubate for 72h Treat->Incubate Assay Perform Cell Viability Assay Incubate->Assay Analyze Analyze Data & Construct Isobologram Assay->Analyze End End Analyze->End

In Vitro Experimental Workflow
In Vivo Synergy Assessment: Patient-Derived Xenograft (PDX) Model

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID gamma) are used to establish the T-ALL PDX model.[9][10]

  • PDX Establishment: Patient-derived T-ALL cells are injected into the mice.[9]

  • Tumor Growth Monitoring: Tumor growth is monitored regularly.

  • Treatment Groups: Once tumors reach a specified size, mice are randomized into treatment groups: Vehicle (control), (+)-SHIN2 alone, methotrexate alone, and the combination of (+)-SHIN2 and methotrexate.

  • Drug Administration: (+)-SHIN2 (e.g., 200 mg/kg) and methotrexate (e.g., 10 mg/kg) are administered via intraperitoneal (IP) injection according to a predetermined schedule.[2]

  • Efficacy Assessment: Tumor volume is measured regularly to assess the treatment response. Animal survival is also monitored.

  • Data Analysis: Tumor growth curves and Kaplan-Meier survival curves are generated to compare the efficacy of the different treatment regimens.[2]

Experimental Workflow: In Vivo Synergy Start Start Establish Establish T-ALL PDX in Mice Start->Establish Monitor_Tumor Monitor Tumor Growth Establish->Monitor_Tumor Randomize Randomize Mice into Treatment Groups Monitor_Tumor->Randomize Treat Administer Treatments: - Vehicle - (+)-SHIN2 - Methotrexate - Combination Randomize->Treat Measure Measure Tumor Volume & Monitor Survival Treat->Measure Analyze Analyze Tumor Growth & Survival Data Measure->Analyze End End Analyze->End

In Vivo Experimental Workflow

Conclusion

The combination of the SHMT inhibitor this compound (as represented by its in vivo-active analog, (+)-SHIN2) and the DHFR inhibitor methotrexate demonstrates significant synergistic antitumor effects, particularly in T-cell acute lymphoblastic leukemia. This synergy is underpinned by a dual blockade of the folate pathway, leading to enhanced inhibition of nucleotide synthesis. The presented in vitro and in vivo data provide a strong rationale for the clinical investigation of this combination therapy in relevant cancer types. Further studies are warranted to explore the full therapeutic potential and to optimize dosing and scheduling for this promising drug combination.

References

The Inactive Enantiomer (-)-SHIN1: A Guide to its Use as a Negative Control in SHMT Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of targeted cancer therapy, the enzyme Serine Hydroxymethyltransferase (SHMT) has emerged as a promising target due to its central role in one-carbon metabolism, a pathway critical for nucleotide synthesis and cell proliferation. Potent inhibitors of SHMT, such as SHIN1, are valuable tools for investigating the therapeutic potential of targeting this pathway. To ensure the specificity of experimental findings, a reliable negative control is paramount. This guide provides a comprehensive comparison of the inactive enantiomer, (-)-SHIN1, against its active counterpart, (+)-SHIN1, and discusses its utility as a negative control in research.

Performance Comparison: (-)-SHIN1 vs. This compound

The stereochemistry of a molecule is often a critical determinant of its biological activity. In the case of SHIN1, the inhibitory activity against SHMT1 and SHMT2 resides exclusively in the (+)-enantiomer. The (-)-enantiomer, (-)-SHIN1, serves as an ideal negative control as it is structurally identical to the active compound but lacks significant inhibitory function. This allows researchers to distinguish the on-target effects of SHMT inhibition from any potential off-target or non-specific effects of the chemical scaffold.

Quantitative Data Summary

The following table summarizes the comparative activity of this compound and (-)-SHIN1 in a cell-based assay.

CompoundTargetCell LineAssay TypeEndpointResult
This compound SHMT1/2HCT-116Cell Growth InhibitionIC50870 nM[1]
(-)-SHIN1 SHMT1/2HCT-116Cell Growth Inhibition% InhibitionNo significant effect at doses up to 30 µM[1]

Signaling Pathway and Experimental Workflow

To understand the context in which (-)-SHIN1 is used, it is essential to visualize the targeted metabolic pathway and the experimental workflows designed to assess inhibitor activity.

SHMT-Mediated One-Carbon Metabolism

Serine Hydroxymethyltransferase (SHMT) is a key enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF). This reaction is central to the de novo synthesis of purines and thymidylate, essential building blocks for DNA and RNA. The active inhibitor, this compound, blocks this conversion, leading to a depletion of downstream metabolites and subsequent cell cycle arrest and apoptosis in cancer cells.

SHMT_Pathway cluster_0 Mitochondrion cluster_1 Cytosol cluster_2 Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 THF_mito THF THF_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito CH2THF_mito 5,10-CH2-THF SHMT2->CH2THF_mito Formate Formate CH2THF_mito->Formate Purine_synthesis Purine Synthesis Formate->Purine_synthesis Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 THF_cyto THF THF_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto CH2THF_cyto 5,10-CH2-THF SHMT1->CH2THF_cyto CH2THF_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis CH2THF_cyto->Thymidylate_synthesis Inhibitor This compound Inhibitor->SHMT2 Inhibitor->SHMT1 Negative_Control (-)-SHIN1

Caption: SHMT signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Cell Viability Assay

A common method to assess the efficacy of an SHMT inhibitor is the cell viability assay. This workflow illustrates the key steps in comparing the effects of this compound and (-)-SHIN1 on cancer cell proliferation.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed HCT-116 cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with serial dilutions of: - this compound - (-)-SHIN1 - Vehicle Control (DMSO) B->C D Incubate for 72 hours C->D E Add Cell Viability Reagent (e.g., CCK-8, MTT) D->E F Measure Absorbance/Fluorescence E->F G Data Analysis: - Calculate % inhibition - Determine IC50 for this compound - Confirm lack of activity for (-)-SHIN1 F->G

References

Unveiling the Metabolic Shift: A Comparative Analysis of (+)-SHIN1 Treated vs. Untreated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the metabolic profiles of cells treated with (+)-SHIN1 versus untreated cells. Through a comprehensive review of experimental data, this document elucidates the mechanism of action of this compound and its profound impact on cellular metabolism, particularly one-carbon pathways.

This compound is a potent dual inhibitor of serine hydroxymethyltransferase (SHMT), targeting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms.[1][2][3] This inhibition disrupts the conversion of serine to glycine and one-carbon units, which are critical for the biosynthesis of purines, thymidylate, and other essential macromolecules.[3][4][5] The metabolic consequences of this compound treatment are significant and present a promising avenue for therapeutic intervention, particularly in oncology.

Quantitative Analysis of this compound's Effects

The efficacy of this compound as an SHMT inhibitor is demonstrated by its low nanomolar IC50 values against both SHMT1 and SHMT2.[1][2] Treatment of cancer cell lines with this compound leads to a significant reduction in cell proliferation and distinct changes in metabolite levels, highlighting its on-target activity.

ParameterCell LineThis compound ConcentrationObservationReference
IC50 (SHMT1) -5 nMIn vitro enzymatic assay[1][2]
IC50 (SHMT2) -13 nMIn vitro enzymatic assay[1][2]
Cell Growth IC50 HCT-116870 nMInhibition of cell proliferation[][7]
Cell Growth IC50 HCT-116 (SHMT2 knockout)~10 nMIncreased sensitivity[4][8]
Nucleotide Triphosphates DLBCL and Jurkat cells5 µM (72 h)Large reduction[9]
Purine Intermediates (AICAR, GAR) HCT-11610 µM (48 h)Accumulation[5][9]
Serine Consumption HCT-1165 µM (24 h)Inhibited[9]
Glycine Production from Serine HCT-1165 µMNearly complete blockade[9]
13C-Serine Incorporation into ADP & Glutathione HCT-1165 µM (24 h)Nearly complete blockade of M+2 labeling[9]

Metabolic Reprogramming Induced by this compound

Treatment with this compound induces a significant metabolic shift by blocking the primary pathway for de novo glycine and one-carbon unit synthesis. This disruption leads to a cascade of downstream effects.

Metabolic PathwayEffect of this compound TreatmentConsequence
One-Carbon Metabolism Inhibition of SHMT1/2Depletion of one-carbon units (formate)
Purine Synthesis Blockade at 10-formyl-THF requiring stepsAccumulation of upstream intermediates (e.g., AICAR) and depletion of purine nucleotides.[5][9]
Thymidylate Synthesis Depletion of 5,10-methylene-THFImpaired DNA synthesis and repair
Glycine Metabolism Reduced de novo synthesisIncreased reliance on exogenous glycine, potential glycine stress.[4][9]
Serine Metabolism Decreased consumptionAccumulation of intracellular serine

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the metabolic effects of this compound.

Cell Proliferation Assay
  • Cell Seeding: Plate cells (e.g., HCT-116) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the Cell Counting Kit-8 (CCK-8) assay or by direct cell counting with Trypan blue exclusion.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve using appropriate software.

Metabolite Extraction and LC-MS Analysis
  • Cell Culture and Treatment: Culture cells to a desired confluency and treat with this compound or DMSO for a specified time.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris.

  • LC-MS Analysis:

    • Transfer the supernatant containing the metabolites to autosampler vials.

    • Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system.

    • Separate metabolites using a suitable chromatography column and detect them using a mass spectrometer.

  • Data Analysis:

    • Identify and quantify metabolites by comparing their retention times and mass-to-charge ratios to a library of known standards.

    • Normalize the data to an internal standard and cell number.

Isotope Tracing with 13C-Serine
  • Cell Culture: Culture cells in a medium containing 13C-labeled serine.

  • Treatment: Treat the cells with this compound or DMSO.

  • Metabolite Extraction: After a specified incubation period, extract the intracellular metabolites as described above.

  • LC-MS Analysis: Analyze the extracts by LC-MS to determine the incorporation of 13C into downstream metabolites such as glycine, purines, and glutathione.

  • Data Analysis: Calculate the fractional labeling of each metabolite to assess the flux through the SHMT-dependent pathways.

Visualizing the Impact of this compound

To better understand the mechanism of this compound, the following diagrams illustrate the affected signaling pathway and a typical experimental workflow.

SHMT_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto + 5,10-CH2-THF THF_cyto THF mTHF_cyto 5,10-methylene-THF Purine_Synth Purine Synthesis mTHF_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis mTHF_cyto->Thymidylate_Synth SHMT1 SHMT1 Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito + 5,10-CH2-THF THF_mito THF mTHF_mito 5,10-methylene-THF Formate Formate mTHF_mito->Formate SHMT2 SHMT2 SHIN1 This compound SHIN1->SHMT1 inhibits SHIN1->SHMT2 inhibits

Figure 1. Mechanism of this compound action.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Cell_Culture Cell Culture (e.g., HCT-116) Treatment Treatment - this compound - Untreated (DMSO) Cell_Culture->Treatment Metabolomics Metabolomics (LC-MS) Treatment->Metabolomics Proliferation Proliferation Assay Treatment->Proliferation Isotope_Tracing Isotope Tracing (13C-Serine) Treatment->Isotope_Tracing Metabolic_Profile Metabolic Profile Comparison Metabolomics->Metabolic_Profile Data_Interpretation Data Interpretation Proliferation->Data_Interpretation Isotope_Tracing->Metabolic_Profile Pathway_Analysis Pathway Analysis Metabolic_Profile->Pathway_Analysis Pathway_Analysis->Data_Interpretation

Figure 2. General experimental workflow.

References

Cross-Validation of (+)-SHIN1: A Comparative Guide for Researchers in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the dual SHMT1/2 inhibitor, (+)-SHIN1, across multiple cancer models, providing a comprehensive resource for researchers, scientists, and drug development professionals.

This guide synthesizes findings on the efficacy and mechanism of action of this compound, a potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2). By targeting the central node of one-carbon metabolism, this compound disrupts the synthesis of nucleotides and amino acids essential for rapidly proliferating cancer cells. This document provides a cross-validated comparison of its performance in various cancer models, supported by experimental data and detailed methodologies.

Quantitative Performance Analysis of this compound

The efficacy of this compound has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below. These values highlight the differential sensitivity of various cancer types to SHMT inhibition.

Cancer ModelCell LineIC50 (nM)Key Findings
Colon Cancer HCT116 (Wild-Type)870Inhibition of proliferation is primarily due to SHMT2 inhibition.[1]
HCT116 (SHMT2 knockout)~10Demonstrates potent inhibition of SHMT1 in the absence of SHMT2.[1]
Pancreatic Cancer 8988T<100These cells have defects in mitochondrial one-carbon metabolism and are highly reliant on SHMT1.[1][2]
Diffuse Large B-cell Lymphoma (DLBCL) Su-DHL-4, Su-DHL-2IC50 < 4 µM (median for B-cell lymphomas)These cells exhibit defective glycine import, making them vulnerable to SHMT inhibition.[2]
Gastric Cancer SGC7901, MGC803, HGC27IC50 ~2.22-2.59 µMSHIN1 showed limited single-agent efficacy but synergized with 5-fluorouracil.[3]
Bladder Cancer BIU-87Not specifiedSHIN1 inhibits proliferation, migration, and invasion.[4]
T-cell Acute Lymphoblastic Leukemia (T-ALL) JurkatNot specifiedSensitive to SHMT inhibition, which can be potentiated by methotrexate.[5]

Mechanism of Action and Signaling Pathways

This compound competitively binds to the folate binding site of both SHMT1 (cytosolic) and SHMT2 (mitochondrial), inhibiting the conversion of serine to glycine and the subsequent generation of one-carbon units (5,10-methylenetetrahydrofolate).[1] This disruption of one-carbon metabolism leads to a depletion of essential building blocks for nucleotide synthesis (purines and thymidylate) and affects amino acid homeostasis and redox balance.[1][2][6]

SHIN1_Mechanism_of_Action SHIN1 This compound SHMT1 SHMT1 SHIN1->SHMT1 Inhibits SHMT2 SHMT2 SHIN1->SHMT2 Inhibits Purine_Thymidylate Purine_Thymidylate Cell Proliferation Cell Proliferation Purine_Thymidylate->Cell Proliferation

In some cancer models, the downstream effects of this compound involve the p53 signaling pathway, leading to cell cycle arrest, DNA damage, and cellular senescence.[4][7] Furthermore, inhibition of SHMT can induce reactive oxygen species (ROS) and disrupt redox homeostasis, contributing to apoptosis.[3][8]

SHIN1_Downstream_Effects SHIN1 This compound SHMT_Inhibition SHMT1/2 Inhibition SHIN1->SHMT_Inhibition One_Carbon_Depletion One-Carbon Unit Depletion SHMT_Inhibition->One_Carbon_Depletion Nucleotide_Depletion Nucleotide Synthesis One_Carbon_Depletion->Nucleotide_Depletion ROS_Increase ROS ↑ One_Carbon_Depletion->ROS_Increase p53_Activation p53 Signaling Activation Nucleotide_Depletion->p53_Activation Apoptosis Apoptosis ROS_Increase->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest p53_Activation->Apoptosis Senescence Senescence p53_Activation->Senescence

Comparative Analysis with Alternatives

While this compound has proven to be a valuable research tool, it exhibits poor pharmacokinetic properties, limiting its in vivo applications.[2][5][9] This has led to the development of next-generation inhibitors and the exploration of combination therapies.

  • SHIN2: A successor to SHIN1 with an improved in vivo half-life.[1][5] SHIN2 has shown potent efficacy in T-ALL xenograft models, both as a single agent and in combination with methotrexate.[1][5]

  • AGF347: A broad-spectrum inhibitor targeting SHMT1, SHMT2, and GART. It has demonstrated promising anti-tumor activity in pancreatic and ovarian cancer models.[9][10]

  • Methotrexate (MTX): A standard-of-care chemotherapy agent that targets dihydrofolate reductase (DHFR).[5] Combination with SHIN2 has shown synergistic effects in T-ALL, and methotrexate-resistant cells display increased sensitivity to SHIN2.[5]

  • 5-Fluorouracil (5-Fu): A chemotherapy drug that inhibits thymidylate synthase. In gastric cancer models, SHIN1 was found to be an efficient synergist for 5-Fu, augmenting its therapeutic effect and overcoming chemoresistance.[4][7]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of this compound.

Cell Growth Inhibition Assay (IC50 Determination)

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound (and/or comparator compounds) for a specified duration (typically 72 hours).

  • Viability Assessment: Cell viability is measured using assays such as CCK-8, MTT, or CellTiter-Glo.

  • Data Analysis: The results are normalized to vehicle-treated controls, and IC50 values are calculated using a non-linear regression analysis.

Xenograft Tumor Growth Studies

  • Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in a mixture of PBS and Matrigel) is subcutaneously injected into the flanks of immunodeficient mice (e.g., nude mice).[2]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., bi-weekly) using calipers.[2]

  • Drug Administration: Once tumors reach a specified size, animals are randomized into treatment and control groups. The drug is administered according to the planned schedule and route.

  • Efficacy Evaluation: Tumor growth inhibition is monitored over time. At the end of the study, tumors are excised and may be used for further analysis.

Metabolite Tracing and Analysis

  • Isotope Labeling: Cells are cultured in media containing stable isotope-labeled nutrients, such as U-13C-serine.

  • SHIN1 Treatment: Cells are co-incubated with the isotope tracer and this compound or a vehicle control for a defined period (e.g., 24 hours).

  • Metabolite Extraction: Intracellular metabolites are extracted from the cells.

  • LC-MS Analysis: The extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the fractional labeling of downstream metabolites, providing a direct measure of SHMT activity.

Experimental_Workflow

References

Unveiling a Novel Strategy to Combat Methotrexate Resistance: The Efficacy of (+)-SHIN1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, overcoming therapeutic resistance is a paramount challenge. This guide provides a comparative analysis of (+)-SHIN1, a serine hydroxymethyltransferase (SHMT) inhibitor, and its efficacy in methotrexate-resistant cancer cells. We delve into the experimental data, present detailed protocols, and visualize the underlying mechanisms to offer a comprehensive overview of this promising therapeutic avenue.

Methotrexate (MTX), a cornerstone of chemotherapy for various cancers, functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides necessary for DNA replication. However, the development of resistance to MTX is a significant clinical hurdle, often leading to treatment failure. Recent research has illuminated a novel vulnerability in these resistant cells, pointing towards the efficacy of SHMT inhibitors like this compound and its more stable analog, (+)-SHIN2.

Enhanced Sensitivity of Methotrexate-Resistant Cells to SHMT Inhibition

Studies have demonstrated that cancer cells with acquired resistance to methotrexate exhibit a surprising and significant increase in sensitivity to SHMT inhibitors.[1][2][3][4][5] This phenomenon presents a paradigm shift in our approach to treating MTX-resistant tumors. While the initial therapeutic agent loses its effectiveness, it inadvertently primes the cancer cells for a targeted attack by a different class of drugs.

The underlying mechanism for this heightened sensitivity is linked to the metabolic reprogramming that occurs within the methotrexate-resistant cells. Resistance to MTX often involves reduced intracellular levels of tetrahydrofolate (THF), the substrate for the SHMT enzyme.[2][6] By inhibiting SHMT, which is responsible for the conversion of serine and THF to glycine and 5,10-methylene-THF, compounds like this compound and (+)-SHIN2 further disrupt the already compromised one-carbon metabolism, leading to catastrophic metabolic stress and cell death.[2][7]

Comparative Efficacy of SHMT Inhibitors

The following table summarizes the in vitro efficacy of (+)-SHIN2, a more stable analog of this compound, in methotrexate-resistant T-cell acute lymphoblastic leukemia (T-ALL) cells compared to their parental, sensitive counterparts.

Cell LineCompoundIC50 (µM)Fold Change in SensitivityReference
Molt4 (Parental)MethotrexateData not available-[2]
Molt4 (MTX-Resistant)Methotrexate> 2-fold increase vs. parentalResistant[2]
Molt4 (Parental)(+)-SHIN2Data not available-[2]
Molt4 (MTX-Resistant)(+)-SHIN24-fold decrease vs. parentalIncreased Sensitivity[2]

Note: Specific IC50 values for the parental lines were not provided in the source material, but the fold change in sensitivity for the resistant line to (+)-SHIN2 is explicitly stated.

Other SHMT1/2 inhibitors, such as RZ-2994, have also shown effectiveness in methotrexate-resistant T-ALL, further validating the targeting of this pathway as a viable strategy.[8]

Synergistic Potential with Methotrexate

Beyond its efficacy as a monotherapy in resistant cells, SHMT inhibition has demonstrated a synergistic effect when combined with methotrexate in parental, sensitive cells.[1][2][3][4][5] By simultaneously targeting two key enzymes in the folate pathway, DHFR and SHMT, the combination therapy can induce a more profound disruption of one-carbon metabolism, leading to enhanced cancer cell killing. This suggests a potential clinical application for combination therapy from the outset of treatment, possibly preventing the emergence of resistance.

Visualizing the Mechanism and Experimental Workflow

To better understand the biological processes and experimental approaches discussed, the following diagrams have been generated.

cluster_0 Methotrexate Action & Resistance cluster_1 This compound Action MTX Methotrexate DHFR DHFR MTX->DHFR Inhibits THF THF DHFR->THF Reduces dUMP dUMP THF->dUMP SHMT SHMT THF->SHMT THF->SHMT Substrate dTMP dTMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA RFC1 RFC1 (Folate Import) FPGS FPGS (Polyglutamation) RFC1_down Reduced Folate Import RFC1_down->THF Decreases FPGS_down Reduced Polyglutamation FPGS_down->THF Decreases SHIN1 This compound SHIN1->SHMT Inhibits mTHF 5,10-methylene-THF SHMT->mTHF Produces Serine Serine Serine->SHMT Glycine Glycine Serine->Glycine mTHF->dUMP 1C Donor caption Mechanism of Increased Sensitivity to this compound in MTX-Resistant Cells

Caption: Mechanism of increased sensitivity to this compound in MTX-resistant cells.

cluster_0 Efficacy Assays start Start: Parental Cancer Cell Line step1 Induce Resistance: Culture with increasing concentrations of Methotrexate start->step1 step2 Establish MTX-Resistant Cell Line step1->step2 step3 Characterize Resistance: Determine IC50 of MTX in both parental and resistant lines step2->step3 step4 Comparative Efficacy Study step3->step4 assay1 Cell Proliferation Assay (e.g., MTT) - Determine IC50 of this compound - Compare parental vs. resistant step4->assay1 assay2 Apoptosis Assay (e.g., Annexin V) - Quantify apoptotic cells after This compound treatment step4->assay2 assay3 Cell Cycle Analysis (e.g., Flow Cytometry) - Analyze cell cycle distribution step4->assay3 step5 Data Analysis & Interpretation end_node Conclusion on this compound Efficacy step5->end_node assay1->step5 assay2->step5 assay3->step5 caption Experimental Workflow for Efficacy Assessment

References

Mimicking (+)-SHIN1: A Comparative Guide to Genetic Knockout of SHMT1/2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of cancer metabolism has identified serine hydroxymethyltransferase (SHMT) as a critical enzyme for tumorigenesis. This guide provides a comprehensive comparison between the genetic knockout of its cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms and the pharmacological inhibition by the potent inhibitor, (+)-SHIN1. This objective analysis, supported by experimental data, will aid researchers in selecting the appropriate methodology for their studies and in understanding the nuances of targeting the SHMT pathway.

At a Glance: Genetic vs. Pharmacological Inhibition of SHMT1/2

FeatureGenetic Knockout (CRISPR/shRNA)Pharmacological Inhibition (this compound)
Target Specificity High (gene-specific)High (dual SHMT1/2 inhibitor)
Mechanism of Action Permanent gene disruption/silencingReversible enzyme inhibition
Temporal Control Constitutive or inducible systemsAcute, dose-dependent, and reversible
Off-Target Effects Potential for off-target gene editing (CRISPR) or silencing (shRNA)Potential for off-target kinase inhibition or other cellular effects
In Vivo Applicability Feasible with xenograft models of knockout cell linesLimited for this compound due to poor pharmacokinetics; newer analogs like SHIN2 are suitable for in vivo studies[1]
Mimicry of this compound Dual SHMT1/2 knockout most closely mimics the effects of this compoundN/A

Quantitative Comparison of SHMT1/2 Inhibition Strategies

The following tables summarize key quantitative data from studies comparing the effects of genetic SHMT1/2 knockout and this compound treatment on cancer cell lines.

Table 1: Effect of SHMT1/2 Inhibition on HCT-116 Colon Cancer Cell Proliferation
ConditionMethodOutcomeQuantitative DataReference
Wild-TypeThis compound TreatmentInhibition of cell proliferationIC50: 870 nM[2]
SHMT1 KnockoutThis compound TreatmentNo significant change in sensitivity compared to wild-typeIC50: Indistinguishable from wild-type[2]
SHMT2 KnockoutThis compound TreatmentIncreased sensitivity to this compound, indicating potent inhibition of the remaining SHMT1IC50: ~10 nM[2]
SHMT1 KnockdownGenetic (shRNA)No impact on tumor proliferation in xenograftsNot Applicable[2]
SHMT2 KnockdownGenetic (shRNA)Slight suppression of cell proliferation in xenograftsNot Applicable[2]
Dual SHMT1/2 KnockdownGenetic (shRNA)Profound inhibition of tumor progression in xenograftsNot Applicable[2]
Dual SHMT1/2 KnockoutGenetic (CRISPR)Blocks xenograft formationNot Applicable
Table 2: Comparative IC50 Values of RZ-2994 (this compound) in Hematological Malignancies
Cell Line TypeAverage IC50
T-cell Acute Lymphoblastic Leukemia (T-ALL)2.8 µM
B-cell Acute Lymphoblastic Leukemia (B-ALL)4.4 µM
Acute Myeloid Leukemia (AML)8.1 µM
[3]

Signaling Pathways and Experimental Workflows

Visualizing the intricate network of one-carbon metabolism and the experimental approaches to its study is crucial for a comprehensive understanding.

One-Carbon Metabolism Pathway

cluster_mito Mitochondria cluster_cyto Cytosol Serine Serine Glycine Glycine Serine->Glycine THF_mito THF (Mitochondria) Methylene_THF_mito 5,10-CH2-THF (Mitochondria) THF_mito->Methylene_THF_mito THF_cyto THF (Cytosol) Methylene_THF_cyto 5,10-CH2-THF (Cytosol) THF_cyto->Methylene_THF_cyto Formyl_THF 10-CHO-THF Methylene_THF_mito->Formyl_THF MTHFD2/1L Methylene_THF_cyto->Formyl_THF MTHFD1 Thymidylate dTMP Methylene_THF_cyto->Thymidylate DHF DHF Methylene_THF_cyto->DHF TYMS Purines Purines Formyl_THF->Purines SHMT2 SHMT2 SHMT2->Serine SHMT2->THF_mito SHMT1 SHMT1 SHMT1->THF_cyto MTHFD2 MTHFD2 MTHFD1 MTHFD1 TYMS TYMS DHFR DHFR DHF->THF_cyto DHFR SHIN1 This compound SHIN1->SHMT2 SHIN1->SHMT1 KO Genetic Knockout KO->SHMT2 KO->SHMT1

Caption: One-carbon metabolism pathway and points of inhibition.

Experimental Workflow: Genetic Knockout vs. This compound Treatment

cluster_KO Genetic Knockout Approach cluster_SHIN1 Pharmacological Inhibition Approach sgRNA_design sgRNA/shRNA Design & Cloning Transfection Transfection/Transduction into Cancer Cells sgRNA_design->Transfection Selection Selection & Clonal Expansion Transfection->Selection Validation Validation of Knockout (Western Blot, Sequencing) Selection->Validation Phenotypic_assays Phenotypic & Metabolic Assays Validation->Phenotypic_assays Cell_plating Cancer Cell Plating SHIN1_treatment This compound Treatment (Dose-Response) Cell_plating->SHIN1_treatment Incubation Incubation SHIN1_treatment->Incubation Incubation->Phenotypic_assays Assays Cell Viability Colony Formation Migration/Invasion Metabolomics In Vivo Tumor Growth Phenotypic_assays->Assays

Caption: Workflow for comparing genetic and pharmacological SHMT1/2 inhibition.

Detailed Experimental Protocols

Genetic Knockout of SHMT1/2 via CRISPR-Cas9

Note: The specific sgRNA sequences used in seminal publications comparing genetic knockout to this compound are not consistently made publicly available. The following is a generalized protocol for achieving SHMT1/2 knockout in a cancer cell line such as HCT-116.

  • sgRNA Design and Cloning:

    • Design sgRNAs targeting an early exon of the SHMT1 or SHMT2 gene using a publicly available design tool (e.g., CHOPCHOP, E-CRISP). It is recommended to design multiple sgRNAs to test for efficacy.

    • Synthesize and anneal complementary oligonucleotides encoding the sgRNA sequence.

    • Clone the annealed oligos into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459)).

  • Transfection:

    • Transfect the Cas9-sgRNA expression plasmid into HCT-116 cells using a suitable transfection reagent (e.g., Lipofectamine 3000).

  • Selection and Clonal Expansion:

    • At 24-48 hours post-transfection, select for transfected cells using an appropriate antibiotic (e.g., puromycin).

    • After selection, plate the cells at a low density to allow for the growth of single-cell-derived colonies.

    • Isolate and expand individual clones.

  • Validation of Knockout:

    • Western Blot: Screen individual clones for the absence of SHMT1 or SHMT2 protein expression.

    • Genomic DNA Sequencing: Extract genomic DNA from clones showing protein knockout. PCR amplify the targeted region and perform Sanger sequencing to confirm the presence of insertions or deletions (indels).

Pharmacological Inhibition with this compound
  • Cell Culture:

    • Plate cancer cells (e.g., HCT-116) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for a predetermined period (e.g., 72 hours).

Key Experimental Assays
  • Cell Viability Assay (CCK-8):

    • Add 10 µL of CCK-8 solution to each well of the 96-well plate.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Colony Formation Assay:

    • Seed a low number of cells (e.g., 500-1000) in 6-well plates.

    • Treat with this compound or use knockout cell lines.

    • Allow colonies to form over 10-14 days.

    • Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies.

  • Transwell Migration and Invasion Assay:

    • For invasion assays, coat the upper chamber of a Transwell insert with Matrigel.

    • Seed cells in the upper chamber in serum-free medium.

    • Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • After incubation (e.g., 24-48 hours), remove non-migrated/invaded cells from the top of the insert.

    • Fix and stain the cells on the bottom of the insert and count them under a microscope.

  • Metabolite Extraction and LC-MS Analysis:

    • Quench cellular metabolism rapidly (e.g., with cold methanol).

    • Extract metabolites using a suitable solvent (e.g., 80% methanol).

    • Analyze the metabolite extracts by liquid chromatography-mass spectrometry (LC-MS) to measure changes in key metabolites of the one-carbon pathway (e.g., serine, glycine, purine precursors).

  • In Vivo Xenograft Tumor Model:

    • Inject SHMT1/2 knockout or wild-type cancer cells subcutaneously into immunocompromised mice.

    • Monitor tumor growth over time by measuring tumor volume.

    • For pharmacological studies, once tumors are established, treat mice with a vehicle or an in vivo-suitable SHMT inhibitor like SHIN2.

Conclusion

Both genetic knockout and pharmacological inhibition are powerful tools for studying the role of SHMT1/2 in cancer. The choice between these methods will depend on the specific research question.

  • Genetic knockout , particularly of both SHMT1 and SHMT2, provides a "clean" system to study the complete and long-term consequences of SHMT ablation. It is the gold standard for validating the on-target effects of a pharmacological inhibitor.

  • Pharmacological inhibition with compounds like this compound offers temporal control and dose-dependent effects, which is more analogous to a therapeutic intervention. While this compound itself has limitations for in vivo studies, it serves as an excellent tool for in vitro target validation and mechanistic studies. The development of next-generation inhibitors like SHIN2 is paving the way for preclinical and clinical investigations.

Ultimately, a combined approach, where the effects of a small molecule inhibitor are validated in a genetic knockout model, provides the most robust and compelling evidence for the therapeutic potential of targeting SHMT1/2 in cancer.

References

The SHMT Inhibitor (+)-SHIN1: A Comparative Review for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, (+)-SHIN1 has emerged as a potent tool for studying the intricacies of one-carbon metabolism. This guide provides a comparative analysis of this compound, offering a clear perspective on its performance against related compounds and detailing the experimental context of these findings.

This compound is a selective and potent dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and SHMT2, enzymes pivotal for cellular biosynthesis.[1][2] Its mechanism of action revolves around the disruption of the folate cycle, leading to the depletion of one-carbon units necessary for the synthesis of purines and thymidylate. This ultimately inhibits cell growth, a characteristic that has positioned SHMT inhibitors as potential anti-cancer agents.[2][3]

Performance Comparison: this compound and Alternatives

The efficacy of this compound is best understood in comparison to its enantiomer, its successor compound SHIN2, and in the context of different cellular backgrounds.

Compound/ConditionTarget(s)IC50 (in vitro assay)Cell Growth IC50 (HCT-116)Key Findings
This compound SHMT1, SHMT25 nM (SHMT1), 13 nM (SHMT2)[1][2]870 nM (Wild-Type)[3][4], <50 nM (SHMT2 knockout)[3]The active enantiomer, potent against both isoforms. Its effect is significantly enhanced in cells lacking SHMT2, highlighting its strong activity against cytosolic SHMT1.
(-)-SHIN1 SHMT1, SHMT2Not specifiedNo significant effect up to 30 µM[3]The inactive enantiomer, serving as a negative control in experiments.
SHIN2 SHMT1, SHMT2Not specifiedNot specifiedA next-generation inhibitor developed to improve upon the poor in vivo pharmacokinetic properties of SHIN1.[4][5] SHIN2 has demonstrated in vivo efficacy.[4][5]
Genetic Deletion (ΔSHMT1/2) SHMT1, SHMT2N/AN/ADouble knockout completely blocks the conversion of serine to glycine for downstream processes, mimicking the on-target effect of potent SHMT inhibition.[3]

Cellular Response to this compound Inhibition

The anti-proliferative effects of this compound are cell-line dependent, revealing unique metabolic vulnerabilities.

Cell LineKey CharacteristicsSensitivity to this compoundMechanism of Sensitivity
HCT-116 (Colon Cancer) Wild-TypeIC50 = 870 nM[4]Inhibition of SHMT2 is the primary driver of its anti-proliferative effect. The effect can be rescued by formate and glycine.[4]
8988T (Pancreatic Cancer) Defective mitochondrial 1C metabolismHigh sensitivity (<100 nM)[3][4]These cells are highly reliant on cytosolic SHMT1 for one-carbon units, making them particularly susceptible to SHIN1.[3][4]
Diffuse Large B-cell Lymphoma (DLBCL) Defective glycine uptakeHigh sensitivityThese cells require SHMT-derived glycine for growth. Formate supplementation paradoxically potentiates SHIN1's effect by driving the SHMT reaction in the glycine-consuming direction.[3][4]

Experimental Methodologies

A summary of the key experimental protocols used to evaluate this compound is provided below.

In Vitro SHMT Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against purified SHMT1 and SHMT2 enzymes.

  • Protocol: Recombinant human SHMT1 and SHMT2 enzymes are incubated with the substrate serine and the cofactor pyridoxal 5'-phosphate in the presence of varying concentrations of the inhibitor. The enzymatic activity is measured by monitoring the rate of conversion of serine to glycine, often using a coupled assay that produces a detectable signal (e.g., fluorescence or absorbance). The IC50 value is calculated by fitting the dose-response data to a suitable equation.

Cell Growth Inhibition Assay
  • Objective: To measure the effect of this compound on the proliferation of cancer cell lines.

  • Protocol: HCT-116 cells are seeded in multi-well plates and treated with a range of concentrations of this compound (e.g., 1 nM to 10,000 nM) for a period of 24 to 72 hours.[2] Cell viability or cell number is then quantified using methods such as Trypan blue exclusion counting or a commercial viability assay (e.g., CCK-8).[2][6] The IC50 value, representing the concentration at which cell growth is inhibited by 50%, is determined from the resulting dose-response curve.

Metabolite Tracing and Analysis
  • Objective: To confirm the on-target effect of this compound by tracking the metabolic fate of key molecules.

  • Protocol: Cells are cultured in media containing stable isotope-labeled serine (e.g., U-13C-serine).[3] Following treatment with this compound or a vehicle control, intracellular metabolites are extracted. The fractional labeling of downstream metabolites, such as glycine, glutathione, and nucleotides (e.g., ADP), is then measured using liquid chromatography-mass spectrometry (LC-MS).[3][7] A significant reduction in the incorporation of the isotope into these metabolites in treated cells confirms the inhibition of the SHMT-catalyzed reaction.

Visualizing the Impact of this compound

To better illustrate the mechanisms and workflows discussed, the following diagrams are provided.

SHMT_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Serine_mito Serine Serine_cyto->Serine_mito Glycine_cyto Glycine SHMT1->Glycine_cyto CH2THF_cyto 5,10-CH2-THF SHMT1->CH2THF_cyto THF_cyto THF THF_cyto->SHMT1 Purine_Synth Purine Synthesis CH2THF_cyto->Purine_Synth SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine Glycine_mito->Glycine_cyto SHMT2->Glycine_mito CH2THF_mito 5,10-CH2-THF SHMT2->CH2THF_mito THF_mito THF THF_mito->SHMT2 Formate Formate CH2THF_mito->Formate Formate->Purine_Synth Rescues SHIN1 This compound SHIN1->SHMT1 Inhibits SHIN1->SHMT2 Inhibits

Caption: Mechanism of this compound action on one-carbon metabolism.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis Enzyme_Assay Purified SHMT1/2 Enzyme Assay IC50_determination Determine IC50 vs Enzyme Enzyme_Assay->IC50_determination Cell_Culture Cancer Cell Lines (e.g., HCT-116) Treatment Treat with this compound Cell_Culture->Treatment Growth_Assay Cell Growth Assay Treatment->Growth_Assay Metabolomics Metabolite Tracing (13C-Serine) Treatment->Metabolomics IC50_determination_cell IC50_determination_cell Growth_Assay->IC50_determination_cell Determine Growth IC50 On_Target_Validation On_Target_Validation Metabolomics->On_Target_Validation Validate On-Target Effect

Caption: Workflow for evaluating this compound efficacy.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for (+)-SHIN1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of (+)-SHIN1, a potent inhibitor of human serine hydroxymethyltransferase 1 and 2 (SHMT1/2). Adherence to these procedures is critical to protect both laboratory personnel and the environment.

Immediate Safety and Hazard Information

According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern during disposal[1].

Key Hazard Statements:

  • H302: Harmful if swallowed[1].

  • H410: Very toxic to aquatic life with long lasting effects[1].

Key Precautionary Statements:

  • P264: Wash skin thoroughly after handling[1].

  • P270: Do not eat, drink or smoke when using this product[1].

  • P273: Avoid release to the environment[1].

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[1].

  • P330: Rinse mouth[1].

  • P391: Collect spillage[1].

  • P501: Dispose of contents/container to an approved waste disposal plant[1].

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, also known as RZ-2994.

PropertyValueSource
Molecular Formula C24H24N4O2[1][2][3]
Molecular Weight 400.47 g/mol [2][3][4][5]
CAS Number 2443966-90-1[2]
Appearance White to off-white solid[2][3]
Purity 99.37%[2]
IC50 (SHMT1) 5 nM[3][4][5][6]
IC50 (SHMT2) 13 nM[3][4][5][6]
Solubility in DMSO ≥ 100 mg/mL (249.71 mM)[2]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to avoid environmental release and to dispose of the chemical waste through an approved waste disposal plant [1].

Experimental Protocol for Waste Handling and Disposal:

  • Segregation of Waste:

    • All solid waste contaminated with this compound (e.g., gloves, pipette tips, weighing paper) must be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound (e.g., unused solutions, contaminated solvents) must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard symbols (e.g., harmful, environmentally hazardous).

  • Storage of Waste:

    • Store waste containers in a designated, secure area away from incompatible materials. The SDS for SHIN1 indicates incompatibility with strong acids/alkalis and strong oxidizing/reducing agents[1].

    • Keep containers tightly sealed in a cool, well-ventilated area[1].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the this compound waste.

    • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • Spill Management:

    • In the event of a spill, collect the spillage to prevent it from entering drains or waterways[1].

    • Follow your laboratory's established spill cleanup procedures for hazardous materials.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (Gloves, Tips, etc.) Segregate_Solid Segregate in Labeled Solid Waste Container Solid_Waste->Segregate_Solid Liquid_Waste Liquid Waste (Solutions, Solvents) Segregate_Liquid Segregate in Labeled Liquid Waste Container Liquid_Waste->Segregate_Liquid Store_Waste Store in Designated Secure Area Segregate_Solid->Store_Waste Segregate_Liquid->Store_Waste Contact_EHS Contact EHS or Licensed Contractor Store_Waste->Contact_EHS Provide_SDS Provide SDS to Disposal Contractor Contact_EHS->Provide_SDS Dispose Dispose via Approved Waste Disposal Plant Provide_SDS->Dispose

Caption: Figure 1: this compound Disposal Workflow.

Signaling Pathway Context

This compound is an inhibitor of the enzymes SHMT1 and SHMT2, which are crucial for one-carbon metabolism. This pathway is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids[3][4][7][8]. By inhibiting these enzymes, this compound disrupts these critical cellular processes, leading to its anti-proliferative effects, particularly in certain cancer cells[3][4][8][9]. Understanding this mechanism of action underscores the compound's biological potency and the importance of preventing its release into the environment where it could impact aquatic life.

G Figure 2: Simplified SHMT Signaling Pathway Inhibition cluster_pathway One-Carbon Metabolism cluster_synthesis Cellular Processes Serine Serine SHMT SHMT1 / SHMT2 Serine->SHMT Glycine Glycine THF Tetrahydrofolate (THF) THF->SHMT CH2THF 5,10-Methylene-THF Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) CH2THF->Nucleotide_Synthesis SHMT->Glycine SHMT->CH2THF Cell_Proliferation Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation SHIN1 This compound SHIN1->SHMT Inhibits

Caption: Figure 2: Simplified SHMT Signaling Pathway Inhibition.

References

Essential Safety and Operational Guide for Handling (+)-SHIN1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling (+)-SHIN1. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent research compound.

Hazard Identification and Risk Assessment

This compound, also known as RZ-2994, is a potent dual inhibitor of human serine hydroxymethyltransferase 1 and 2 (SHMT1/2) with IC50 values in the low nanomolar range.[1][2][3][4] According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • H302: Harmful if swallowed.[5]

  • H410: Very toxic to aquatic life with long-lasting effects.[5]

A thorough risk assessment must be conducted before any handling of this compound. This involves evaluating the quantity of the compound being used, the nature of the experimental procedures (e.g., weighing, dissolving, administering to cell cultures), and the potential for aerosol generation or spillage.

Personal Protective Equipment (PPE)

Based on the known hazards, the following PPE is mandatory when handling this compound in its solid (powder) form or in solution. A standard laboratory coat, long pants, and closed-toe shoes are the minimum requirements for any laboratory work.[6]

PPE CategorySpecificationRationale
Eye & Face Protection ANSI Z87.1-rated safety glasses with side shields.[6] A face shield should be worn over safety glasses when there is a splash hazard.[6]Protects eyes from accidental splashes of this compound solutions or contact with airborne powder.
Hand Protection Disposable nitrile gloves (minimum).[6] Consider double-gloving for procedures with a higher risk of exposure.Prevents dermal absorption. Nitrile provides good chemical resistance for incidental contact. Gloves should be changed immediately if contaminated.
Body Protection Chemical-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator if there is a risk of inhaling dust (e.g., weighing large quantities outside of a containment device).Prevents inhalation of the powder form, which is a primary route of exposure.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely preparing and using this compound solutions, which are commonly prepared in solvents like DMSO.[1]

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate Work Area (Chemical Fume Hood) don_ppe 2. Don Required PPE (Lab Coat, Gloves, Safety Glasses) prep_area->don_ppe gather_materials 3. Assemble Materials (this compound, Solvent, Glassware, etc.) don_ppe->gather_materials weigh 4. Weigh this compound Powder (In fume hood or ventilated balance enclosure) gather_materials->weigh dissolve 5. Prepare Stock Solution (Add solvent to powder, sonicate if needed) weigh->dissolve aliquot 6. Aliquot and Store (Label vials clearly, store at -20°C or -80°C) dissolve->aliquot decontaminate 7. Decontaminate Surfaces & Glassware aliquot->decontaminate dispose_waste 8. Segregate & Dispose of Waste (Solid, Liquid, Sharps) decontaminate->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Step-by-step workflow for the safe handling of this compound.

Detailed Methodologies
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Before handling the compound, put on all required PPE as specified in the table above.

    • Assemble all necessary equipment, including the this compound container, solvent (e.g., DMSO), vials for aliquots, pipettes, and waste containers.

  • Weighing and Dissolving:

    • If working with the powder form, carefully weigh the required amount inside the chemical fume hood or a ventilated balance enclosure to contain any airborne particles.

    • To prepare a stock solution, add the appropriate solvent to the vial containing the this compound powder. Many suppliers recommend sonication to aid dissolution.[1][7]

    • Keep containers tightly sealed when not in use.[5]

  • Storage:

    • This compound powder should be stored at -20°C for long-term stability.[1]

    • Stock solutions in solvent are typically stored at -80°C.[1][7]

    • Ensure all vials are clearly labeled with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

As this compound is very toxic to aquatic life, it must not be disposed of down the sink or in regular trash.[8][9] All waste must be treated as hazardous chemical waste.

Waste Segregation and Disposal Pathway

G cluster_source Waste Generation Sources cluster_collection Collection & Labeling cluster_disposal Final Disposal solid_waste Contaminated PPE (Gloves, wipes, weigh boats) solid_container Labeled Hazardous Solid Waste Bag/Container solid_waste->solid_container Segregate liquid_waste Unused Solutions (Stock & diluted solutions) liquid_container Labeled Hazardous Liquid Waste Container (Compatible) liquid_waste->liquid_container Segregate sharps_waste Contaminated Sharps (Pipette tips, needles) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container Segregate ehs_pickup Arrange Pickup by Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Waste disposal pathway for materials contaminated with this compound.

Disposal Procedures
  • Segregate Waste: Separate waste streams by type.[8]

    • Solid Waste: All disposable items contaminated with this compound, such as gloves, bench paper, and weigh boats, must be placed in a designated, clearly labeled hazardous solid waste container.

    • Liquid Waste: Unused or leftover this compound solutions must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container.[10] Do not overfill containers; leave at least 20% headspace.[8]

    • Sharps Waste: Contaminated pipette tips, needles, or other sharps must be placed in a designated puncture-proof sharps container.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.[8][9]

  • Collection: Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department for final disposal.[10] Never dispose of empty containers that held this compound in the regular trash unless they have been triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[11][12]

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(+)-SHIN1
Reactant of Route 2
(+)-SHIN1

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